molecular formula C27H50N4O11 B8106141 N-Mal-N-bis(PEG4-amine)

N-Mal-N-bis(PEG4-amine)

Cat. No.: B8106141
M. Wt: 606.7 g/mol
InChI Key: BDXSPBURFXDTTO-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG4-amine) is a useful research compound. Its molecular formula is C27H50N4O11 and its molecular weight is 606.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Mal-N-bis(PEG4-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Mal-N-bis(PEG4-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N4O11/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29/h1-2H,3-24,28-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXSPBURFXDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N4O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Core Component in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities connected by flexible polyethylene (B3416737) glycol (PEG) chains, makes it a versatile tool for covalently linking different molecular entities. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

The primary application of N-Mal-N-bis(PEG4-amine) is in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] In PROTACs, for instance, this linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[2][3] The PEG spacers enhance the solubility and bioavailability of the resulting conjugate.

Chemical Properties and Specifications

The physicochemical properties of N-Mal-N-bis(PEG4-amine) and its common derivatives are summarized below. These data are compiled from various chemical suppliers and provide a basis for experimental design.

PropertyN-Mal-N-bis(PEG4-amine)N-Mal-N-bis(PEG4-acid)N-Mal-N-bis(PEG4-NHS ester)
Molecular Formula C₂₇H₅₀N₄O₁₁C₂₉H₄₈N₂O₁₅C₃₇H₅₄N₄O₁₉
Molecular Weight 606.71 g/mol 664.7 g/mol 858.9 g/mol
CAS Number 2128735-22-62100306-52-12112738-60-8
Purity ≥95% to ≥98%≥95% to ≥98%≥95%
Solubility DMSO, DCM, DMFWater, DMSO, DCM, DMFDMSO, DCM, DMF
Storage Conditions -20°C, sealed, dry, protected from light and moisture-20°C, sealed, dry, protected from light and moisture-20°C, sealed, dry, protected from light and moisture

Core Applications in Drug Development

N-Mal-N-bis(PEG4-amine) is a cornerstone in modern bioconjugation strategies due to its defined reactive ends.

  • PROTAC Synthesis: The most prominent application is in the synthesis of PROTACs.[2][3] The linker serves to connect a warhead that binds to the protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The flexibility and length of the PEG chains are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4]

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach cytotoxic drugs to an antibody.[5] The maleimide group can react with cysteine residues on the antibody, while the amine groups can be functionalized to carry the drug payload.

  • Surface Modification: The amine groups can be used to immobilize the linker on surfaces, and the maleimide group can then be used to capture thiol-containing biomolecules. This is useful in the development of biosensors and other diagnostic tools.

Visualizing Chemical Structure and Reactivity

The following diagrams illustrate the structure of N-Mal-N-bis(PEG4-amine) and its fundamental reaction mechanisms.

Caption: Chemical structure of N-Mal-N-bis(PEG4-amine).

G A N-Mal-N-bis(PEG4-amine) C Thioether Adduct A->C Maleimide-Thiol Reaction (pH 6.5-7.5) B Thiol-containing Molecule (e.g., Protein-SH) B->C

Caption: Maleimide-thiol conjugation reaction.

G A N-Mal-N-bis(PEG4-amine) C Amide Adduct A->C Amine-NHS Ester Reaction (pH 7-9) B Activated Carboxylic Acid (e.g., NHS-ester) B->C

Caption: Amine-NHS ester conjugation reaction.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using N-Mal-N-bis(PEG4-amine). This protocol is a composite based on established methods for maleimide-thiol and amine-carboxyl conjugations.

Part 1: Conjugation of the Maleimide Group to a Thiol-Containing Molecule (Molecule A)

This part of the protocol describes the reaction of the maleimide group of the linker with a thiol-containing molecule, such as a protein of interest ligand with an available cysteine residue.

Materials:

  • N-Mal-N-bis(PEG4-amine)

  • Thiol-containing molecule (Molecule A)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfides (if necessary)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)

Procedure:

  • Preparation of Molecule A: If Molecule A contains disulfide bonds, dissolve it in the degassed reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Preparation of the Linker: Dissolve N-Mal-N-bis(PEG4-amine) in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

  • Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of L-cysteine relative to the starting amount of the linker. Incubate for 15 minutes.

  • Purification: Purify the resulting conjugate (Molecule A - Linker) using SEC or HPLC to remove excess linker and quenching reagent.

Part 2: Conjugation of the Amine Groups to a Carboxyl-Containing Molecule (Molecule B)

This part of the protocol describes the reaction of the amine groups of the linker (now attached to Molecule A) with a carboxyl-containing molecule, such as an E3 ligase ligand. This typically requires activation of the carboxyl group.

Materials:

  • Purified Molecule A - Linker conjugate

  • Carboxyl-containing molecule (Molecule B)

  • Amine-free reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS activation)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., reversed-phase HPLC)

Procedure:

  • Activation of Molecule B: Dissolve Molecule B in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Stir at room temperature for 1 hour to form the NHS ester.

  • Conjugation Reaction: Add the activated Molecule B solution to the purified Molecule A - Linker conjugate. Adjust the pH of the reaction mixture to 7.5-8.5 with a non-amine-containing base (e.g., sodium bicarbonate).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

  • Purification: Purify the final PROTAC molecule (Molecule A - Linker - Molecule B) by reversed-phase HPLC.

PROTAC Synthesis Workflow

The logical flow for synthesizing a PROTAC using N-Mal-N-bis(PEG4-amine) is depicted below.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A Thiol-containing POI Ligand C Maleimide-Thiol Reaction A->C B N-Mal-N-bis(PEG4-amine) B->C D POI-Linker Intermediate C->D G Amine-NHS Ester Reaction D->G I Purification D->I E Carboxyl-containing E3 Ligase Ligand F Activation (EDC/NHS) E->F F->G H Final PROTAC Molecule G->H J Purification & Characterization H->J I->G

Caption: Workflow for PROTAC synthesis.

Conclusion

N-Mal-N-bis(PEG4-amine) is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of sophisticated bioconjugates. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacers, provide researchers with a reliable tool for constructing complex molecules for therapeutic and diagnostic applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of N-Mal-N-bis(PEG4-amine) in advanced research and development projects.

References

An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Mal-N-bis(PEG4-amine), a heterotrifunctional linker crucial for researchers, scientists, and drug development professionals. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities separated by flexible polyethylene (B3416737) glycol (PEG) chains, offers significant advantages in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

N-Mal-N-bis(PEG4-amine) is a branched molecule designed for selective and efficient bioconjugation. The core structure consists of a central nitrogen atom to which a maleimide group and two separate PEG4-amine arms are attached. The maleimide group provides a highly selective reaction site for sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides. The two terminal primary amines offer versatile handles for conjugation to various molecules, such as payloads, ligands, or other biomolecules, typically through amide bond formation. The tetraethylene glycol (PEG4) spacers enhance aqueous solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Mal-N-bis(PEG4-amine) and related maleimide-PEG linkers.

PropertyValueSource/Comment
Molecular Formula C₂₇H₅₀N₄O₁₁Based on the chemical name.
Molecular Weight 606.71 g/mol [1]
Appearance White to off-white solid or viscous oilTypical appearance for PEGylated compounds.
Solubility Soluble in water, DMSO, DMF, and DCMThe PEG chains confer high water solubility. Solubility in organic solvents is also good.[2][3]
Storage Conditions 2-8°C or -20°C, under inert atmosphere, protected from moistureTo prevent hydrolysis of the maleimide group and degradation.[1][2]
Maleimide Reactivity Highly selective for thiol groups (sulfhydryls) at pH 6.5-7.5Forms a stable thioether bond. Reaction is rapid, often completing within minutes to a few hours at room temperature.[2][4]
Amine Reactivity Reacts with activated esters (e.g., NHS esters), carboxylic acids (with activators like EDC/HATU), and other carbonyl compounds to form stable amide bonds.Provides versatile conjugation points for a wide range of molecules.
Stability The thioether bond formed is generally stable under physiological conditions. The maleimide ring can undergo hydrolysis at pH > 7.5, which can be beneficial for stabilizing the conjugate.The stability of the maleimide group is pH-dependent.

Experimental Protocols

The following protocols provide detailed methodologies for the use of N-Mal-N-bis(PEG4-amine) in common bioconjugation applications.

General Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to the maleimide group of N-Mal-N-bis(PEG4-amine).

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)

  • N-Mal-N-bis(PEG4-amine)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) if protein thiols are oxidized

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols. This can be achieved by incubating the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by SEC or buffer exchange.

  • Linker Preparation: Prepare a stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF at a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the N-Mal-N-bis(PEG4-amine) solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching: Add a 5-10 fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the linker to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent, and purify the conjugate using SEC, dialysis, or tangential flow filtration.

  • Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its purity and integrity using appropriate analytical methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).

Synthesis of a PROTAC using N-Mal-N-bis(PEG4-amine)

This protocol outlines the synthesis of a PROTAC by conjugating a warhead for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase to the N-Mal-N-bis(PEG4-amine) linker. This example assumes the POI ligand contains a thiol group and the E3 ligase ligand has a carboxylic acid group.

Materials:

  • Thiol-containing POI ligand

  • E3 ligase ligand with a carboxylic acid group

  • N-Mal-N-bis(PEG4-amine)

  • Amide coupling reagents (e.g., HATU, HOBt, and DIPEA or EDC and NHS)

  • Anhydrous DMF or DMSO

  • Reaction monitoring tools (e.g., TLC, LC-MS)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Step 1: Conjugation to POI Ligand:

    • Dissolve the thiol-containing POI ligand and a 1.1 molar equivalent of N-Mal-N-bis(PEG4-amine) in a suitable buffer (e.g., PBS with 10% DMF, pH 7.2).

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.

    • Purify the intermediate product (POI ligand-linker) by preparative HPLC.

  • Step 2: Conjugation to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid group in anhydrous DMF.

    • Add 1.2 equivalents of HATU, 1.2 equivalents of HOBt, and 2.0 equivalents of DIPEA. Stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the purified POI ligand-linker intermediate (1.0 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC by LC-MS.

    • Quench the reaction with a small amount of water.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Visualizations of Workflows and Pathways

The following diagrams, created using Graphviz, illustrate the key processes involving N-Mal-N-bis(PEG4-amine).

bioconjugation_workflow Thiol_Protein Thiol-containing Protein/Peptide Conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) Thiol_Protein->Conjugation Linker N-Mal-N-bis(PEG4-amine) Linker->Conjugation Intermediate Protein-Linker Intermediate Conjugation->Intermediate Amide_Coupling1 Amide Bond Formation Intermediate->Amide_Coupling1 Payload1 Amine-reactive Payload 1 Payload1->Amide_Coupling1 Payload2 Amine-reactive Payload 2 Amide_Coupling2 Amide Bond Formation Payload2->Amide_Coupling2 Amide_Coupling1->Amide_Coupling2 Final_Conjugate Final Bifunctional Conjugate Amide_Coupling2->Final_Conjugate

Caption: General bioconjugation workflow using N-Mal-N-bis(PEG4-amine).

adc_synthesis_workflow cluster_antibody Antibody Modification cluster_linker_payload Linker-Payload Preparation Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (with free thiols) Antibody->Reduced_Ab Reduction (e.g., TCEP) Conjugation Conjugation of Linker-Payload to Reduced mAb Reduced_Ab->Conjugation Linker N-Mal-N-bis(PEG4-amine) Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Payload (with amine-reactive group) Payload->Linker_Payload Amide Coupling Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

protac_synthesis_workflow POI_Ligand POI Ligand (Thiol-containing) Step1 Step 1: Thiol-Maleimide Conjugation POI_Ligand->Step1 Linker N-Mal-N-bis(PEG4-amine) Linker->Step1 E3_Ligase_Ligand E3 Ligase Ligand (Carboxylic acid) Step2 Step 2: Amide Bond Formation (x2) E3_Ligase_Ligand->Step2 Intermediate POI-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC PROTAC Molecule Step2->PROTAC

Caption: Synthetic workflow for a PROTAC using N-Mal-N-bis(PEG4-amine).

Applications in Drug Development

The unique trifunctional nature of N-Mal-N-bis(PEG4-amine) makes it a valuable tool in modern drug development.

  • Antibody-Drug Conjugates (ADCs): This linker allows for the site-specific conjugation to an antibody via a cysteine residue, while the two amine groups can be used to attach two molecules of a cytotoxic payload. This can potentially increase the drug-to-antibody ratio (DAR) in a controlled manner, leading to more potent and efficacious ADCs.

  • PROTACs: In PROTAC synthesis, N-Mal-N-bis(PEG4-amine) serves as a central scaffold to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.[1] The PEG linkers provide the necessary spacing and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

  • Other Bioconjugates: Beyond ADCs and PROTACs, this linker can be used to create a variety of other complex bioconjugates, such as fluorescently labeled proteins with additional functionalities, or for the development of targeted drug delivery systems where a targeting moiety and a therapeutic agent are attached to the same linker.

References

Synthesis and Purification of N-Mal-N-bis(PEG4-amine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Mal-N-bis(PEG4-amine), a heterotrifunctional linker critical in bioconjugation and drug delivery. The methodologies presented are based on established principles of PEG chemistry and purification techniques for similar branched molecules, offering a robust framework for laboratory application.

Introduction

N-Mal-N-bis(PEG4-amine) is a versatile polyethylene (B3416737) glycol (PEG)-based linker employed in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a maleimide (B117702) group for covalent linkage with thiol-containing molecules (e.g., cysteine residues in proteins) and two primary amine groups for conjugation with carboxylic acids or activated esters.[2] The tetraethylene glycol (PEG4) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.

This guide details a plausible synthetic route and a robust purification strategy for N-Mal-N-bis(PEG4-amine), complete with experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of N-Mal-N-bis(PEG4-amine) is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₇H₅₀N₄O₁₁[2]
Molecular Weight 606.71 g/mol [2]
Appearance White to off-white solid or viscous oil
Solubility Water, DMSO, DMF, Dichloromethane[3][4]
Purity (Typical) >95%[2]
Storage Conditions -20°C, under inert gas, protected from light[3][5]

Synthesis of N-Mal-N-bis(PEG4-amine)

The synthesis of N-Mal-N-bis(PEG4-amine) can be conceptualized as a multi-step process involving the assembly of a central branching unit followed by the introduction of the maleimide and protected amine functionalities. A plausible synthetic workflow is outlined below.

Synthetic Workflow

Synthesis_Workflow A Boc-NH-PEG4-COOH C Coupling Reaction (EDC, NHS) A->C B Tris(2-aminoethyl)amine B->C D N-Tris(PEG4-NH-Boc) Intermediate C->D Amide Bond Formation E Selective Deprotection D->E F N-Bis(PEG4-NH-Boc)-N-PEG4-NH2 E->F G Maleimide Functionalization (Maleic Anhydride) F->G H N-Mal-N-bis(PEG4-NH-Boc) G->H Maleamic Acid Formation & Cyclization I Final Deprotection (TFA) H->I J N-Mal-N-bis(PEG4-amine) I->J

Caption: Proposed synthetic workflow for N-Mal-N-bis(PEG4-amine).

Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-Tris(PEG4-NH-Boc) Intermediate

  • Dissolve Boc-NH-PEG4-COOH (3.3 equivalents) in anhydrous Dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 3.5 equivalents) and N-hydroxysuccinimide (NHS, 3.5 equivalents).

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve Tris(2-aminoethyl)amine (1 equivalent) in anhydrous DCM and add to the activated ester solution.

  • Add Diisopropylethylamine (DIEA, 4 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Tris(PEG4-NH-Boc) intermediate.

Step 2: Selective Deprotection

A selective deprotection strategy would be employed here to yield one free amine. This is a complex step and would likely involve specialized protecting group chemistry beyond a simple Boc group, or a statistical deprotection followed by purification.

Step 3: Maleimide Functionalization

  • Dissolve the mono-amino intermediate in anhydrous DCM.

  • Add maleic anhydride (B1165640) (1.1 equivalents) and stir at room temperature for 2-3 hours to form the maleamic acid.

  • Add acetic anhydride (2 equivalents) and sodium acetate (B1210297) (0.5 equivalents).

  • Heat the mixture to 50-60°C and stir for 4-6 hours to effect cyclization to the maleimide.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude N-Mal-N-bis(PEG4-NH-Boc).

Step 4: Final Deprotection

  • Dissolve the crude N-Mal-N-bis(PEG4-NH-Boc) in a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).

  • Stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene (B28343) may be necessary).

  • The crude N-Mal-N-bis(PEG4-amine) is obtained, often as a TFA salt.

Purification of N-Mal-N-bis(PEG4-amine)

The purification of the final product is crucial to remove unreacted starting materials, by-products, and incompletely deprotected species. A multi-step purification strategy is often necessary.

Purification Workflow

Purification_Workflow A Crude Product (Post-Synthesis) B Flash Column Chromatography A->B Removal of Non-polar Impurities C Semi-Pure Intermediate B->C D Preparative RP-HPLC C->D High-Resolution Separation E Pure Fractions D->E F Lyophilization E->F Solvent Removal G Pure N-Mal-N-bis(PEG4-amine) F->G

Caption: General purification workflow for N-Mal-N-bis(PEG4-amine).

Experimental Protocol: Purification

Method 1: Flash Column Chromatography

This technique is useful for initial purification to remove major impurities.

  • TLC Analysis: Develop a solvent system that provides good separation of the target compound from impurities. A common system for PEGylated molecules is a gradient of Methanol in Dichloromethane (e.g., 5-15% MeOH in DCM).[6]

  • Column Preparation: Pack a silica (B1680970) gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the developed solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for obtaining high-purity final product.[6][7]

  • Column: A C18 or C8 column is typically used for PEG compounds.[6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

  • Gradient Development: Develop a gradient on an analytical scale to achieve optimal separation. A typical gradient might be 10-90% B over 30 minutes.

  • Preparative Run: Inject the semi-purified product onto the preparative column and run the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the product peak, guided by UV detection (if applicable) or by collecting all fractions for subsequent analysis.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Product Recovery: Combine the pure fractions and remove the solvents via lyophilization (freeze-drying) to obtain the final product as a TFA salt.[6]

Characterization

The identity and purity of the synthesized N-Mal-N-bis(PEG4-amine) should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the maleimide protons (around 6.7 ppm), the PEG backbone (multiple peaks between 3.5-3.8 ppm), and adjacent methylene (B1212753) groups.
Mass Spectrometry (ESI-MS) A major peak corresponding to the calculated molecular weight of the protonated molecule [M+H]⁺.
Analytical HPLC A single major peak indicating high purity (e.g., >95%).

Applications in Drug Development

N-Mal-N-bis(PEG4-amine) is a key building block in the development of targeted therapeutics.

  • Antibody-Drug Conjugates (ADCs): The maleimide group can react with reduced interchain disulfides of an antibody, while the two amine groups can be conjugated to cytotoxic payloads, potentially increasing the drug-to-antibody ratio (DAR).

  • PROTACs: This linker can be used to connect a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.

  • Bioconjugation: It serves as a versatile crosslinking reagent to connect thiol- and amine-containing biomolecules, enhancing their therapeutic or diagnostic properties.[2]

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of N-Mal-N-bis(PEG4-amine). The provided protocols, while based on general principles of organic and PEG chemistry, offer a solid foundation for researchers to produce this valuable heterotrifunctional linker for a variety of applications in drug development and biotechnology. Optimization of the described steps will be necessary to suit specific laboratory conditions and desired product specifications.

References

An In-depth Technical Guide to the Reaction Mechanism of N-Maleimide Functionalized Molecules with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between N-maleimide functionalized molecules, with a conceptual focus on structures like N-Mal-N-bis(PEG4-amine), and thiol-containing entities. Due to the absence of specific kinetic and protocol data for N-Mal-N-bis(PEG4-amine) in the available literature, this document leverages data from analogous N-alkyl substituted maleimides to elucidate the core chemical principles, reaction kinetics, stability considerations, and experimental procedures.

Core Reaction Mechanism: The Michael Addition

The conjugation of a maleimide (B117702) to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition reaction. This reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. The result is the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.

The reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, which are typically protonated and thus less nucleophilic in this pH range. The reaction is efficient and can often be performed without a catalyst, especially in polar solvents like water or DMSO which facilitate the formation of the reactive thiolate ion.

Several factors influence the rate of this reaction:

  • pH: The reaction rate is dependent on the concentration of the nucleophilic thiolate anion. As the pH increases, the thiol-thiolate equilibrium shifts towards the thiolate, thus increasing the reaction rate. However, at pH values above 7.5, the competing reaction of maleimides with amines becomes more significant.

  • Thiol pKa: Thiols with a lower pKa will have a higher concentration of the reactive thiolate anion at a given pH, leading to a faster reaction rate.

  • Solvent and Initiator: The choice of solvent and the presence of an initiator can influence whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism, which in turn affects the overall kinetics.

Stability and Competing Side Reactions

While the thiosuccinimide bond is generally stable, its formation and longevity can be compromised by several competing side reactions. Understanding these pathways is critical for the design and application of maleimide-based bioconjugates.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This hydrolysis product is unreactive towards thiols. The rate of hydrolysis is pH-dependent, increasing with higher pH. It is crucial to minimize pre-conjugation hydrolysis to ensure high yields of the desired conjugate. Storing maleimide-functionalized reagents in dry, biocompatible solvents like DMSO is recommended to maintain their reactivity.

Retro-Michael Reaction and Thiol Exchange

The Michael addition is a reversible reaction. The reverse reaction, known as the retro-Michael reaction, can lead to the deconjugation of the thiol from the maleimide. This is a significant concern in biological systems where other thiols, such as glutathione, are present in high concentrations. The reformed maleimide can then react with these other thiols, leading to a loss of the intended conjugate and potential off-target effects. The rate of the retro-Michael reaction is influenced by pH, temperature, and the pKa of the original thiol.

Hydrolysis of the Thiosuccinimide Adduct

Post-conjugation, the thiosuccinimide ring itself can undergo hydrolysis. This ring-opening event results in a stable product that is no longer susceptible to the retro-Michael reaction. This can be a desirable outcome to permanently stabilize the conjugate. The rate of thiosuccinimide hydrolysis is influenced by the substituents on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent can accelerate this stabilizing hydrolysis.

Intramolecular Reactions

When the thiol is part of an N-terminal cysteine, the N-terminal amine can act as a nucleophile and attack the carbonyl groups of the succinimide (B58015) ring. This can lead to a transcyclization reaction, forming a six-membered thiazine (B8601807) ring. This rearrangement can alter the structure and properties of the conjugate.

Visualizing the Reaction Pathways

The following diagram illustrates the primary Michael addition reaction and the key competing side reactions that influence the stability and homogeneity of the final conjugate.

Reaction_Mechanism Reactants Maleimide + Thiol (R-SH) Thiosuccinimide Thiosuccinimide Adduct Reactants->Thiosuccinimide Michael Addition (pH 6.5-7.5) HydrolyzedMaleimide Hydrolyzed Maleimide (Maleamic Acid) Reactants->HydrolyzedMaleimide Pre-conjugation Hydrolysis Thiosuccinimide->Reactants Retro-Michael Reaction HydrolyzedAdduct Hydrolyzed Adduct (Stable) Thiosuccinimide->HydrolyzedAdduct Post-conjugation Hydrolysis ThiolExchange Thiol Exchange Product (e.g., with Glutathione) Thiosuccinimide->ThiolExchange Thiol Exchange Thiazine Thiazine Rearrangement (with N-terminal Cys) Thiosuccinimide->Thiazine Intramolecular Rearrangement

Reaction pathways of maleimide-thiol conjugation.

Quantitative Data Summary

The following tables summarize representative kinetic and stability data for the reaction of N-substituted maleimides with thiols, based on available literature for analogous compounds.

Table 1: Representative Hydrolysis Half-lives of N-Substituted Maleimides and their Thiol Adducts

Compound TypeN-SubstituentConditionHalf-life (t½)Reference
MaleimideN-alkylpH 7.4, 37°C~27 hours (post-conjugation)[1]
MaleimideN-arylpH 7.4, 37°C~1.5 hours (post-conjugation)[1]
MaleimideN-fluorophenylpH 7.4, 37°C~0.7 hours (post-conjugation)[1]
MaleimideUnconjugated N-phenylPhysiological pH~55 minutes[1]
MaleimideUnconjugated N-fluorophenylPhysiological pH~28 minutes[1]

Table 2: Stability of Maleimide-Thiol Adducts in the Presence of Competing Thiols

Maleimide TypeCompeting ThiolCondition% DeconjugationTimeReference
N-alkyl maleimideGlutathione (GSH)37°C35-67%7 days[2]
N-aryl maleimideGlutathione (GSH)37°C<20%7 days[2]
Maleimide-PEG1 mM GSH37°C~30%7 days[3]

Table 3: Half-lives of Conversion for Thiosuccinimide Adducts via Retro-Michael/Thiol Exchange

N-Substituent of MaleimideThiol ConjugateConditionHalf-life of ConversionReference
N-ethyl4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 - 18 hours[4][5]
N-phenyl4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 - 18 hours[4][5]
N-aminoethyl4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 - 18 hours[4][5]
Selected N-substitutedN-acetyl-L-cysteine (NAC)Incubated with glutathione3.6 - 258 hours[4][5]

Detailed Experimental Protocol for Maleimide-Thiol Conjugation

This section outlines a general, representative protocol for the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to a maleimide-functionalized PEG linker.

Materials and Reagents
  • Thiol-containing protein

  • Maleimide-functionalized PEG reagent (e.g., N-Mal-N-bis(PEG4-amine))

  • Conjugation Buffer: Phosphate buffered saline (PBS), pH 7.0-7.5, degassed and preferably purged with an inert gas (e.g., nitrogen or argon). The buffer must be free of any thiol-containing compounds.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.

  • Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.

  • Analytical Instrumentation: UV-Vis spectrophotometer, HPLC, mass spectrometer.

Experimental Procedure
  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is generally preferred as it does not need to be removed prior to the addition of the maleimide reagent. If DTT is used, it must be removed by dialysis or desalting column before proceeding.

  • Preparation of the Maleimide Reagent:

    • Immediately before use, dissolve the maleimide-functionalized PEG reagent in a dry, biocompatible solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent over the thiol is typically recommended as a starting point, but the optimal ratio should be determined empirically.

    • Flush the reaction vessel with an inert gas, seal, and protect from light.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To quench any unreacted maleimide, add a small molar excess of a quenching reagent (e.g., L-cysteine) and incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • Remove unreacted maleimide reagent, quenching reagent, and any byproducts using a suitable purification method. SEC is commonly used to separate the higher molecular weight protein conjugate from the smaller reactants.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry.

    • Assess the purity and homogeneity of the conjugate by SDS-PAGE and SEC-HPLC.

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

  • Stabilization of the Conjugate (Optional):

    • To prevent the retro-Michael reaction, the thiosuccinimide ring can be hydrolyzed. This can be achieved by incubating the purified conjugate in a buffer at a slightly basic pH (e.g., pH 8-9) for a controlled period, followed by readjustment to a neutral pH for storage.

  • Storage:

    • Store the purified conjugate at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. The addition of cryoprotectants like glycerol (B35011) may be beneficial.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the conjugation of a thiol-containing protein to a maleimide-functionalized molecule.

Experimental_Workflow Start Start ProteinPrep Prepare Thiol-Protein (Dissolve in Buffer) Start->ProteinPrep Reduction Reduce Disulfides (Optional, with TCEP) ProteinPrep->Reduction Conjugation Conjugation Reaction (Mix and Incubate) Reduction->Conjugation MaleimidePrep Prepare Maleimide-PEG (Dissolve in DMSO) MaleimidePrep->Conjugation Quench Quench Reaction (Add L-cysteine) Conjugation->Quench Purification Purify Conjugate (e.g., SEC) Quench->Purification Characterization Characterize Conjugate (UV-Vis, HPLC, MS) Purification->Characterization Stabilization Stabilize Conjugate (Optional Hydrolysis) Characterization->Stabilization Storage Store Conjugate Stabilization->Storage

References

amine reactivity of N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Amine Reactivity of N-Mal-N-bis(PEG4-amine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a heterobifunctional crosslinker featuring a maleimide (B117702) group and two primary amine functionalities, separated by polyethylene (B3416737) glycol (PEG) spacers. While the maleimide group is predominantly utilized for its high reactivity towards thiols (sulfhydryl groups), its reactivity with primary amines presents both a challenge to be managed in bioconjugation strategies and an opportunity for specific applications. This technical guide provides an in-depth analysis of the amine reactivity of the maleimide moiety in N-Mal-N-bis(PEG4-amine), offering quantitative insights, experimental considerations, and detailed protocols to enable researchers to effectively control and leverage this reactivity in their work.

The structure of N-Mal-N-bis(PEG4-amine) offers a versatile platform for conjugation. The terminal primary amines can be readily conjugated to molecules containing activated esters (e.g., NHS esters) or carboxylic acids. The maleimide group's reactivity is highly dependent on the reaction conditions, particularly pH.

Core Principles of Maleimide Reactivity

The reactivity of the maleimide group is centered around the Michael addition reaction, where a nucleophile attacks one of the carbon atoms of the double bond within the maleimide ring.

Thiol vs. Amine Reactivity

The primary reaction of maleimides is with thiol groups, forming a stable thioether bond. This reaction is highly efficient and selective at a pH range of 6.5-7.5.[1] At neutral pH (around 7.0), the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]

However, as the pH of the reaction environment increases, the reactivity of maleimides towards primary amines becomes more significant. This is due to the deprotonation of the amine group, which increases its nucleophilicity.

Quantitative Data on Amine Reactivity

pH RangeReactivity with ThiolsReactivity with Primary AminesKey Considerations
6.5 - 7.5 High and selectiveLow to negligibleOptimal range for thiol-specific conjugation.[1]
7.5 - 8.5 HighCompetitive with thiolsAmine reactivity becomes a significant side reaction.[2]
> 8.5 HighFavored reactionMaleimide hydrolysis also increases significantly.[3]

Side Reactions:

It is crucial to be aware of competing side reactions that can affect the outcome of the conjugation:

  • Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This reaction is accelerated at higher pH values.[2]

  • Thiol Exchange Reactions: The thioether bond formed between a maleimide and a thiol can be reversible under certain conditions, leading to potential exchange with other thiols like glutathione (B108866) in a biological environment.[4]

Experimental Protocols

Protocol 1: Minimizing Amine Reactivity for Thiol-Specific Conjugation

This protocol is designed for scenarios where the selective reaction of the maleimide group with a thiol is desired, while minimizing reaction with amines.

Materials:

  • N-Mal-N-bis(PEG4-amine)

  • Thiol-containing molecule (e.g., protein with cysteine residues)

  • Amine-containing molecule (for subsequent conjugation to the amine ends of the linker)

  • Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M L-cysteine or N-acetylcysteine

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of N-Mal-N-bis(PEG4-amine) Stock Solution: Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Protein Preparation: Dissolve the thiol-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of approximately 1 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Subsequent Amine Conjugation: The purified conjugate, now presenting primary amine groups from the linker, can be used for subsequent conjugation reactions (e.g., with NHS esters).

Protocol 2: Leveraging Amine Reactivity for Conjugation

This protocol is for the intentional reaction of the maleimide group with a primary amine.

Materials:

  • N-Mal-N-bis(PEG4-amine)

  • Amine-containing molecule (e.g., protein with lysine (B10760008) residues)

  • Reaction Buffer: 100 mM Sodium Borate buffer, 150 mM NaCl, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of N-Mal-N-bis(PEG4-amine) Stock Solution: Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Protein Preparation: Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 20-50 fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

Logical Workflow for ADC Development Utilizing Amine-Maleimide Conjugation

ADC_Development_Workflow cluster_antibody Antibody Preparation cluster_linker Linker Activation & Conjugation cluster_drug Drug-Linker Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody (mAb) Conjugation Amine-Maleimide Conjugation (pH > 8.0) Antibody->Conjugation Lysine Residues Linker N-Mal-N-bis(PEG4-amine) Linker->Conjugation DrugLinker Drug-Linker Conjugate Conjugation->DrugLinker Activated Antibody Drug Cytotoxic Drug (with NHS ester) Drug->DrugLinker Amine ends of Linker Purification Purification (SEC/HIC) DrugLinker->Purification Characterization Characterization (DAR, etc.) Purification->Characterization FinalADC Final Antibody-Drug Conjugate (ADC) Characterization->FinalADC Targeted_Therapy_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (via Amine-Maleimide Linkage) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Apoptosis Apoptosis DrugRelease->Apoptosis Induces

References

Navigating the Physicochemical Landscape of N-Mal-N-bis(PEG4-amine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Mal-N-bis(PEG4-amine), a heterobifunctional crosslinker pivotal in the field of bioconjugation. A thorough understanding of these properties is critical for the successful design and execution of experiments in drug delivery, diagnostics, and proteomics. While specific quantitative data for N-Mal-N-bis(PEG4-amine) is not extensively available in public literature, this guide synthesizes information on analogous branched PEG-maleimide systems to provide a robust framework for its application.

Core Concepts: Structure and Functionality

N-Mal-N-bis(PEG4-amine) is a branched linker featuring a central maleimide (B117702) group and two terminal primary amine functionalities, each connected by a polyethylene (B3416737) glycol (PEG4) spacer. The maleimide group offers selective reactivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal amine groups can be conjugated to molecules bearing activated esters (like NHS esters) or carboxylic acids. The PEG chains enhance the hydrophilicity of the molecule, which generally improves aqueous solubility and can reduce the immunogenicity of the resulting conjugate.

Solubility Profile

The solubility of a crosslinker is a critical parameter that dictates its utility in various buffer systems and reaction conditions. The PEGylated nature of N-Mal-N-bis(PEG4-amine) is designed to impart favorable solubility characteristics.

Qualitative Solubility

Based on data for structurally related compounds, N-Mal-N-bis(PEG4-amine) is expected to exhibit good solubility in a range of solvents.

Solvent ClassSpecific SolventsExpected Solubility
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferGenerally Soluble
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble
Chlorinated Solvents Dichloromethane (DCM)Soluble

Note: The information in this table is based on general characteristics of PEGylated maleimides and data from similar molecules.[1][2][3][4] Experimental verification for N-Mal-N-bis(PEG4-amine) is strongly recommended.

Experimental Protocol: Determining Aqueous Solubility

A precise determination of solubility is essential for preparing stock solutions and ensuring the homogeneity of reaction mixtures. The following protocol outlines a method to determine the aqueous solubility of N-Mal-N-bis(PEG4-amine).

Objective: To determine the approximate solubility of N-Mal-N-bis(PEG4-amine) in a specific aqueous buffer.

Materials:

  • N-Mal-N-bis(PEG4-amine)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of N-Mal-N-bis(PEG4-amine) to a known volume of the aqueous buffer in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

    • Determine the concentration of N-Mal-N-bis(PEG4-amine) in the diluted supernatant using a suitable analytical technique. Since the maleimide group has a characteristic UV absorbance, UV-Vis spectrophotometry can be used. Alternatively, a more sensitive and specific method like HPLC can be employed.

  • Calculation:

    • Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mM.

G Workflow for Determining Aqueous Solubility cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess N-Mal-N-bis(PEG4-amine) to buffer B Vortex and Equilibrate for 24h A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Measure concentration (UV-Vis or HPLC) D->E F Calculate solubility (mg/mL or mM) E->F

Caption: A simplified workflow for the experimental determination of aqueous solubility.

Stability Profile

The stability of N-Mal-N-bis(PEG4-amine) is a multifaceted issue, primarily concerning the hydrolytic stability of the maleimide ring and the stability of the eventual thioether conjugate.

Hydrolytic Stability of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, which leads to the formation of a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly with rising pH.[5][6][7]

pH RangeStability of MaleimidePredominant Reaction
Acidic (pH < 6.5) Relatively StableMinimal Hydrolysis
Neutral (pH 6.5 - 7.5) Moderately StableSlow Hydrolysis
Alkaline (pH > 7.5) UnstableRapid Hydrolysis

Note: For bioconjugation reactions, a pH range of 6.5-7.5 is generally recommended to balance the rate of the desired thiol-maleimide reaction against the competing maleimide hydrolysis.[2]

Stability of the Thioether Conjugate: Retro-Michael Reaction

The thioether bond formed upon reaction of the maleimide with a thiol is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[8][9][10][11] This is a critical consideration for in vivo applications where endogenous thiols like glutathione (B108866) are abundant. The stability of the conjugate can be influenced by the chemical environment surrounding the thioether bond.

Experimental Protocol: Assessing Stability in Aqueous Solution

This protocol provides a framework for evaluating the stability of N-Mal-N-bis(PEG4-amine) and its conjugates under various conditions.

Objective: To assess the hydrolytic stability of the maleimide group and the stability of the thioether conjugate.

Materials:

  • N-Mal-N-bis(PEG4-amine) or its thiol conjugate

  • Aqueous buffers at different pH values (e.g., pH 5.5, 7.4, 8.5)

  • A competing thiol (e.g., glutathione) for conjugate stability assessment

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the test compound (unconjugated or conjugated) in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis. For conjugate stability, add the competing thiol to the buffer.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Quench any reaction if necessary (e.g., by adding a small amount of acid).

    • Analyze the samples immediately by HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of degradation products over time.

    • Calculate the percentage of the remaining intact compound at each time point.

    • Determine the half-life (t½) of the compound under each condition.

G Logical Workflow for Stability Assessment cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of test compound B Dilute into buffers (varying pH, +/- competing thiol) A->B C Incubate at controlled temperature (e.g., 37°C) B->C D Withdraw aliquots at time points C->D E Quench reaction and analyze by HPLC D->E F Monitor peak areas of parent and degradants E->F G Calculate % remaining and half-life F->G

Caption: A logical workflow for assessing the stability of N-Mal-N-bis(PEG4-amine) and its conjugates.

Signaling Pathways

N-Mal-N-bis(PEG4-amine) is a synthetic linker and is not known to be directly involved in or modulate any specific biological signaling pathways. Its function is to covalently link different molecules together, and the biological effect of the resulting conjugate is determined by the properties of the conjugated molecules.

Conclusion

N-Mal-N-bis(PEG4-amine) is a valuable tool in bioconjugation, offering a balance of reactivity and hydrophilicity. While it is expected to have good solubility in aqueous and common organic solvents, its stability, particularly of the maleimide group and the resulting thioether linkage, requires careful consideration in experimental design. The provided protocols offer a starting point for the systematic evaluation of these critical parameters. Researchers are strongly encouraged to perform these assessments under their specific experimental conditions to ensure the robustness and reproducibility of their results.

References

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Bifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the bifunctional linker, N-Mal-N-bis(PEG4-amine), tailored for researchers, scientists, and professionals in the field of drug development and bioconjugation. We will delve into its chemical properties, applications, and a detailed experimental protocol for its use in conjugating molecules of interest.

Core Molecular Information

N-Mal-N-bis(PEG4-amine) is a versatile crosslinking reagent characterized by a central maleimide (B117702) group and two terminal primary amine functionalities, separated by polyethylene (B3416737) glycol (PEG) spacers. The maleimide group offers high selectivity for thiol groups (sulfhydryl groups, -SH) present in molecules like cysteine-containing peptides and proteins. The two primary amine groups provide handles for conjugation to carboxyl groups or activated esters. The PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate.

A summary of the key quantitative data for N-Mal-N-bis(PEG4-amine) is presented in the table below.

PropertyValue
Molecular Weight 606.71 g/mol
Chemical Formula C₂₇H₅₀N₄O₁₁

Applications in Bioconjugation

The unique trifunctional nature of N-Mal-N-bis(PEG4-amine) makes it a valuable tool in various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single thiol group on an antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • Peptide and Protein Modification: It allows for the site-specific modification of proteins and peptides at cysteine residues, enabling the attachment of other molecules such as labels or drugs.

  • Fluorescent Labeling: The dual amine functionalities can be conjugated with two fluorescent dyes, leading to signal amplification in imaging applications.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this linker for applications in diagnostics and biomaterials.

Experimental Protocol: Conjugation of N-Mal-N-bis(PEG4-amine) to a Cysteine-Containing Peptide

This section outlines a detailed protocol for the conjugation of N-Mal-N-bis(PEG4-amine) to a peptide containing a cysteine residue. This is a common application that leverages the thiol-reactive maleimide group.

3.1. Materials and Reagents

  • Cysteine-containing peptide

  • N-Mal-N-bis(PEG4-amine)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing Agent (optional, for peptides with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Organic Solvent (for dissolving the linker): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification System: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (SEC)

3.2. Experimental Procedure

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the peptide solution and incubate at room temperature for 30-60 minutes.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of N-Mal-N-bis(PEG4-amine) in DMF or DMSO at a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the peptide solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • To consume any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-linker conjugate from excess linker and quenching reagent using HPLC or SEC.

    • Monitor the purification process by detecting the absorbance at 280 nm (for the peptide) and potentially at a wavelength specific to a label if the amine groups of the linker were pre-conjugated.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using techniques such as mass spectrometry (MS) and HPLC.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the conjugation of N-Mal-N-bis(PEG4-amine) to a cysteine-containing peptide.

experimental_workflow peptide_prep Peptide Preparation (Dissolve in Buffer) reduction Reduction (optional) (with TCEP) peptide_prep->reduction If disulfide bonds are present conjugation Conjugation Reaction (Peptide + Linker) peptide_prep->conjugation reduction->conjugation linker_prep Linker Preparation (Dissolve in DMSO/DMF) linker_prep->conjugation quenching Quenching (with L-cysteine) conjugation->quenching purification Purification (HPLC/SEC) quenching->purification characterization Characterization (MS/HPLC) purification->characterization

Caption: Workflow for peptide-linker conjugation.

Signaling Pathway Example: Targeted Drug Delivery via ADC

While N-Mal-N-bis(PEG4-amine) itself is not part of a signaling pathway, it is a critical component in constructing molecules that interact with them, such as Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action for an ADC.

adc_mechanism adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Cell Surface Receptor receptor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target (e.g., DNA, Tubulin) drug_release->target apoptosis Apoptosis (Cell Death) target->apoptosis

Caption: ADC mechanism of action.

An In-depth Technical Guide to Trifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, valued for their ability to improve the solubility, stability, and pharmacokinetic profiles of biomolecules.[1] By acting as flexible, hydrophilic spacers, PEG linkers can connect therapeutic agents, imaging labels, or other functional moieties to proteins, antibodies, and nanoparticles while minimizing steric hindrance and reducing immunogenicity.[1][2]

While traditional linear bifunctional PEG linkers possess two reactive termini, an advanced class of trifunctional PEG linkers has emerged, offering three distinct points of attachment.[3] These linkers are critical for the development of next-generation bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads, branched PEG architectures for enhanced multivalency, and complex bio-assays.[4][5] Typically, a trifunctional PEG linker features two different functional groups on one end and a third functional group on the other, enabling sequential and site-specific conjugation strategies.[3] This guide provides a comprehensive overview of the core concepts, synthesis, applications, and experimental protocols associated with trifunctional PEG linkers.

Core Concepts: Structure and Properties

Trifunctional PEG linkers are defined by the presence of three reactive functional groups. Their architecture allows for the precise and controlled assembly of multi-component systems. The central PEG backbone, composed of repeating ethylene (B1197577) oxide units, imparts the desirable physicochemical properties.[6]

Key Properties Conferred by the PEG Backbone:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic drugs or proteins.[1]

  • Improved Stability: PEGylation protects conjugated molecules from enzymatic degradation and can reduce aggregation, leading to greater stability.[7][8]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, potentially lowering the risk of an immune response.[1]

  • Favorable Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its clearance through the kidneys, prolonging its circulation half-life.[7]

The true versatility of trifunctional linkers lies in the combination of reactive groups at their termini. These groups are chosen for their ability to react selectively with specific functional groups on biomolecules (like amines or thiols) or with other linkers using bioorthogonal chemistry.[1][9]

Visualization of Trifunctional Linker Architecture

The following diagram illustrates the general structure of a heterotrifunctional PEG linker, showcasing its three distinct reactive ends which allow for the conjugation of multiple molecular entities, such as an antibody and two different drug payloads.

Trifunctional_Linker_Architecture cluster_linker Trifunctional PEG Linker cluster_conjugates Potential Conjugation Partners Linker_Core PEG Spacer (Hydrophilic & Flexible Core) FG1 Functional Group A (e.g., Maleimide (B117702) for Thiol Conjugation) Linker_Core->FG1 FG2 Functional Group B (e.g., Alkyne for Click Chemistry) Linker_Core->FG2 FG3 Functional Group C (e.g., NHS Ester for Amine Conjugation) Linker_Core->FG3 Antibody Antibody (via Cysteine Thiol) FG1->Antibody Site-specific conjugation Drug1 Drug Payload 1 (Azide-modified) FG2->Drug1 Bioorthogonal 'Click' reaction Drug2 Drug Payload 2 (Amine-modified) FG3->Drug2 Amine coupling

Caption: General architecture of a trifunctional PEG linker.

Quantitative Data on Trifunctional PEG Linkers

The selection of a trifunctional PEG linker depends on the required spacer length, molecular weight, and the specific reactive groups needed for the conjugation strategy. Various commercial suppliers offer a range of these linkers with defined properties.

Linker Name/Type Functional Group A Functional Group B Functional Group C Molecular Weight (Daltons) Potential Application
Amine alkyne-PEG-COOHAmine (-NH2)AlkyneCarboxylic Acid (-COOH)~500 - 5000Dual drug conjugation, surface modification
Azide amine-PEG-OHAzide (-N3)Amine (-NH2)Hydroxyl (-OH)~500 - 5000Click chemistry and amine conjugation
Boc-amine azide-PEG-COOHBoc-protected AmineAzide (-N3)Carboxylic Acid (-COOH)~500 - 5000Orthogonal protection strategies
Fmoc amine azide-PEG-COOHFmoc-protected AmineAzide (-N3)Carboxylic Acid (-COOH)~500 - 5000Solid-phase synthesis applications
1-(PEG-Amine)-2,3-(PEG4-Azide)Amine (-NH2)Azide (-N3)Azide (-N3)~450Branched structures, dual payload via click chemistry[10]
α-NHS-ω-Alkynyl(Boc-Amino) PEGNHS EsterAlkyneBoc-protected Amine3000 - 20000Sequential conjugation to amines and azides[11]

Note: This table is representative and not exhaustive. Molecular weights are approximate and vary by the number of PEG units.

Applications in Bioconjugation: The Rise of Dual-Payload ADCs

A primary application for trifunctional linkers is in the construction of antibody-drug conjugates carrying two distinct cytotoxic payloads.[4] This approach can overcome drug resistance and potentially create synergistic anti-cancer effects.[4] The linker allows one drug to be attached via one chemistry (e.g., thiol-maleimide) and a second drug via an orthogonal reaction (e.g., copper-free click chemistry), all while being connected to a single antibody.[12]

Experimental Workflow: Synthesis of a Dual-Payload ADC

The diagram below outlines a typical experimental workflow for constructing a dual-payload Antibody-Drug Conjugate (ADC) using a heterotrifunctional PEG linker. This process involves sequential, site-specific conjugation steps to attach the linker to the antibody, followed by the orthogonal attachment of two different drug payloads.

ADC_Workflow Start Start: Monoclonal Antibody (mAb) + Trifunctional Linker Step1 Step 1: mAb-Linker Conjugation (e.g., Maleimide-Thiol Reaction) - Reduce mAb interchain disulfides - React with linker's maleimide group Start->Step1 QC1 Purification & QC 1 - SEC-HPLC to remove excess linker - Mass Spec to confirm conjugation Step1->QC1 Step2 Step 2: First Payload Conjugation (e.g., Click Chemistry) - React mAb-linker with Azide-Drug 1 - Copper-free (SPAAC) or copper-catalyzed (CuAAC) QC1->Step2 QC2 Purification & QC 2 - SEC or HIC to remove excess drug - UV-Vis/MS to determine DAR 1 Step2->QC2 Step3 Step 3: Second Payload Conjugation (e.g., NHS Ester Reaction) - React mAb-linker-drug1 with Amine-Drug 2 - Controlled pH (7.5-8.5) QC2->Step3 QC3 Purification & QC 3 - Desalting/SEC - HIC/MS to confirm dual payload & final DAR Step3->QC3 End Final Product: Dual-Payload ADC QC3->End

Caption: Workflow for dual-payload ADC synthesis.

Experimental Protocols

Detailed, step-by-step protocols are essential for successful bioconjugation. Below are generalized methodologies for key experimental procedures.

Protocol 1: General Synthesis of a Heterobifunctional Alkyne-PEG-PNPC Linker

This protocol is adapted from a procedure for desymmetrizing oligo(ethylene glycol)s to create heterobifunctional linkers.[13]

Materials:

  • Tetra(ethylene glycol)

  • Sodium hydride (NaH)

  • Propargyl bromide

  • 4-nitrophenyl chloroformate

  • Pyridine (B92270)

  • Anhydrous Tetrahydrofuran (THF) and Acetonitrile (B52724)

  • Standard glassware for organic synthesis

Procedure:

  • Monopropargylation:

    • Dissolve tetra(ethylene glycol) (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add NaH (1.0 eq) portion-wise and stir for 30 minutes.

    • Add propargyl bromide (1.0 eq) dropwise and allow the reaction to proceed for 12-16 hours, warming to room temperature.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., dichloromethane) and purify by silica (B1680970) gel column chromatography to isolate the mono-propargylated PEG-alcohol.[13]

  • Activation of Hydroxyl Group:

    • Dissolve 4-nitrophenyl chloroformate (1.5 eq) and pyridine (2.0 eq) in acetonitrile and cool to 0°C.[13]

    • Slowly add a solution of the mono-propargylated PEG-alcohol (1.0 eq) in acetonitrile.

    • Allow the mixture to warm to room temperature and react for 15 hours.[13]

    • Concentrate the reaction mixture, re-dissolve in dichloromethane, wash with brine, and dry to yield the crude product, Alkyne-PEG-PNPC.

Protocol 2: General Procedure for Protein Conjugation via NHS Ester

This protocol describes the conjugation of an NHS ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[14]

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester-functionalized trifunctional PEG linker.

  • Anhydrous DMSO to dissolve the PEG linker.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the PEG-NHS ester in anhydrous DMSO immediately before use.

    • Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7 and 9.[14]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[14] The optimal time and stoichiometry may need to be determined empirically.

  • Purification:

    • Remove unreacted PEG linker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialyzing the reaction mixture against a suitable buffer.[14]

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.

Characterization of Trifunctional PEG Bioconjugates

The complex nature of bioconjugates made with trifunctional linkers necessitates a suite of analytical techniques to ensure purity, homogeneity, and proper structure.

Analytical Technique Parameter Measured Purpose
Mass Spectrometry (MS) Molecular WeightConfirms the covalent attachment of the linker and payloads to the antibody. Used to determine the distribution of species with different numbers of drugs attached.[15]
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparates ADC species based on the number of conjugated drug molecules (drug-to-antibody ratio, DAR). An increase in hydrophobicity often correlates with a higher DAR.[15]
Size Exclusion Chromatography (SEC-HPLC) Hydrodynamic RadiusAssesses the purity of the ADC, detecting and quantifying aggregation or fragmentation.[15]
UV/Vis Spectroscopy AbsorbanceA simple method to estimate the average DAR, provided the drug and antibody have distinct absorbance maxima.[15]
Nuclear Magnetic Resonance (NMR) Chemical StructureUsed primarily for the structural confirmation of the synthesized linker itself, confirming the presence and integrity of the functional groups.[12]

Mechanism of Action: Dual-Payload ADC

The following diagram illustrates the mechanism of action for a hypothetical dual-payload ADC targeting a cancer cell. The trifunctional linker is central to delivering two different drugs, which can then act on separate cellular pathways to induce apoptosis.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Dual-Payload ADC (Antibody + Linker + Drugs) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Cell Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payloads Linker Cleavage Releases Payloads Lysosome->Payloads 4. Degradation Drug1 Drug 1 (e.g., Tubulin Inhibitor) Payloads->Drug1 Drug2 Drug 2 (e.g., DNA Alkylator) Payloads->Drug2 Microtubules Microtubule Disruption Drug1->Microtubules DNA DNA Damage Drug2->DNA Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis DNA->Apoptosis

Caption: Mechanism of action for a dual-payload ADC.

Conclusion

Trifunctional PEG linkers represent a significant advancement in the field of bioconjugation, providing the chemical flexibility needed to construct highly complex and precisely engineered therapeutic and diagnostic agents. By enabling the attachment of multiple moieties with distinct functionalities, these linkers are paving the way for novel constructs like dual-payload ADCs with the potential for improved efficacy and the ability to overcome drug resistance. A thorough understanding of their structure, properties, and the associated experimental protocols is critical for researchers aiming to harness their full potential in the development of next-generation bioconjugates.

References

understanding branched PEG linker architecture.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Branched PEG Linker Architecture

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) has become an indispensable tool in drug development, primarily through a process known as PEGylation, which involves the covalent attachment of PEG chains to therapeutic molecules like proteins, peptides, or small drugs.[1][2] This modification enhances the pharmacological properties of the parent drug, improving its solubility, extending its circulation half-life, and reducing immunogenicity.[1][3][4][5]

While early PEGylation strategies utilized linear PEG chains, advancements have led to the development of more complex architectures, most notably branched PEG linkers. Unlike their linear counterparts, branched PEGs feature multiple PEG arms extending from a central core.[][7] This unique three-dimensional structure offers significant advantages, including the ability to attach a higher payload of drug molecules, superior shielding effects, and improved stability.[7][8][9] Branched PEG linkers are particularly crucial in the development of next-generation therapeutics like antibody-drug conjugates (ADCs), where they enable higher drug-to-antibody ratios (DAR) without causing the aggregation often seen with hydrophobic drug linkers.[3][10][11] This guide provides a detailed examination of branched PEG linker architecture, covering their synthesis, characterization, and application, with a focus on providing practical data and methodologies for development professionals.

Core Architecture: Branched vs. Linear PEG Linkers

The fundamental difference between linear and branched PEG linkers lies in their topology. Linear PEGs are single, unbranched chains, whereas branched PEGs possess multiple polymer arms radiating from a central point.[][7] This structural distinction has profound implications for the resulting conjugate's physicochemical and pharmacokinetic properties.

The multi-arm structure of branched PEGs creates a larger hydrodynamic volume compared to a linear PEG of the same molecular weight.[12][13] This increased size is more effective at shielding the conjugated molecule from enzymatic degradation and recognition by the immune system, which can prolong its circulation time in the body.[1][12] Furthermore, the architecture allows for the attachment of multiple drug molecules to a single linker, enabling a higher drug-to-antibody ratio (DAR) in ADCs, which can enhance therapeutic potency.[3][10]

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker L_Start Functional Group A L_PEG PEG Chain (CH2CH2O)n L_Start->L_PEG L_End Functional Group B L_PEG->L_End B_Core Central Core B_Arm1 PEG Arm 1 B_Arm2 PEG Arm 2 B_Arm3 PEG Arm 3 B_Func1 Functional Group B_Func2 Functional Group B_Func3 Functional Group

Data Presentation: Comparative Analysis

The selection of a linker architecture is a critical decision in drug development. The following tables summarize key quantitative and qualitative differences between linear and branched PEG linkers.

Table 1: Performance Comparison of Linear vs. Branched PEG Linkers
FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched polymer chain.[13]Multiple PEG arms extending from a central core.[][13]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.[3]Potentially higher, as one linker can attach multiple drug molecules, enabling a "doubled payload" approach.[3][10]
Hydrodynamic Volume Smaller for a given molecular weight compared to branched PEGs.Larger for a given molecular weight, which can lead to reduced renal clearance and longer circulation.[12][14]
Shielding Effect Provides good shielding.Offers superior shielding, leading to reduced immunogenicity and protection from enzymatic degradation.[7][9]
Solubility Enhancement Effective at increasing the solubility of hydrophobic molecules.[3]Highly effective, particularly for conjugates with a high drug load, mitigating aggregation issues.[7][8][11]
Synthesis Complexity Simpler and generally lower production cost.[7]More complex synthesis involving multifunctional cores and purification challenges.[][16]
Common Applications General protein PEGylation, diagnostic probes, improving solubility of small molecules.[7]Antibody-Drug Conjugates (ADCs), hydrogels, multivalent therapeutics, nanoparticle surface modification.[][17]
Table 2: Impact of Branched Architecture on Nanoparticle Properties
PropertyLinear PEG (10 kDa)Branched PEG (10 kDa)Outcome of BranchingReference
Diffusion in ECM Model BaselineSignificantly HigherIncreased tissue penetration potential.[17]
Mobility in CF Sputum LowerGreaterImproved mobility in viscous biological matrices.[17]
Stability in Serum StableIncreased StabilityReduced protein adsorption and aggregation.[17]
Blood Circulation Half-life StandardHigherProlonged systemic exposure.[17]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, characterization, and application of branched PEG linkers.

Synthesis of Branched PEG Linkers (General Protocol)

This protocol outlines a general step-growth polymerization method for synthesizing branched PEGs.[]

Materials:

  • PEG monomers

  • Bifunctional linker (e.g., diisocyanate or diacid chloride)

  • Multifunctional crosslinking agent (e.g., trifunctional linker)

  • Anhydrous solvents (e.g., Dichloromethane, DMF)

  • Purification materials (dialysis tubing, chromatography columns)

Procedure:

  • Synthesis of Bifunctional PEGs: React PEG monomers with a bifunctional linker in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction results in linear PEG chains with reactive functional groups at both ends.[]

  • Polymerization: Introduce a multifunctional crosslinking agent to the solution of bifunctional PEGs. This initiates the polymerization process, forming branched structures with multiple arms extending from a central core derived from the crosslinker.[]

  • Quenching: After the desired reaction time, quench the reaction by adding a suitable reagent (e.g., water or a primary amine) to consume any unreacted functional groups.

  • Purification: Purify the resulting branched PEGs to remove unreacted monomers, linkers, and byproducts. Common techniques include:

    • Dialysis: To remove small molecule impurities.[]

    • Column Chromatography (e.g., Size-Exclusion or Ion-Exchange): To separate branched polymers based on size or charge.[][18]

    • Precipitation: To isolate the polymer from the reaction mixture.[]

  • Drying: Lyophilize or dry the purified branched PEG product under vacuum to obtain a solid powder.

G

Characterization of Branched PEG Linkers

Objective: To determine the molecular weight, polydispersity index (PDI), and degree of branching.

  • Gel Permeation Chromatography (GPC):

    • Dissolve a known concentration of the branched PEG sample in a suitable mobile phase (e.g., THF or DMF).

    • Inject the sample into the GPC system equipped with appropriate columns.

    • Elute the sample and detect the polymer using a refractive index (RI) detector.

    • Calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) by comparing the elution profile to a set of polymer standards. A low PDI (typically < 1.10) indicates a more uniform polymer size.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the branched PEG sample in a deuterated solvent (e.g., D₂O or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra to confirm the chemical structure, determine the degree of branching by integrating signals corresponding to the core and the PEG arms, and verify the presence of terminal functional groups.[][16]

  • Mass Spectrometry (MS):

    • Prepare the sample for analysis using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.

    • Acquire the mass spectrum.

    • Analyze the data to confirm the molecular weight of the polymer and assess the distribution of species, which is particularly useful for lower molecular weight or discrete PEGs (dPEGs).[][16][20]

Conjugation to an Antibody (ADC Preparation)

This protocol describes a common method for conjugating a branched PEG linker (activated with an NHS ester) to the lysine (B10760008) residues of a monoclonal antibody (mAb).[13][18]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

  • Branched PEG-NHS ester linker.

  • Anhydrous DMSO.

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer).

  • Purification system (e.g., SEC or TFF).

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the reaction buffer and adjust the concentration to 1-10 mg/mL.[13]

  • Linker Preparation: Immediately before use, dissolve the branched PEG-NHS ester linker in anhydrous DMSO to a known concentration.

  • Conjugation Reaction: Add the dissolved PEG linker to the mAb solution at a defined molar excess (e.g., 10- to 20-fold). Incubate the reaction for 1-4 hours at room temperature or 4°C with gentle mixing.[13]

  • Quenching: Stop the reaction by adding a quenching solution to consume unreacted NHS esters.

  • Purification: Remove excess PEG linker and other impurities from the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[18]

  • Characterization: Analyze the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and SEC to assess aggregation.

Applications and Logical Relationships

The unique architecture of branched PEG linkers provides distinct advantages in drug delivery, most notably in the design of ADCs.

G

In the context of cancer therapy, an ADC with a branched PEG linker targets a specific antigen on tumor cells. The branched architecture ensures the stable delivery of a high drug concentration.[3] Upon binding to the target cell, the ADC is internalized. Depending on the linker design, the cytotoxic drug is then released inside the cell, for example, through enzymatic cleavage or degradation of the antibody in the lysosome, leading to targeted cell death.[]

G

Conclusion

Branched PEG linker architecture represents a significant evolution from simple linear polymers, offering drug development professionals a powerful tool to overcome challenges in drug delivery. Their unique three-dimensional structure enables the creation of more potent and stable bioconjugates by allowing for higher drug loading, superior shielding, and improved pharmacokinetics.[3][7][17] While their synthesis and characterization are more complex than those of linear PEGs, the therapeutic advantages they confer, particularly in the highly competitive field of antibody-drug conjugates, are substantial. Future innovations will likely focus on creating even more sophisticated architectures and "smarter" linkers that offer greater control over drug release and targeting, further solidifying the role of branched PEGs in modern medicine.[21]

References

In-Depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-Mal-N-bis(PEG4-amine), for researchers, scientists, and drug development professionals. This document details its chemical properties, applications, and outlines a general experimental protocol for its use in bioconjugation.

Introduction

N-Mal-N-bis(PEG4-amine), with the CAS number 2128735-22-6 , is a versatile heterotrifunctional crosslinker designed for advanced bioconjugation applications.[1][2] Its unique architecture, featuring a maleimide (B117702) group and two primary amine functionalities connected by flexible polyethylene glycol (PEG) chains, offers precise control over the assembly of complex biomolecular conjugates.[3] This linker has gained significant traction in the fields of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][][6] The PEG spacers enhance the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated molecules.

Chemical Properties and Reactivity

The utility of N-Mal-N-bis(PEG4-amine) stems from the orthogonal reactivity of its functional groups. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond. This reaction proceeds efficiently at a pH range of 6.5-7.5.[7] The two primary amine groups can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids in the presence of a coupling agent (e.g., EDC, HATU) to form stable amide bonds.[3][7]

A summary of the key chemical data for N-Mal-N-bis(PEG4-amine) is presented in Table 1.

PropertyValueReference
CAS Number 2128735-22-6[1][2]
Molecular Formula C27H50N4O11[1][2]
Molecular Weight 606.71 g/mol [1][2]
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF[3]
Storage -20°C, desiccated[2][3]

Applications in Bioconjugation

The trifunctional nature of N-Mal-N-bis(PEG4-amine) allows for the sequential and controlled conjugation of up to three different molecules. This capability is particularly advantageous in the construction of:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody. For instance, the maleimide group can be reacted with a cysteine residue on the antibody, and the two amine groups can be conjugated to the cytotoxic payload, potentially increasing the drug-to-antibody ratio (DAR).

  • PROTACs: This linker is utilized in the synthesis of PROTACs, which are chimeric molecules that induce the degradation of target proteins.[4][][6] One amine can be linked to a ligand for an E3 ubiquitin ligase, the other amine to a ligand for the target protein, and the maleimide can be used for further modification or attachment to other moieties.

  • Targeted Drug Delivery Systems: The linker can be used to functionalize nanoparticles or other drug carriers with targeting ligands and therapeutic agents.

  • Fluorescent Labeling and Imaging: The linker can be used to attach two different fluorescent dyes to a biomolecule for FRET (Förster Resonance Energy Transfer) studies or to amplify the signal in imaging applications.

Experimental Protocol: A General Workflow

The following is a generalized protocol for a two-step conjugation of two different molecules (Molecule A with a carboxylic acid or NHS ester and Molecule B with a thiol group) to N-Mal-N-bis(PEG4-amine). Note: This is a general guideline, and optimization of reaction conditions (e.g., molar ratios, buffer composition, pH, and reaction time) is crucial for each specific application.

Materials
  • N-Mal-N-bis(PEG4-amine)

  • Molecule A (containing a carboxylic acid or NHS ester)

  • Molecule B (containing a free thiol group)

  • Amine-reactive activation/coupling reagents (if starting with a carboxylic acid, e.g., EDC, NHS)

  • Reaction Buffers:

    • Amine conjugation buffer (e.g., PBS or HEPES, pH 7.2-8.0)

    • Thiol conjugation buffer (e.g., PBS or HEPES, pH 6.5-7.5, preferably degassed and containing EDTA to prevent disulfide bond formation)

  • Quenching reagents (e.g., Tris or hydroxylamine (B1172632) for NHS ester reactions; cysteine or β-mercaptoethanol for maleimide reactions)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or HPLC)

  • Anhydrous DMSO or DMF for dissolving reagents

Step 1: Conjugation to Amine Groups

This step involves the reaction of the primary amines of the linker with an activated carboxylic acid (NHS ester) on "Molecule A".

  • Preparation of Reagents:

    • Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

    • Dissolve "Molecule A" (with an NHS ester) in anhydrous DMSO or DMF. If "Molecule A" has a carboxylic acid, it will need to be pre-activated with EDC and NHS.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the N-Mal-N-bis(PEG4-amine) solution to the amine conjugation buffer.

    • Add a molar excess of the activated "Molecule A" to the linker solution. A typical starting molar ratio is 2:1 to 5:1 of "Molecule A" to the linker to drive the reaction towards di-substitution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitoring and Purification (Optional):

    • The reaction progress can be monitored by techniques such as HPLC or LC-MS.

    • If desired, the intermediate product (Molecule A - Linker) can be purified at this stage to remove excess "Molecule A".

Step 2: Conjugation to the Maleimide Group

This step involves the reaction of the maleimide group of the intermediate conjugate with the thiol group of "Molecule B".

  • Preparation of Thiolated Molecule:

    • Ensure "Molecule B" has a free and reduced thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP or DTT, followed by removal of the reducing agent. .

    • Dissolve the thiolated "Molecule B" in the thiol conjugation buffer.

  • Conjugation Reaction:

    • Add the solution containing the "Molecule A - Linker" conjugate to the solution of thiolated "Molecule B". A molar excess of the "Molecule A - Linker" conjugate (e.g., 1.1 to 2-fold) is typically used.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., cysteine or β-mercaptoethanol) to react with any unreacted maleimide groups.

  • Final Purification:

    • Purify the final trifunctional conjugate using an appropriate method such as SEC, dialysis, or HPLC to remove unreacted components and byproducts.

  • Characterization:

    • Characterize the final conjugate using techniques such as mass spectrometry, SDS-PAGE (for protein conjugates), and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.

Experimental Workflow and Signaling Pathway Diagrams

To illustrate the utility of N-Mal-N-bis(PEG4-amine), the following diagrams depict a general experimental workflow for creating a trifunctional conjugate and a conceptual signaling pathway for a PROTAC synthesized using this linker.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Thiol Conjugation Linker N-Mal-N-bis(PEG4-amine) Reaction1 Reaction: Amide Bond Formation (pH 7.2-8.0) Linker->Reaction1 MoleculeA Molecule A (NHS Ester) MoleculeA->Reaction1 Intermediate Intermediate Conjugate (Maleimide-Linker-Molecule A) Reaction1->Intermediate Reaction2 Reaction: Thioether Bond Formation (pH 6.5-7.5) Intermediate->Reaction2 Purified or In Situ MoleculeB Molecule B (Thiol Group) MoleculeB->Reaction2 FinalProduct Final Trifunctional Conjugate Reaction2->FinalProduct

Caption: General experimental workflow for the synthesis of a trifunctional conjugate.

G cluster_0 PROTAC Action PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) Ternary Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Target Target Protein Target->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Conceptual signaling pathway of a PROTAC-mediated protein degradation.

References

Spectroscopic and Structural Characterization of N-Mal-N-bis(PEG4-amine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of N-Mal-N-bis(PEG4-amine), a heterobifunctional linker crucial for the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The information presented herein is essential for the characterization, quality control, and implementation of this linker in drug development workflows.

Introduction to N-Mal-N-bis(PEG4-amine)

N-Mal-N-bis(PEG4-amine) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group at one terminus and two primary amine groups at the other. This unique architecture allows for the sequential or orthogonal conjugation of different molecules. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The two primary amine functionalities provide reactive sites for conjugation to carboxyl groups or activated esters, enabling the attachment of payloads such as small molecule drugs, imaging agents, or other targeting moieties. The hydrophilic PEG4 spacers enhance the solubility and bioavailability of the resulting conjugate while providing a flexible linker between the conjugated species.

Spectroscopic Data

Due to the limited availability of directly published spectroscopic data for N-Mal-N-bis(PEG4-amine), this section provides representative data based on the analysis of structurally similar PEGylated compounds and general principles of spectroscopic interpretation for such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of N-Mal-N-bis(PEG4-amine).

Chemical Shift (δ, ppm)MultiplicityAssignment
~6.70sMaleimide protons (-CH=CH-)
~3.75tMethylene (B1212753) protons adjacent to maleimide nitrogen
~3.64s (broad)PEG backbone methylene protons (-O-CH₂-CH₂-O-)
~3.55tMethylene protons adjacent to the central nitrogen
~2.80tMethylene protons adjacent to the terminal amines
~2.50tMethylene protons of the maleimide propyl group

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, and "t" denotes a triplet.

Chemical Shift (δ, ppm)Assignment
~170Carbonyl carbons of the maleimide group
~134Olefinic carbons of the maleimide group (-CH=CH-)
~70-71PEG backbone methylene carbons (-O-CH₂-CH₂-O-)
~69Methylene carbons adjacent to the central nitrogen
~40Methylene carbons adjacent to the terminal amines
~37Methylene carbon adjacent to the maleimide nitrogen
~34Methylene carbon of the maleimide propyl group
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and purity of N-Mal-N-bis(PEG4-amine). Electrospray ionization (ESI) is a common technique for such molecules.

ParameterValue
Molecular FormulaC₂₇H₅₀N₄O₁₁
Molecular Weight606.71 g/mol
Expected [M+H]⁺607.72 m/z
Expected [M+Na]⁺629.70 m/z
Common Adducts Observed[M+K]⁺, [2M+H]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the N-Mal-N-bis(PEG4-amine) molecule.

Wavenumber (cm⁻¹)Assignment
~3300-3500N-H stretching of primary amines
~2870C-H stretching of methylene groups
~1700C=O stretching of the maleimide imide
~1100C-O-C stretching of the PEG ether backbone
~830=C-H bending of the maleimide ring

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of N-Mal-N-bis(PEG4-amine) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of N-Mal-N-bis(PEG4-amine) (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Quadrupole mass spectrometer.

  • Acquisition Parameters:

    • Operate in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Set the mass range to scan from approximately m/z 100 to 1500.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the specific instrument.

  • Data Analysis: Analyze the resulting mass spectrum to identify the peaks corresponding to the expected molecular weight and common adducts.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid/Oil: If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: A spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., chloroform) using a liquid cell. A background spectrum of the solvent should be acquired and subtracted.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition Parameters:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizations

General Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the use of N-Mal-N-bis(PEG4-amine) in creating a bioconjugate.

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Amine-Carboxyl Conjugation A N-Mal-N-bis(PEG4-amine) C Biomolecule-PEG-bis(amine) Conjugate A->C pH 6.5-7.5 B Thiol-containing Biomolecule (e.g., Antibody) B->C F Final Bioconjugate C->F D Carboxyl-containing Payload (e.g., Drug) E EDC/NHS Activation D->E E->F

Caption: A two-step workflow for bioconjugation using N-Mal-N-bis(PEG4-amine).

Signaling Pathway Analogy

While N-Mal-N-bis(PEG4-amine) is a synthetic linker and not directly involved in biological signaling pathways, its application in creating targeted therapies can be conceptualized as a logical pathway for drug delivery.

G Targeting_Moiety Targeting Moiety (e.g., Antibody) Linker N-Mal-N-bis(PEG4-amine) Linker Targeting_Moiety->Linker Target_Cell Target Cell Receptor Linker->Target_Cell Binding Payload Therapeutic Payload (e.g., Drug) Payload->Linker Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical pathway of a targeted drug conjugate utilizing a bifunctional linker.

This guide serves as a foundational resource for researchers working with N-Mal-N-bis(PEG4-amine). For critical applications, it is recommended to acquire and analyze spectroscopic data on the specific batch of the linker being used.

The Strategic Role of PEG4 Spacers in N-Mal-N-bis(PEG4-amine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and advanced drug delivery, the architecture of linker molecules is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. N-Mal-N-bis(PEG4-amine) has emerged as a valuable heterotrifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth examination of the core functionalities of this linker, with a specific focus on the integral role of its polyethylene (B3416737) glycol (PEG) components. The branched structure, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities, is strategically designed for the covalent attachment of multiple molecular entities. The incorporation of two PEG4 spacers is not merely a structural feature but a deliberate design choice to impart crucial physicochemical properties to the linker and the resulting bioconjugate.

Core Functionality of N-Mal-N-bis(PEG4-amine)

N-Mal-N-bis(PEG4-amine) is a branched linker designed for versatile bioconjugation applications.[1] Its structure consists of a central nitrogen atom to which a maleimide group and two separate PEG4-amine arms are attached.

  • Maleimide Group: This functional group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition to form a stable thioether bond, providing a robust method for site-specific conjugation.[1]

  • bis(PEG4-amine) Groups: The two primary amine termini provide handles for the attachment of other molecules, such as cytotoxic drugs, imaging agents, or other targeting ligands, typically through amide bond formation with carboxylic acids or activated esters. The branched nature allows for the attachment of two molecules per linker, which can be advantageous for increasing drug-to-antibody ratios (DAR) in ADCs or for creating multivalent constructs.

The strategic placement of PEG4 spacers between the central nitrogen and the terminal amine groups is central to the linker's utility.

The Pivotal Role of PEG4 Spacers

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units and are widely employed in bioconjugation to enhance the properties of the resulting molecules.[2] The PEG4 spacers in N-Mal-N-bis(PEG4-amine) are discrete, meaning they have a defined length of four ethylene glycol units. This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles. The key advantages conferred by the PEG4 spacers are multifaceted:

  • Enhanced Aqueous Solubility: One of the most significant contributions of the PEG4 spacers is the enhancement of hydrophilicity.[2] Many therapeutic payloads, particularly in the context of ADCs and PROTACs, are hydrophobic. The PEG chains, with their repeating ether oxygens, can form hydrogen bonds with water, thereby increasing the overall water solubility of the conjugate and mitigating the risk of aggregation.[2]

  • Reduced Immunogenicity: PEGylation is a well-established technique for reducing the immunogenicity of therapeutic proteins and peptides. The flexible PEG chains can create a hydrophilic cloud that masks potential immunogenic epitopes on the surface of the conjugated molecule, potentially leading to a reduced immune response.[2]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended presence in the bloodstream can result in greater exposure of the target tissue to the therapeutic agent.

  • Enhanced Stability: The PEG spacers can protect the attached biomolecules from enzymatic degradation by sterically hindering the approach of proteases and other degradative enzymes.[2]

  • Spatial Separation and Flexibility: The PEG4 chains act as flexible spacers, providing spatial separation between the conjugated molecules. This is critical for minimizing steric hindrance and allowing each component of the conjugate to interact optimally with its respective target. In PROTACs, this flexibility allows the two ends of the molecule to independently bind to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

Quantitative Data on the Impact of PEG Spacers

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5

This data demonstrates a clear trend where increasing the PEG spacer length leads to a reduction in the clearance of the ADC, highlighting the significant role of PEGylation in improving the pharmacokinetic properties of bioconjugates.

Experimental Protocols

The following are generalized protocols for the use of N-Mal-N-bis(PEG4-amine) in a typical bioconjugation workflow. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Conjugation of N-Mal-N-bis(PEG4-amine) to a Thiol-Containing Protein (e.g., Antibody)

This protocol describes the reaction of the maleimide group of the linker with the thiol groups on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

  • N-Mal-N-bis(PEG4-amine)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent like TCEP. Follow the manufacturer's protocol for the reducing agent. Remove the excess reducing agent by dialysis or using a desalting column.

  • Linker Preparation: Prepare a stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG4-amine) solution to the protein solution. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like free cysteine to a final concentration of 1-2 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the protein-linker conjugate using an SEC column to remove excess linker and other small molecules.

  • Characterization: Characterize the conjugate to determine the linker-to-protein ratio using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine Groups of the Protein-Linker Conjugate

This protocol describes the formation of an amide bond between the amine groups on the linker and a carboxylic acid-containing molecule (e.g., a drug).

Materials:

  • Protein-linker conjugate from Protocol 1

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., SEC column)

Procedure:

  • Activation of Carboxylic Acid: In a separate reaction, dissolve the carboxylic acid-containing molecule in the activation buffer. Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS or Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form an activated NHS ester.

  • Conjugation Reaction: Add the activated molecule solution to the protein-linker conjugate solution at a desired molar ratio. The final pH of the reaction mixture should be between 7.2 and 7.5. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted NHS esters by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the final bioconjugate using an SEC column to remove unreacted molecules and byproducts.

  • Characterization: Characterize the final conjugate for purity, drug-to-antibody ratio (if applicable), and aggregation.

Visualizations

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cell ADC ADC (Antibody-Linker-Drug) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death Drug->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_step1 Step 1: Linker Attachment to Protein cluster_step2 Step 2: Payload Attachment Protein Thiol-containing Protein (e.g., Antibody) Conjugation1 Maleimide-Thiol Reaction Protein->Conjugation1 Linker N-Mal-N-bis(PEG4-amine) Linker->Conjugation1 Purification1 Purification (SEC) Conjugation1->Purification1 Protein_Linker Protein-Linker Conjugate Purification1->Protein_Linker Conjugation2 Amide Bond Formation Protein_Linker->Conjugation2 Payload Carboxylic Acid- Containing Payload Activation EDC/NHS Activation Payload->Activation Activation->Conjugation2 Purification2 Purification (SEC) Conjugation2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: A two-step experimental workflow for creating a bioconjugate.

Conclusion

The N-Mal-N-bis(PEG4-amine) linker is a sophisticated tool in the bioconjugation arsenal, with its utility significantly enhanced by the presence of the dual PEG4 spacers. These spacers are not passive components but active contributors to the overall performance of the resulting bioconjugate. They improve solubility, reduce immunogenicity, enhance stability, and provide the necessary flexibility and spatial arrangement for optimal biological activity. The rational design of this linker, balancing reactivity with favorable physicochemical properties, makes it a powerful choice for the development of next-generation targeted therapeutics and diagnostic agents. As the field of bioconjugation continues to evolve, the principles embodied in the design of molecules like N-Mal-N-bis(PEG4-amine) will undoubtedly continue to guide the creation of more effective and safer biological drugs.

References

An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine) TFA Salt for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for N-Mal-N-bis(PEG4-amine) TFA salt, a heterotrifunctional linker designed for researchers, scientists, and drug development professionals. This versatile reagent is integral to the development of complex bioconjugates, including antibody-drug conjugates (ADCs), and for the functionalization of proteins and nanoparticles.

Core Properties and Specifications

N-Mal-N-bis(PEG4-amine) TFA salt is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group and two primary amine groups, provided as a trifluoroacetic acid (TFA) salt.[1] The maleimide moiety allows for specific covalent bonding with thiol groups, commonly found in cysteine residues of proteins.[2][] Concurrently, the two primary amines serve as reactive sites for conjugation with molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[2] The PEG4 spacers enhance hydrophilicity, reduce steric hindrance, and improve the solubility and stability of the resulting conjugate.[1][]

The key quantitative properties of N-Mal-N-bis(PEG4-amine) TFA salt are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₂₇H₅₀N₄O₁₁[1][2][4]
Molecular Weight 606.7 g/mol [1][2][4][5]
CAS Number 2128735-22-6[1][2][4]
Purity ≥95% to >98%[1][2][4]
Solubility Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C, in a sealed, light-protected container[1][2]

Experimental Protocols

The unique trifunctional structure of N-Mal-N-bis(PEG4-amine) TFA salt allows for a variety of sequential or orthogonal conjugation strategies. Below are detailed methodologies for key applications.

Protocol 1: Two-Step Sequential Conjugation to a Thiol-Containing Protein and Carboxyl-Containing Payloads

This protocol describes the initial reaction of the maleimide group with a protein's thiol group, followed by the conjugation of two carboxyl-containing molecules (e.g., cytotoxic drugs, imaging agents) to the primary amines.

Materials:

  • N-Mal-N-bis(PEG4-amine) TFA salt

  • Thiol-containing protein (e.g., reduced antibody)

  • Carboxyl-containing payload

  • Reducing agent (e.g., TCEP or DTT)

  • Activation agent for carboxyl groups (e.g., EDC and NHS)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Activation Buffer: MES buffer, pH 5-6

  • Quenching reagent (e.g., L-cysteine for maleimide reaction, Tris or hydroxylamine (B1172632) for NHS ester reaction)

  • Desalting columns

Methodology:

  • Protein Thiolation (if necessary): If the protein does not have accessible free thiols, they can be generated by reducing disulfide bonds.

    • Dissolve the protein in Conjugation Buffer.

    • Add a 10-20 fold molar excess of TCEP or DTT.

    • Incubate at 37°C for 30-90 minutes.[2]

    • Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

  • Maleimide-Thiol Conjugation:

    • Immediately after protein purification, dissolve N-Mal-N-bis(PEG4-amine) TFA salt in an anhydrous solvent like DMSO or DMF.

    • Add a 5-20 fold molar excess of the dissolved linker to the thiol-containing protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • To quench the reaction, add L-cysteine to a final concentration of 1-10 mM.

    • Purify the protein-linker conjugate using a desalting column or dialysis to remove unreacted linker and quenching reagent.

  • Activation of Carboxyl-Containing Payload:

    • Dissolve the carboxyl-containing payload in an appropriate anhydrous solvent.

    • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS.

    • Incubate for 15-60 minutes at room temperature to form the NHS ester.

  • Amine-NHS Ester Conjugation:

    • Adjust the pH of the purified protein-linker conjugate solution to 7.2-8.0.

    • Add the activated payload (NHS ester) to the protein-linker conjugate solution at a desired molar ratio.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding Tris or hydroxylamine to a final concentration of 20-50 mM.

    • Purify the final trivalent conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods.

Protocol 2: Nanoparticle Surface Functionalization

This protocol outlines the functionalization of a nanoparticle surface that has been pre-activated with thiol groups, followed by the attachment of amine-reactive molecules.

Materials:

  • Thiol-functionalized nanoparticles

  • N-Mal-N-bis(PEG4-amine) TFA salt

  • Amine-reactive molecules (e.g., NHS-ester of a targeting ligand)

  • Reaction Buffer: PBS, pH 7.0-7.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifuge

Methodology:

  • Nanoparticle-Linker Conjugation:

    • Disperse the thiol-functionalized nanoparticles in the Reaction Buffer.

    • Dissolve N-Mal-N-bis(PEG4-amine) TFA salt in DMSO.

    • Add the dissolved linker to the nanoparticle suspension and incubate with gentle mixing for 2-4 hours at room temperature.

    • Centrifuge the nanoparticles and wash three times with the Washing Buffer to remove unreacted linker.

  • Attachment of Amine-Reactive Molecules:

    • Resuspend the linker-functionalized nanoparticles in the Reaction Buffer (pH adjusted to 7.5-8.0).

    • Add the amine-reactive molecule (e.g., NHS-ester of a targeting ligand) to the nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

    • Centrifuge the nanoparticles and wash three times with the Washing Buffer to remove unreacted molecules.

    • Resuspend the final functionalized nanoparticles in an appropriate storage buffer.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental protocols described above.

G cluster_0 Step 1: Protein-Linker Conjugation cluster_1 Step 2: Payload Attachment A Thiol-Containing Protein C Maleimide-Thiol Reaction (pH 6.5-7.5) A->C B N-Mal-N-bis(PEG4-amine) TFA salt B->C D Protein-bis(PEG4-amine) Conjugate C->D J Amine-NHS Ester Reaction (pH 7.2-8.0) D->J E Carboxyl-Containing Payload 1 G EDC/NHS Activation E->G F Carboxyl-Containing Payload 2 F->G H Activated Payload 1 (NHS Ester) G->H I Activated Payload 2 (NHS Ester) G->I H->J I->J K Final Trivalent Conjugate J->K G cluster_0 Part 1: Linker Attachment to Nanoparticle cluster_1 Part 2: Ligand Conjugation NP Thiol-Functionalized Nanoparticle React1 Maleimide-Thiol Reaction NP->React1 Linker N-Mal-N-bis(PEG4-amine) TFA salt Linker->React1 NP_Linker Amine-Functionalized Nanoparticle React1->NP_Linker React2 Amine-NHS Ester Reaction NP_Linker->React2 Ligand NHS-Ester Targeting Ligand Ligand->React2 Final_NP Functionalized Nanoparticle React2->Final_NP

References

Theoretical Mass of N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass of N-Mal-N-bis(PEG4-amine), a heterobifunctional linker crucial in the field of bioconjugation and drug delivery. This document outlines the precise calculation of its molecular weight, presents relevant experimental protocols for its application, and illustrates its role in advanced therapeutic strategies such as antibody-drug conjugates (ADCs).

N-Mal-N-bis(PEG4-amine) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group and two terminal primary amine groups. The maleimide moiety allows for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, while the amine groups can be conjugated to carboxyl groups or activated esters. The PEG4 spacers enhance hydrophilicity and provide flexibility.[1][2]

The molecular formula for the free amine form of N-Mal-N-bis(PEG4-amine) is C₂₇H₅₀N₄O₁₁.[2] The theoretical mass is calculated by summing the atomic masses of its constituent atoms.

Calculation of Theoretical Mass

The theoretical molecular weight is determined using the standard atomic weights of each element. The calculation is detailed in the table below.

ElementAtomic SymbolCountStandard Atomic Mass (u)Total Mass (u)
CarbonC2712.011324.297
HydrogenH501.00850.400
NitrogenN414.00756.028
OxygenO1115.999175.989
Total 606.714

The calculated theoretical mass of N-Mal-N-bis(PEG4-amine) is 606.714 u . This value is consistent with the molecular weight of 606.7 g/mol provided by various suppliers.[1][2][3]

G cluster_workflow Workflow for Theoretical Mass Calculation A Identify Molecular Formula (C27H50N4O11) B Determine Atomic Composition (C: 27, H: 50, N: 4, O: 11) A->B C Obtain Standard Atomic Weights (C, H, N, O) B->C D Calculate Mass Contribution (Count * Atomic Weight) C->D E Sum All Mass Contributions D->E F Result: Theoretical Mass (606.714 u) E->F

Workflow for calculating the theoretical mass.

Experimental Protocols

The utility of N-Mal-N-bis(PEG4-amine) lies in its ability to link different molecules. Below are representative protocols for its application in bioconjugation and the formulation of drug delivery systems.

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating a maleimide-functionalized linker, such as N-Mal-N-bis(PEG4-amine), to a protein with available thiol groups.[4][5][6][7][8]

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • N-Mal-N-bis(PEG4-amine)

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, DTT) if disulfide bonds need to be reduced

  • Anhydrous DMSO or DMF for dissolving the maleimide linker

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[4][6]

  • Linker Preparation: Prepare a stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF at a concentration of 10 mM.[7]

  • Conjugation Reaction: Add the maleimide linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker. The reaction should be performed with gentle stirring.[4][8]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]

  • Purification: Remove the excess, unreacted linker and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.[5]

Protocol for Synthesis of PEGylated Nanoparticles

This protocol provides a general method for preparing drug-loaded PEGylated nanoparticles, where a PEG linker could be incorporated.[9][10][11]

Materials:

  • Polymer (e.g., PLGA)

  • Drug to be encapsulated

  • PEGylated linker (e.g., a derivative of N-Mal-N-bis(PEG4-amine))

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous solution (e.g., deionized water, buffer)

  • Surfactant (e.g., PVA)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in an organic solvent. A PEGylated lipid or polymer can be co-dissolved to form the PEG layer.

  • Nanoprecipitation: Add the organic phase dropwise into a larger volume of an aqueous solution containing a surfactant, under constant stirring. This causes the polymer to precipitate, encapsulating the drug and forming nanoparticles.[9]

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove the surfactant and unencapsulated drug.

  • Resuspension: Resuspend the purified PEGylated nanoparticles in an appropriate buffer for storage or further use.

Application in Antibody-Drug Conjugates (ADCs)

N-Mal-N-bis(PEG4-amine) is an ideal linker for constructing ADCs, which are targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[12][13][14] The antibody component of an ADC binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[13][15] The PEG linker enhances the solubility and stability of the ADC.[][17][18]

G cluster_pathway Simplified Signaling Pathway of an Antibody-Drug Conjugate (ADC) A ADC Binds to Tumor Cell Antigen B Internalization via Endocytosis A->B C Trafficking to Lysosome B->C D Linker Cleavage and Payload Release C->D E Payload Induces DNA Damage / Mitotic Arrest D->E F Apoptosis (Programmed Cell Death) E->F

Mechanism of action for a typical ADC.

References

Commercial Availability and Technical Guide for N-Mal-N-bis(PEG4-amine) and Related Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking commercial sources and technical information on N-Mal-N-bis(PEG4-amine), this guide provides a comprehensive overview of its availability and application. While the exact N-Mal-N-bis(PEG4-amine) is not widely listed as a stock item, a chemically equivalent and highly suitable alternative, N-Mal-N-bis(PEG4-amine) TFA salt , is commercially available. This technical guide details this and other closely related bifunctional linkers, their commercial sources, key technical data, and generalized experimental protocols for their use in bioconjugation.

Commercial Sources and Technical Data

Several specialized chemical suppliers offer N-Mal-N-bis(PEG4-amine) TFA salt and other related compounds useful for antibody-drug conjugate (ADC) development and other bioconjugation applications. The trifluoroacetic acid (TFA) salt form enhances the stability and solubility of the amine-containing linker.[1] Below is a comparative table of commercially available N-Mal-N-bis(PEG4-amine) TFA salt and similar bifunctional linkers from prominent suppliers.

Product NameSupplier(s)Catalog Number(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
N-Mal-N-bis(PEG4-amine) TFA salt AxisPharm, BroadPharm, Precise PEGAP13269, BP-23786, AG-73062128735-22-6C27H50N4O11 (free base)606.7 (free base)>95% or >98%-20°C
N-Mal-N-bis(PEG4-acid) BroadPharm, AxisPharmBP-236542100306-52-1C29H48N2O15664.7>98%-20°C
N-Mal-N-bis(PEG4-NHS ester) BroadPharmBP-237362112738-60-8C37H54N4O19858.9>95%-20°C

Core Principles of Bioconjugation with N-Mal-N-bis(PEG4-amine)

N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker with a maleimide (B117702) group at one terminus and two primary amine groups at the other, separated by flexible polyethylene (B3416737) glycol (PEG4) spacers. This architecture allows for a two-step, orthogonal conjugation strategy.

  • Maleimide Group : Reacts specifically with thiol (sulfhydryl) groups (-SH) on proteins (e.g., from cysteine residues) or other molecules to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[2]

  • Amine Groups : The two primary amines can react with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimide (B86325) activators like EDC), or other amine-reactive moieties to form stable amide bonds.[3]

  • PEG4 Spacers : The polyethylene glycol chains enhance the solubility and flexibility of the linker and the resulting conjugate, which can reduce steric hindrance and improve the pharmacokinetic properties of the final bioconjugate.[1][4]

This dual reactivity makes the linker ideal for applications such as the development of antibody-drug conjugates (ADCs), where one part of the linker can be attached to a targeting antibody and the other to a therapeutic payload. The branched nature of the amine end allows for the potential attachment of two separate molecules or a chelating agent.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using a maleimide-PEG-amine linker. Optimization will be required for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Protein (e.g., Antibody)

This protocol describes the attachment of the maleimide group of the linker to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., reduced antibody)

  • N-Mal-N-bis(PEG4-amine) TFA salt

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation : Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Linker Preparation : Dissolve the N-Mal-N-bis(PEG4-amine) TFA salt in the conjugation buffer immediately before use.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification : Remove the excess, unreacted linker from the protein-linker conjugate using a desalting column or by dialysis against the conjugation buffer.

Protocol 2: Conjugation of the Amine Groups to a Payload

This protocol outlines the attachment of a payload containing a carboxylic acid or NHS ester to the amine groups of the protein-linker conjugate from Protocol 1.

Materials:

  • Amine-functionalized protein-linker conjugate

  • Payload with an activated ester (e.g., NHS ester) or a carboxylic acid.

  • EDC and NHS (if starting with a carboxylic acid)

  • Amine-free buffer, pH 7-9.

Procedure:

  • Payload Activation (if necessary) : If the payload has a carboxylic acid, activate it by reacting it with EDC and NHS to form an NHS ester.

  • Conjugation Reaction : Add the activated payload to the solution of the amine-functionalized protein-linker conjugate. A molar excess of the payload may be required.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification : Purify the final bioconjugate from unreacted payload and other reagents using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using a bifunctional linker like N-Mal-N-bis(PEG4-amine).

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_purification Purification & Analysis Antibody Thiol-containing Antibody Reaction1 Maleimide-Thiol Reaction (pH 6.5-7.5) Antibody->Reaction1 Linker N-Mal-N-bis(PEG4-amine) Linker->Reaction1 Activated_Ab Amine-functionalized Antibody-Linker Conjugate Reaction2 Amine-NHS Ester Reaction (pH 7-9) Activated_Ab->Reaction2 Reaction1->Activated_Ab Payload Amine-reactive Payload (e.g., NHS-ester) Payload->Reaction2 Final_ADC Antibody-Drug Conjugate (ADC) Purification Purification (e.g., SEC, Dialysis) Final_ADC->Purification Reaction2->Final_ADC Analysis Characterization (e.g., Mass Spec, HPLC) Purification->Analysis

Caption: Two-step workflow for creating an Antibody-Drug Conjugate (ADC).

G cluster_inputs Inputs cluster_process Conjugation Process start Start Thiolated_Molecule Thiolated Molecule A e.g., Protein, Peptide start->Thiolated_Molecule Amine_Reactive_Molecule Amine-Reactive Molecule B e.g., Payload, Fluorophore start->Amine_Reactive_Molecule Linker N-Mal-N-bis(PEG4-amine) Maleimide + 2x Amine start->Linker end End Step1 Step 1: Thiol Reaction React Maleimide of Linker with Thiol on Molecule A Thiolated_Molecule->Step1 Step2 Step 2: Amine Reaction React Amine of Linker-Molecule A with Molecule B Amine_Reactive_Molecule->Step2 Linker->Step1 Purify1 Purification Remove excess Linker Step1->Purify1 Purify1->Step2 Purify2 Final Purification Remove excess Molecule B Step2->Purify2 Purify2->end

Caption: Logical relationship of components in a bioconjugation reaction.

References

Methodological & Application

Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to antibodies is a cornerstone technique in the development of next-generation biologics, particularly antibody-drug conjugates (ADCs).[1][2][3][4][5] The use of heterobifunctional linkers such as N-Mal-N-bis(PEG4-amine) allows for precise control over the conjugation process, enabling the attachment of payloads to specific sites on the antibody. This branched linker features a maleimide (B117702) group for covalent bonding to thiol groups and two terminal amine groups for further functionalization.[6][7] The PEG4 spacers enhance the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity while improving pharmacokinetic properties.[4][5]

These application notes provide a detailed protocol for the conjugation of N-Mal-N-bis(PEG4-amine) to a monoclonal antibody (mAb). The protocol outlines a two-stage process: first, the site-specific attachment of the linker to the antibody via reaction of the maleimide group with reduced interchain disulfide bond thiols, followed by the conjugation of a payload with an activated carboxyl group to the linker's amine termini.

Experimental Workflow Overview

The overall workflow for the conjugation of N-Mal-N-bis(PEG4-amine) to an antibody and subsequent payload attachment is depicted below.

G cluster_prep Antibody Preparation cluster_reduction Antibody Reduction cluster_conjugation1 Linker Conjugation cluster_purification1 Purification cluster_conjugation2 Payload Conjugation cluster_purification2 Final Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Buffer_Exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS) mAb->Buffer_Exchange Reduction Partial Reduction of Interchain Disulfides (e.g., with TCEP) Buffer_Exchange->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation1 Conjugation Reaction (Maleimide-Thiol Coupling) Reduced_mAb->Conjugation1 Linker N-Mal-N-bis(PEG4-amine) Linker->Conjugation1 mAb_Linker mAb-Linker Conjugate Conjugation1->mAb_Linker Purification1 Removal of Excess Linker (e.g., SEC or Dialysis) mAb_Linker->Purification1 Purified_mAb_Linker Purified mAb-Linker Purification1->Purified_mAb_Linker Conjugation2 Conjugation Reaction (Amine-NHS Ester Coupling) Purified_mAb_Linker->Conjugation2 Payload Activated Payload (e.g., NHS-ester of a drug) Payload->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification2 Removal of Excess Payload and Unconjugated Species ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC Characterization Analysis (e.g., HIC, SEC, MS) to determine DAR and purity Final_ADC->Characterization

Figure 1: Experimental workflow for the two-step conjugation of N-Mal-N-bis(PEG4-amine) to an antibody and subsequent payload attachment.

Chemical Principle of Conjugation

The conjugation strategy relies on two distinct and highly specific chemical reactions. The first is the Michael addition of a thiol group from the reduced antibody to the maleimide group of the linker. The second is the formation of a stable amide bond between the primary amine groups on the linker and an activated carboxyl group (e.g., an NHS ester) on the payload molecule.

G cluster_reactants cluster_products cluster_reactions Antibody_SH Reduced Antibody (-SH) Reaction1 Thiol-Maleimide Coupling Antibody_SH->Reaction1 Linker N-Mal-N-bis(PEG4-amine) (Maleimide & -NH2) Linker->Reaction1 Reaction2 Amine-NHS Ester Coupling Linker->Reaction2 Payload_NHS Activated Payload (-NHS) Payload_NHS->Reaction2 ADC Antibody-Drug Conjugate (Stable Thioether & Amide Bonds) Reaction1->Linker mAb-Linker Reaction2->ADC

Figure 2: Chemical principle of the two-step antibody-drug conjugation.

Experimental Protocols

Materials and Reagents
ReagentSupplierRecommended PurityStorage Conditions
Monoclonal Antibody (mAb)User-defined>95%2-8°C or as recommended by the manufacturer
N-Mal-N-bis(PEG4-amine)Commercial Vendor>95%-20°C, desiccated
Tris(2-carboxyethyl)phosphine (TCEP)Commercial Vendor>98%Room Temperature
Amine-free buffer (e.g., PBS, pH 7.2)In-house or VendorN/ARoom Temperature
Quenching Reagent (e.g., L-Cysteine)Commercial Vendor>98%Room Temperature
Activated Payload (e.g., NHS-ester)User-defined>95%As recommended by the manufacturer
Anhydrous DMSO or DMFCommercial VendorAnhydrous GradeRoom Temperature
Desalting Columns (e.g., Zeba Spin)Commercial VendorN/ARoom Temperature
Dialysis Cassettes (e.g., Slide-A-Lyzer)Commercial VendorN/ARoom Temperature
Protocol 1: Antibody Reduction and Linker Conjugation

This protocol details the partial reduction of the antibody's interchain disulfide bonds and the subsequent conjugation of the N-Mal-N-bis(PEG4-amine) linker.

1. Antibody Preparation:

  • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it must be buffer-exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2.[8][9] This can be achieved using dialysis or desalting columns.[9]

  • Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.

2. Antibody Reduction:

  • Prepare a fresh stock solution of TCEP in the reaction buffer.

  • Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

  • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

3. Linker Preparation:

  • Equilibrate the vial of N-Mal-N-bis(PEG4-amine) to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

4. Conjugation of Linker to Antibody:

  • Add a 5 to 10-fold molar excess of the dissolved linker to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid antibody denaturation.[10]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • To quench the reaction, add a 2-fold molar excess of a quenching reagent like L-Cysteine relative to the linker and incubate for 15-30 minutes.

5. Purification of the mAb-Linker Conjugate:

  • Remove the excess linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or using desalting columns.[12] The buffer should be exchanged back to a suitable buffer for the next step (e.g., PBS, pH 7.4).

Protocol 2: Payload Conjugation

This protocol describes the conjugation of an activated payload to the amine groups of the antibody-linker conjugate. This protocol assumes the use of a payload with an NHS-ester reactive group.

1. Payload Preparation:

  • Equilibrate the vial of the activated payload (e.g., NHS-ester of a cytotoxic drug) to room temperature.

  • Dissolve the payload in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

2. Conjugation of Payload to mAb-Linker:

  • Add a 3 to 5-fold molar excess of the activated payload solution per amine group on the linker to the purified mAb-linker conjugate solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[13] The reaction should be protected from light if the payload is light-sensitive.

  • Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50 mM and incubate for 15 minutes.[13]

3. Final Purification of the ADC:

  • Purify the final ADC to remove unconjugated payload, excess quenching reagent, and any aggregates. This can be achieved using SEC, hydrophobic interaction chromatography (HIC), or tangential flow filtration.[12]

Characterization of the Antibody-Drug Conjugate

The purified ADC should be thoroughly characterized to determine key quality attributes.

ParameterRecommended Analytical MethodPurpose
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules per antibody.[1]
Purity and AggregationSize-Exclusion Chromatography (SEC)To quantify the percentage of monomer, aggregate, and fragment.
In Vitro CytotoxicityCell-based assaysTo assess the potency of the ADC on target and non-target cell lines.[14]
Antigen BindingELISA, Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised antigen binding.

Concluding Remarks

The protocol described provides a robust framework for the conjugation of N-Mal-N-bis(PEG4-amine) to antibodies. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific antibodies and payloads to achieve the desired drug-to-antibody ratio and maintain the biological activity of the antibody. Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety.

References

Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3][4] The efficacy and safety of an ADC are critically dependent on the linker molecule that connects the monoclonal antibody (mAb) to the potent payload.[] N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker that offers a strategic advantage in ADC design. The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, while the two primary amine functionalities on the branched polyethylene (B3416737) glycol (PEG) chains allow for the conjugation of drug payloads. The PEG component enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][6]

This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) in the development of ADCs.

Physicochemical Properties

The branched PEG structure of the N-Mal-N-bis(PEG4-amine) linker is designed to improve the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads.[1][6] This enhancement in solubility can lead to improved manufacturing and formulation development.

PropertyDescriptionReference
Molecular Weight 606.71 g/mol [7]
Solubility Soluble in aqueous buffers, DMSO, DMF[8][9]
Storage Store at -20°C, protected from moisture[8][9]

Mechanism of Action of ADCs

The general mechanism of action for an ADC involves several key steps. Initially, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell.[1][10] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[10] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[10] The released payload can then exert its cell-killing effect through various mechanisms, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[11]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Figure 1. General Mechanism of Action of an Antibody-Drug Conjugate.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using the N-Mal-N-bis(PEG4-amine) linker. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Antibody Thiolation

This protocol describes the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation with the maleimide group of the linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare a stock solution of TCEP in PBS.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate the reaction mixture for 2 hours at 37°C.

  • Remove excess TCEP by SEC using a column pre-equilibrated with PBS, pH 7.4.

  • Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of N-Mal-N-bis(PEG4-amine) to the Antibody

Materials:

  • Thiolated antibody from Protocol 1

  • N-Mal-N-bis(PEG4-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • PBS, pH 7.4

  • Quenching solution (e.g., 1 M N-acetylcysteine)

  • SEC column

Procedure:

  • Dissolve N-Mal-N-bis(PEG4-amine) in DMF or DMSO to prepare a stock solution.

  • Add a 5 to 10-fold molar excess of the linker solution to the thiolated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 20 minutes.

  • Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4.

Protocol 3: Payload Conjugation to the Linker-Antibody Intermediate

This protocol describes the conjugation of a payload with a carboxylic acid group to the amine groups of the linker-antibody intermediate using carbodiimide (B86325) chemistry.

Materials:

  • Linker-antibody intermediate from Protocol 2

  • Payload with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • PBS, pH 7.4

  • SEC column

Procedure:

  • Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the activated payload solution to the linker-antibody intermediate solution. The molar ratio of payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purify the final ADC using SEC to remove excess payload and other small molecules.

ADC_Synthesis_Workflow Start Start Antibody_Reduction 1. Antibody Thiolation (TCEP) Start->Antibody_Reduction Linker_Conjugation 2. Linker Conjugation (N-Mal-N-bis(PEG4-amine)) Antibody_Reduction->Linker_Conjugation Payload_Conjugation 3b. Payload Conjugation Linker_Conjugation->Payload_Conjugation Payload_Activation 3a. Payload Activation (EDC/NHS) Payload_Activation->Payload_Conjugation Purification 4. Purification (SEC) Payload_Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization End Final ADC Characterization->End

Figure 2. Experimental Workflow for ADC Synthesis.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and performance.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[7][12]

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) to calculate the concentrations of each component.Simple, rapid, and readily available.Can be inaccurate if the payload's absorbance spectrum overlaps with the antibody's.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules.Provides precise information on the distribution of different drug-loaded species.Requires specialized equipment and expertise.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the ADC.Provides information on the distribution of DAR values and can detect unconjugated antibody.May require method development and optimization for each ADC.
In Vitro Cytotoxicity Assay

The in vitro potency of the ADC can be evaluated using a cell-based cytotoxicity assay, such as the MTT assay.[13]

Protocol:

  • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours.

  • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Signaling Pathways Targeted by Common ADC Payloads

The cytotoxic payloads used in ADCs often target fundamental cellular processes, leading to cell cycle arrest and apoptosis.

Payload_Signaling_Pathways cluster_tubulin Tubulin Inhibitors (e.g., Auristatins, Maytansinoids) cluster_dna DNA Damaging Agents (e.g., Calicheamicin, Duocarmycin) Tubulin Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage DDR_Activation DNA Damage Response Activation DNA_Damage->DDR_Activation Apoptosis_DNA Apoptosis DDR_Activation->Apoptosis_DNA

References

Application Notes and Protocols for Site-Specific Protein Modification with N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical technology in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The ability to attach payloads, such as cytotoxic drugs or E3 ligase recruiters, to specific sites on a protein ensures homogeneity, optimizes efficacy, and improves the safety profile of the resulting conjugate. N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker designed for precise bioconjugation. It features a maleimide (B117702) group for covalent attachment to thiol-containing residues (e.g., cysteine) and two primary amine groups for the subsequent conjugation of payload molecules. The integrated polyethylene (B3416737) glycol (PEG) chains enhance solubility, reduce immunogenicity, and can prolong the circulation time of the final product.[1]

This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) in site-specific protein modification. It covers the initial conjugation to a cysteine-containing protein, followed by the modification of the terminal amine groups. Additionally, it presents illustrative applications in the context of ADC and PROTAC development.

Data Presentation

The performance of N-Mal-N-bis(PEG4-amine) in bioconjugation can be assessed by determining the conjugation efficiency and the drug-to-antibody ratio (DAR) for ADCs. The following tables provide illustrative data based on typical results obtained with similar branched PEG linkers.

Table 1: Illustrative Conjugation Efficiency of N-Mal-N-bis(PEG4-amine) to a Cysteine-Engineered Monoclonal Antibody (mAb)

ParameterValueMethod of Determination
Initial mAb Concentration5 mg/mLUV-Vis Spectroscopy (A280)
Molar Ratio (Linker:mAb)10:1N/A
Reaction Time2 hoursN/A
Reaction TemperatureRoom TemperatureN/A
Conjugation Efficiency>95%Mass Spectrometry (MS)
Average Linker-to-Antibody Ratio~2Hydrophobic Interaction Chromatography (HIC)

Table 2: Illustrative Drug-to-Antibody Ratio (DAR) for an ADC constructed with N-Mal-N-bis(PEG4-amine) Linker

ADC BatchLinker-to-Antibody RatioPayload Conjugation Efficiency (per amine)Average DARMethod of Determination
11.990%3.4HIC-HPLC, UV-Vis Spectroscopy
22.095%3.8Reversed-Phase HPLC, MS
31.885%3.1Mass Spectrometry (Intact Mass Analysis)

Note: The data presented in these tables are illustrative and may vary depending on the specific protein, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Site-Specific Conjugation of N-Mal-N-bis(PEG4-amine) to a Cysteine-Containing Protein

This protocol describes the conjugation of the maleimide group of N-Mal-N-bis(PEG4-amine) to a free thiol on a protein, such as an engineered cysteine residue on a monoclonal antibody.

Materials:

  • Cysteine-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • N-Mal-N-bis(PEG4-amine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP-HCl), optional

  • Desalting columns

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

Procedure:

  • Protein Preparation:

    • Start with a purified protein at a concentration of 1-10 mg/mL in the reaction buffer.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP-HCl. Incubate for 30 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation:

    • Immediately before use, dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved N-Mal-N-bis(PEG4-amine) linker to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified protein-linker conjugate using a protein concentration assay (e.g., BCA) or UV-Vis spectroscopy.

    • Confirm the successful conjugation and determine the linker-to-protein ratio using mass spectrometry (ESI-MS or MALDI-TOF).

Protocol 2: Modification of the Amine Groups on the Protein-Linker Conjugate

This protocol outlines the general procedure for conjugating a payload molecule (e.g., a drug with a carboxylic acid or NHS ester) to the two primary amine groups of the N-Mal-N-bis(PEG4-amine) linker now attached to the protein.

Materials:

  • Protein-N-Mal-N-bis(PEG4-amine) conjugate from Protocol 1

  • Amine-reactive payload (e.g., payload-NHS ester or payload-COOH)

  • Coupling agents (for carboxylic acid payloads), such as EDC and Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

A. For NHS Ester-activated Payloads:

  • Payload Preparation:

    • Dissolve the payload-NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved payload-NHS ester per amine group on the linker to the protein-linker conjugate solution.

    • Incubate for 1-4 hours at room temperature.

B. For Carboxylic Acid-containing Payloads:

  • Payload Activation:

    • Dissolve the payload-COOH in anhydrous DMSO or DMF.

    • In a separate reaction, activate the carboxylic acid by adding a 1.5-fold molar excess of EDC and a 1.1-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated payload solution to the protein-linker conjugate.

    • Incubate for 2-4 hours at room temperature.

Purification and Characterization (for both A and B):

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to consume any unreacted payload.

  • Purification:

    • Purify the final protein-payload conjugate from excess payload and reagents using SEC or dialysis.

  • Characterization:

    • Determine the final conjugate concentration.

    • Characterize the drug-to-protein ratio (e.g., DAR for ADCs) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation1 Step 1: Thiol-Maleimide Conjugation cluster_purification1 Purification cluster_intermediate Intermediate Product cluster_conjugation2 Step 2: Amine-Payload Conjugation cluster_purification2 Final Purification cluster_final Final Product Protein Cysteine-containing Protein Conjugation1 Incubate at RT, 1-2h pH 7.2-7.5 Protein->Conjugation1 Linker N-Mal-N-bis(PEG4-amine) in DMSO/DMF Linker->Conjugation1 Purification1 Desalting / SEC Conjugation1->Purification1 Intermediate Protein-Linker Conjugate Purification1->Intermediate Conjugation2 Incubate at RT, 1-4h Intermediate->Conjugation2 Payload Amine-reactive Payload Payload->Conjugation2 Purification2 SEC / Dialysis Conjugation2->Purification2 FinalProduct Site-Specifically Modified Protein (e.g., ADC/PROTAC) Purification2->FinalProduct

Caption: Workflow for site-specific protein modification.

Application Example 1: Antibody-Drug Conjugate (ADC) Targeting HER2

This diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor on cancer cells. The N-Mal-N-bis(PEG4-amine) linker would connect the antibody to the cytotoxic payload.

ADC_HER2_Pathway ADC HER2-Targeting ADC HER2 HER2 Receptor on Cancer Cell Surface ADC->HER2 1. Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization 2. Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease 4. Degradation Payload Cytotoxic Payload PayloadRelease->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cell Killing

Caption: ADC targeting the HER2 signaling pathway.

Application Example 2: PROTAC-mediated Degradation of the Androgen Receptor (AR)

This diagram shows the mechanism of a PROTAC designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer. The N-Mal-N-bis(PEG4-amine) linker connects the AR-binding moiety to the E3 ligase recruiter.

PROTAC_AR_Pathway PROTAC AR-Targeting PROTAC TernaryComplex Ternary Complex Formation (AR-PROTAC-E3) PROTAC->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-Ubiquitination of AR TernaryComplex->Ubiquitination 1. Proximity-Induced Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation AR Degradation Proteasome->Degradation 3. Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor.

References

Application Note: Drug-to-Antibody Ratio (DAR) Calculation for ADCs Utilizing N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent for targeted cancer therapy.[1][2] A critical quality attribute (CQA) that dictates the efficacy and safety of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][4][5] An optimal DAR is crucial; low drug loading can diminish potency, whereas high loading may negatively impact pharmacokinetics and increase toxicity.[5]

This application note details the protocols for conjugation and DAR determination for ADCs constructed with N-Mal-N-bis(PEG4-amine), a branched, hydrophilic linker. This linker features a maleimide (B117702) group for site-specific conjugation to thiol groups (e.g., from reduced interchain cysteines on the mAb) and two terminal amine groups, allowing for the attachment of two drug payloads per linker.[6][7] This unique structure theoretically allows for achieving high drug loading with minimal antibody modification. We will cover protocols for conjugation and subsequent DAR analysis using UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Principle of Conjugation

The conjugation process leverages a two-step chemical strategy. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl (-SH) groups on cysteine residues.[1][8] Second, the maleimide moiety of the N-Mal-N-bis(PEG4-amine)-drug construct reacts specifically with these sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[9][10] The two amine groups on the linker are pre-conjugated to the cytotoxic payload, typically through a stable amide bond.

Caption: Conjugation chemistry of N-Mal-N-bis(PEG4-amine)-drug to a reduced antibody.

Experimental Protocols

Protocol 1: ADC Conjugation and Purification

This protocol describes the generation of a cysteine-linked ADC.

1.1. Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • N-Mal-N-bis(PEG4-amine)-Drug construct dissolved in a compatible organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

1.2. Antibody Reduction:

  • Dilute the mAb to a final concentration of 5-10 mg/mL in the reaction buffer.

  • Add a calculated molar excess of TCEP to the mAb solution. The exact amount should be optimized but typically ranges from 2 to 10 equivalents to control the extent of reduction.[1]

  • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[11]

1.3. Conjugation Reaction:

  • Dissolve the N-Mal-N-bis(PEG4-amine)-Drug construct in DMSO to create a 10-20 mM stock solution.

  • Add a molar excess (e.g., 1.5-fold excess per available thiol) of the linker-drug solution to the reduced mAb.

  • Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight.

  • To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine relative to the linker-drug and incubate for 30 minutes.

1.4. Purification:

  • Purify the resulting ADC from unconjugated drug-linker and other reaction components.

  • For lab-scale, use SEC with a pre-equilibrated column (e.g., Sephadex G-25) in the final formulation buffer (e.g., PBS).

  • For larger scales, utilize a TFF system for buffer exchange and concentration.

  • Collect the purified ADC, measure the protein concentration, and store at 2-8°C (short-term) or -80°C (long-term).

G start Start: mAb Solution reduction 1. Antibody Reduction (Add TCEP) start->reduction conjugation 2. Conjugation (Add Linker-Drug) reduction->conjugation quenching 3. Quenching Reaction (Add N-acetylcysteine) conjugation->quenching purification 4. Purification (SEC or TFF) quenching->purification final_adc Purified ADC purification->final_adc

Caption: Workflow for ADC conjugation and purification.
Protocol 2: DAR Determination by UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward method for determining the average DAR, provided the drug and antibody have distinct absorption maxima.[12][13]

2.1. Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).[]

2.2. Procedure:

  • Determine the molar extinction coefficients (ε) for the naked antibody and the free drug at both 280 nm and the drug's λmax.

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).

  • Calculate the antibody and drug concentrations using the equations below.

  • Compute the average DAR.

2.3. Equations:

  • Correction Factor (CF): CF = ε_Drug at 280 nm / ε_Drug at λmax

  • Antibody Concentration [mAb] (M): [mAb] = (A280 - Aλmax * CF) / ε_mAb at 280 nm

  • Drug Concentration [Drug] (M): [Drug] = Aλmax / ε_Drug at λmax

  • Average DAR: DAR = [Drug] / [mAb]

2.4. Data Presentation:

ParameterValueUnits
ε_mAb at 280 nm210,000M⁻¹cm⁻¹
ε_Drug at λmax (e.g., 350 nm)15,000M⁻¹cm⁻¹
ε_Drug at 280 nm5,000M⁻¹cm⁻¹
A280 of ADC1.2AU
Aλmax of ADC0.3AU
Calculated Correction Factor (CF) 0.333
Calculated [mAb] 5.24E-06 M
Calculated [Drug] 2.00E-05 M
Calculated Average DAR 3.82
Table 1: Example UV/Vis data and DAR calculation.
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is the standard method for analyzing cysteine-conjugated ADCs, as it can separate species based on the number of conjugated drugs.[3][15] Each conjugated drug increases the overall hydrophobicity of the antibody, leading to a longer retention time on the HIC column.[16]

3.1. Procedure:

  • System Setup: Use an HPLC system with a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

  • Gradient: Run a linear gradient from 100% A to 100% B over 20-30 minutes.

  • Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.

  • Analysis: Inject the sample and monitor the elution profile at 280 nm. The unconjugated mAb (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).[15]

3.2. Calculation: The weighted average DAR is calculated from the relative percentage of each peak area.[][15]

  • Weighted Average DAR = Σ (% Area of Peak_i * DAR_i) / 100

    • Where DAR_i is the drug load for the i-th peak (e.g., 0, 2, 4, 6, 8).

3.3. Data Presentation:

Peak IDRetention Time (min)Peak Area (%)Assigned DARWeighted DAR Contribution
18.55.200.00
212.120.520.41
315.355.842.23
417.918.561.11
Total 100.0 3.75
Table 2: Example HIC data and weighted average DAR calculation.
Protocol 4: DAR Determination by Mass Spectrometry (MS)

LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination.[17][18]

4.1. Procedure:

  • Intact Mass Analysis: The ADC sample is typically analyzed under native conditions using SEC-MS to preserve the non-covalent structure of the cysteine-linked conjugate.[19]

  • Sample Preparation: The ADC may be deglycosylated with PNGase F to simplify the resulting mass spectrum.[5]

  • LC-MS System: Couple a UPLC/HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Acquisition: Acquire data over a mass range appropriate for the intact ADC (e.g., m/z 2000-5000).

  • Deconvolution: Use software to deconvolute the raw mass spectrum to obtain the zero-charge masses of the different species.

  • DAR Calculation: Identify the mass peaks corresponding to different drug loads (the mass of each species will be Mass_mAb + n * Mass_Linker-Drug, where n is the number of linker-drug moieties). Calculate the weighted average DAR from the relative abundance of each species.[5]

4.2. Data Presentation:

SpeciesObserved Mass (Da)Relative Abundance (%)Assigned DARWeighted DAR Contribution
mAb (DAR=0)148,0506.100.00
ADC (DAR=2)150,15021.320.43
ADC (DAR=4)152,25054.542.18
ADC (DAR=6)154,35018.161.09
Total 100.0 3.70

Table 3: Example deconvoluted MS data and weighted average DAR calculation. (Note: Assumes a Linker-Drug mass of 1050 Da).

Caption: Relationship and outputs of common DAR analysis techniques.

References

Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a heterotrifunctional linker designed for advanced bioconjugation and targeted drug delivery applications. This branched polyethylene (B3416737) glycol (PEG) linker features a terminal maleimide (B117702) group and two terminal primary amine functionalities. The maleimide group enables covalent and specific attachment to thiol-containing molecules, such as cysteine residues in antibodies or peptides. The dual amine groups provide sites for the conjugation of therapeutic payloads, imaging agents, or other functional molecules. The PEGylated structure enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate, making it a valuable tool in the development of next-generation therapeutics like Antibody-Drug Conjugates (ADCs).

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of N-Mal-N-bis(PEG4-amine) is in the construction of ADCs. It allows for the attachment of two drug molecules to a single conjugation site on an antibody, thereby increasing the drug-to-antibody ratio (DAR) and potentially enhancing therapeutic efficacy.

  • Targeted Drug Delivery: This linker can be used to functionalize various targeting ligands, such as peptides or small molecules, to create multivalent constructs with improved binding affinity and targeted delivery of therapeutic agents.

  • Nanoparticle Functionalization: The amine groups can be used to attach the linker to the surface of nanoparticles, while the maleimide group allows for the subsequent conjugation of targeting moieties or other biomolecules, improving their biocompatibility and targeting capabilities.

  • Fluorescent Labeling and Imaging: Two reporter molecules, such as fluorophores, can be attached to the amine groups for signal amplification in various imaging applications.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₇H₅₀N₄O₁₁
Molecular Weight 606.71 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF
Reactive Groups 1x Maleimide, 2x Primary Amine
Storage Conditions -20°C, desiccated

Experimental Protocols

Protocol 1: Preparation of a Drug-Linker Conjugate

This protocol describes the conjugation of a therapeutic payload containing a carboxylic acid group to the N-Mal-N-bis(PEG4-amine) linker.

Materials:

  • N-Mal-N-bis(PEG4-amine)

  • Carboxylic acid-containing drug (e.g., a cytotoxic agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of the Drug:

    • Dissolve the carboxylic acid-containing drug and NHS in anhydrous DMF at a molar ratio of 1:1.2.

    • Add DCC to the solution at a molar ratio of 1:1.2 (relative to the drug).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS-activated drug.

  • Conjugation to the Linker:

    • Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMF.

    • Add the NHS-activated drug solution to the linker solution at a molar ratio of 2.2:1 (activated drug to linker) to favor the formation of the dual-conjugated species.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final drug-linker conjugate.

Protocol 2: Conjugation of the Drug-Linker to a Thiolated Antibody

This protocol outlines the conjugation of the prepared drug-linker construct to a monoclonal antibody (mAb) that has been engineered to contain free cysteine residues or has been partially reduced to expose hinge-region thiols.

Materials:

  • Thiolated monoclonal antibody (in a suitable buffer like PBS, pH 7.2-7.4)

  • Drug-Linker conjugate from Protocol 1

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4, with 1 mM EDTA)

  • Quenching solution (e.g., 10 mM N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • If starting with a native antibody, partially reduce the interchain disulfide bonds using a reducing agent like TCEP or DTT. The molar excess of the reducing agent will determine the number of available thiol groups.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the drug-linker conjugate in a small amount of a co-solvent like DMSO and add it to the thiolated antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups on the antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with a suitable formulation buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Representative Data

The following tables provide representative data that could be obtained from the characterization of an ADC constructed using the N-Mal-N-bis(PEG4-amine) linker. (Note: This is example data and will vary depending on the specific antibody, drug, and conjugation conditions.)

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterValue
Initial mAb Concentration 10 mg/mL
Molar Ratio (Linker:mAb) 10:1
Conjugation Yield >95%
Average DAR (by MS) 3.8
Monomeric ADC Purity (by SEC) >98%

Table 2: In Vitro Cytotoxicity of a Representative ADC

Cell LineTarget ExpressionADC IC₅₀ (nM)Naked Antibody IC₅₀ (nM)Free Drug IC₅₀ (nM)
Target-Positive High1.5>10000.1
Target-Negative Low/None>1000>10000.1

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation drug Carboxylic Acid Drug activated_drug NHS-activated Drug drug->activated_drug DCC, NHS linker N-Mal-N-bis(PEG4-amine) drug_linker Drug-Linker Conjugate linker->drug_linker activated_drug->drug_linker adc Antibody-Drug Conjugate (ADC) drug_linker->adc antibody Thiolated Antibody antibody->adc quench Quenching adc->quench N-acetylcysteine purified_adc Purified ADC quench->purified_adc SEC Purification

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

General Signaling Pathway for ADC-Mediated Cell Killing

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adc ADC receptor Target Receptor adc->receptor 1. Binding receptor_bound ADC-Receptor Complex receptor->receptor_bound endosome Endosome receptor_bound->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Cleavage dna_damage DNA Damage / Microtubule Disruption drug_release->dna_damage 5. Payload Action apoptosis Apoptosis dna_damage->apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Application Notes and Protocols for Protein Crosslinking Using N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a heterotrifunctional crosslinking reagent that offers significant advantages in the fields of proteomics, drug development, and bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of multiple molecules with high precision and stability. The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces the potential for aggregation, and can prolong their in vivo circulation time.[1]

This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) and its derivatives in protein crosslinking applications, with a particular focus on the synthesis of antibody-drug conjugates (ADCs) and the formation of protein-protein conjugates.

Key Features of N-Mal-N-bis(PEG4-amine):

  • Thiol-Reactive Maleimide: Specifically and efficiently reacts with sulfhydryl groups (e.g., from cysteine residues) under mild conditions (pH 6.5-7.5) to form stable thioether bonds.[2]

  • Dual Primary Amines: Provide two nucleophilic sites for conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids. This allows for the attachment of two separate molecules or the creation of branched structures.

  • Hydrophilic PEG4 Spacer: The polyethylene glycol chain imparts increased water solubility to the crosslinker and the final conjugate, which can be beneficial for maintaining the stability and biological activity of proteins.[2] The PEG spacer can also reduce the immunogenicity of the conjugate.[1]

Applications

The versatile nature of N-Mal-N-bis(PEG4-amine) makes it suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The dual amine functionality can be utilized to attach two drug molecules to a single linker, which is then conjugated to an antibody via the maleimide group. This can potentially increase the drug-to-antibody ratio (DAR).[3]

  • Protein-Protein Conjugation: Enables the creation of defined protein heterodimers or the attachment of a protein to another biomolecule.

  • Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.

  • Fluorescence Resonance Energy Transfer (FRET) Studies: The defined spacer length of the PEG linker makes it a useful tool for creating specific donor-acceptor distances in FRET-based assays to study protein conformation and interactions.[4][5]

Physicochemical and Reaction Properties

A summary of the key physicochemical and reaction properties of N-Mal-N-bis(PEG4-amine) and its common derivatives is provided in the table below.

PropertyN-Mal-N-bis(PEG4-amine)[1]N-Mal-N-bis(PEG4-acid)[6]N-Mal-N-bis(PEG4-NHS ester)[7]
Molecular Weight 606.71 g/mol 664.7 g/mol 858.9 g/mol
Molecular Formula C₂₇H₅₀N₄O₁₁C₂₉H₄₈N₂O₁₅C₃₇H₅₄N₄O₁₉
Reactive Towards Sulfhydryls (-SH), Activated Esters, Carboxylic AcidsSulfhydryls (-SH), Primary Amines (-NH₂) (after activation)Sulfhydryls (-SH), Primary Amines (-NH₂)
Optimal pH for Maleimide Reaction 6.5 - 7.56.5 - 7.56.5 - 7.5
Optimal pH for Amine/NHS Ester Reaction 7.0 - 8.5 (for acylation)7.0 - 8.0 (for EDC/NHS chemistry)7.0 - 9.0
Storage Conditions 2-8°C, sealed, dry-20°C-20°C
Solubility Aqueous buffers, DMSO, DMFDMSO, DCM, DMFDMSO, DCM, DMF

Experimental Protocols

The following are representative protocols for common applications of N-Mal-N-bis(PEG4-amine) and its derivatives. Note that optimal reaction conditions (e.g., molar excess of crosslinker, reaction time) may need to be determined empirically for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation using N-Mal-N-bis(PEG4-NHS ester)

This protocol describes the conjugation of a sulfhydryl-containing protein (Protein-SH) to a primary amine-containing protein (Protein-NH₂) using the N-Mal-N-bis(PEG4-NHS ester) derivative. This two-step process minimizes the formation of homodimers of the amine-containing protein.

Materials:

  • Protein-NH₂ (in amine-free buffer, e.g., PBS, pH 7.4)

  • Protein-SH (in a suitable buffer, may require reduction of disulfides prior to use)

  • N-Mal-N-bis(PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of N-Mal-N-bis(PEG4-NHS ester) Stock Solution: Immediately before use, dissolve the N-Mal-N-bis(PEG4-NHS ester) in anhydrous DMSO to a final concentration of 10-25 mM.

  • Reaction of NHS Ester with Protein-NH₂:

    • Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.

    • Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG4-NHS ester) stock solution to the Protein-NH₂ solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.

  • Conjugation of Maleimide-Activated Protein to Protein-SH:

    • Immediately add the purified maleimide-activated Protein-NH₂ to the Protein-SH solution. A 1:1 to 1:1.5 molar ratio of activated Protein-NH₂ to Protein-SH is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Maleimides (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification and Characterization of the Conjugate:

    • Purify the final protein-protein conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.

    • Characterize the conjugate using SDS-PAGE and/or mass spectrometry to confirm the crosslinking.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using N-Mal-N-bis(PEG4-acid)

This protocol outlines the synthesis of an ADC where two drug molecules containing a primary amine are conjugated to the N-Mal-N-bis(PEG4-acid) linker, which is then attached to a thiol-containing antibody.

Materials:

  • Thiol-containing monoclonal antibody (mAb-SH)

  • Amine-containing drug molecule (Drug-NH₂)

  • N-Mal-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acids on the Linker:

    • Dissolve N-Mal-N-bis(PEG4-acid) in anhydrous DMF or DMSO.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS for each carboxylic acid group on the linker.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation of Drug-NH₂ to the Activated Linker:

    • Add the activated linker solution to a solution of Drug-NH₂ (dissolved in a suitable solvent). A slight molar excess of the drug may be used.

    • Adjust the pH to 7.5 and let the reaction proceed for 2-4 hours at room temperature.

  • Purification of the Maleimide-Linker-Drug Construct:

    • Purify the resulting maleimide-linker-drug construct using reverse-phase HPLC.

  • Conjugation to the Antibody:

    • Dissolve the purified maleimide-linker-drug construct in a minimal amount of DMSO or DMF.

    • Add the construct to the mAb-SH solution in Conjugation Buffer. A 5- to 10-fold molar excess of the linker-drug construct over the antibody is a typical starting point.

    • Incubate for 2-4 hours at room temperature.

  • Purification and Characterization of the ADC:

    • Purify the ADC using SEC to remove unreacted linker-drug and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Data Presentation

The following tables provide hypothetical but representative data that might be obtained from the characterization of protein conjugates created using N-Mal-N-bis(PEG4-amine) derivatives.

Table 1: Characterization of a Protein-Protein Conjugate

ParameterMethodResult
Purity of Conjugate SEC-HPLC>95%
Molecular Weight (Expected) -~190 kDa (Protein A: 150 kDa, Protein B: 40 kDa)
Molecular Weight (Observed) SDS-PAGEBand at ~190 kDa
Conjugation Efficiency Densitometry of SDS-PAGE~70%

Table 2: Characterization of an Antibody-Drug Conjugate (ADC)

ParameterMethodResult
Drug-to-Antibody Ratio (DAR) HIC-HPLCAverage DAR of 3.8
Purity of ADC SEC-HPLC>98%
Monomer Content SEC-HPLC>95%
In vitro Cytotoxicity (IC₅₀) Cell-based assay5.2 nM

Visualizations

Chemical Structure and Reaction Scheme

cluster_reagents Reactants cluster_reaction Conjugation Reaction cluster_product Product protein_sh Protein-SH (e.g., Cysteine residue) step2 Step 2: Maleimide reaction with thiol protein_sh->step2 crosslinker N-Mal-N-bis(PEG4-amine) Derivative (e.g., NHS ester) step1 Step 1: NHS ester reaction with amine crosslinker->step1 protein_nh2 Protein-NH2 (e.g., Lysine residue) protein_nh2->step1 step1->step2 Maleimide-activated Protein-NH2 conjugate Protein-Linker-Protein Conjugate step2->conjugate cluster_workflow ADC Synthesis Workflow start Start: Purified Antibody (mAb) reduction 1. Antibody Reduction (to generate free thiols) start->reduction conjugation 3. Conjugation Reaction (mAb-SH + Linker-Drug) reduction->conjugation linker_prep 2. Prepare Linker-Drug (N-Mal-N-bis(PEG4-amine) derivative + Drug) linker_prep->conjugation purification 4. Purification (e.g., SEC) conjugation->purification characterization 5. Characterization (DAR, Purity, etc.) purification->characterization end Final ADC Product characterization->end cluster_action Mechanism of ADC Action adc ADC in Circulation binding 1. ADC binds to target antigen on tumor cell adc->binding internalization 2. Internalization (Endocytosis) binding->internalization release 3. Drug Release (e.g., in lysosome) internalization->release apoptosis 4. Cytotoxicity (Cell Death) release->apoptosis

References

Application Notes and Protocols for Orthogonal Conjugation Strategies with N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular constructs. This linker possesses a single maleimide (B117702) group and two primary amine functionalities, connected by flexible polyethylene (B3416737) glycol (PEG) spacers. This unique architecture allows for the sequential and orthogonal conjugation of different molecular entities. The maleimide group enables the specific and covalent attachment to thiol-containing molecules, such as cysteine residues in proteins or thiol-modified oligonucleotides. The two primary amine groups provide handles for conjugation to molecules bearing activated esters (e.g., NHS esters) or carboxylic acids, allowing for the attachment of two payloads, such as drugs or imaging agents, to a single linker. The PEG spacers enhance the solubility and stability of the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of the final product.

These application notes provide a comprehensive overview of the utility of N-Mal-N-bis(PEG4-amine) in bioconjugation, with a focus on the creation of ADCs. Detailed protocols for a two-step orthogonal conjugation strategy are provided, along with expected outcomes and characterization methods.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of N-Mal-N-bis(PEG4-amine) is in the construction of ADCs with a drug-to-antibody ratio (DAR) of 2, where a single linker is attached to the antibody and carries two drug molecules. This allows for precise control over the DAR, leading to a more homogeneous product.

  • Fluorescent Labeling and Imaging: The linker can be used to attach two fluorophores to a targeting molecule, potentially enhancing the signal in imaging applications.

  • Peptide and Protein Modification: N-Mal-N-bis(PEG4-amine) can be used to modify peptides and proteins to introduce new functionalities or to create multivalent constructs.

  • Surface Modification: Biomolecules can be immobilized on surfaces in a specific orientation using this linker for applications in diagnostics and biomaterials.

Data Presentation

The following tables summarize representative data for the conjugation of N-Mal-N-bis(PEG4-amine) to a monoclonal antibody (mAb) and a subsequent payload.

Table 1: Physicochemical Properties of N-Mal-N-bis(PEG4-amine)

PropertyValue
Molecular Weight606.7 g/mol (as TFA salt)
Purity>95%
SolubilityDMSO, DMF, Water
Storage-20°C, protected from moisture
Reactive GroupsMaleimide, Two Primary Amines

Table 2: Representative Conjugation Efficiency and Characterization

ParameterTypical ValueMethod of Determination
Linker-to-Antibody Ratio (LAR)0.8 - 1.2UV-Vis Spectroscopy, Mass Spectrometry (MS)
Drug-to-Antibody Ratio (DAR)1.6 - 2.4Hydrophobic Interaction Chromatography (HIC), MS
Conjugation Efficiency (Linker)>80%SDS-PAGE, MS
Conjugation Efficiency (Drug)>90%HIC, RP-HPLC
Aggregate Content<5%Size Exclusion Chromatography (SEC)
Final Conjugate Purity>95%SEC, HIC

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of an ADC and the experimental workflow for its creation using N-Mal-N-bis(PEG4-amine).

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Complex Formation Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Degradation Drug Free Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

ADC Signaling Pathway

Experimental_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Conjugation Antibody Thiolated Antibody (Reduced Disulfides) Conjugation1 Maleimide-Thiol Reaction Antibody->Conjugation1 Linker N-Mal-N-bis(PEG4-amine) Linker->Conjugation1 Purification1 Purification (e.g., SEC) Conjugation1->Purification1 Antibody_Linker Antibody-Linker Conjugate Purification1->Antibody_Linker Conjugation2 Amine-NHS Ester Reaction Antibody_Linker->Conjugation2 Drug NHS-activated Drug (x2) Drug->Conjugation2 Purification2 Purification (e.g., HIC) Conjugation2->Purification2 ADC Final Antibody-Drug Conjugate (ADC) Purification2->ADC

Application Notes and Protocols for Creating Multivalent Ligands with N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the advanced synthesis of multivalent ligands.[1] This reagent possesses a single maleimide (B117702) group and two primary amine functionalities, enabling the covalent and specific attachment of three distinct molecules. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[2] The two primary amines can be conjugated to molecules containing activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids through amide bond formation.[1][2]

The branched PEG4 spacers offer several advantages in the design of complex bioconjugates, including enhanced hydrophilicity, reduced steric hindrance, and improved biocompatibility.[3][4] These properties are particularly beneficial in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and improved pharmacokinetic profiles are critical for efficacy and safety.[3][4][5] Branched PEG linkers allow for a higher payload capacity, potentially leading to more potent therapeutic agents.[3][5]

These application notes provide detailed protocols for the synthesis and characterization of multivalent ligands using N-Mal-N-bis(PEG4-amine), with a focus on its application in creating bis-functionalized proteins for targeted drug delivery.

Data Presentation

Physicochemical Properties of N-Mal-N-bis(PEG4-amine) TFA salt
PropertyValueReference
Chemical Name N-Maleimide-N-bis(PEG4-amine) trifluoroacetic acid salt[1][6]
CAS Number 2128735-22-6[1]
Molecular Formula C27H50N4O11[7]
Molecular Weight 606.7 g/mol [7]
Purity > 96%[7]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF[1]
Storage -20°C, desiccated[8]
Key Reactive Groups and Their Specificity
Reactive GroupReacts WithpH RangeBond FormedReference
Maleimide Thiols (Sulfhydryls, -SH)6.5 - 7.5Thioether[2]
Primary Amine (-NH2) Activated Esters (e.g., NHS esters)7.0 - 8.5Amide[]
Primary Amine (-NH2) Carboxylic Acids (-COOH) with activators (e.g., EDC, HATU)4.5 - 7.5Amide[2]

Experimental Protocols

Protocol 1: Sequential Conjugation to a Thiol-Containing Protein and Two Amine-Reactive Payloads

This protocol describes a three-step process to generate a multivalent protein conjugate. First, the maleimide group of the linker is reacted with a thiol group on a protein (e.g., a reduced cysteine on an antibody). Second and third, the two primary amines of the linker are conjugated to two separate molecules containing activated esters (e.g., two different small molecule drugs with NHS ester modifications).

Materials:

  • Thiol-containing protein (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) with EDTA, pH 7.2)

  • N-Mal-N-bis(PEG4-amine) TFA salt

  • Payload 1 with an activated ester (e.g., NHS ester)

  • Payload 2 with an activated ester (e.g., NHS ester)

  • Reaction Buffers:

    • Conjugation Buffer 1: PBS, pH 7.2, with 1 mM EDTA

    • Conjugation Buffer 2: PBS, pH 8.0

  • Quenching Reagent for maleimide reaction (e.g., 1 M N-acetylcysteine)

  • Quenching Reagent for amine reaction (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Step 1: Conjugation of N-Mal-N-bis(PEG4-amine) to the Thiol-Containing Protein

  • Protein Preparation: Ensure the protein is in an appropriate buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Linker Preparation: Dissolve N-Mal-N-bis(PEG4-amine) TFA salt in DMF or DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional but Recommended): Add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by SEC or TFF, exchanging the buffer to Conjugation Buffer 2 (PBS, pH 8.0).

Step 2 & 3: Sequential or Simultaneous Conjugation of Amine-Reactive Payloads

  • Payload Preparation: Dissolve the NHS ester-activated payloads in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 3- to 10-fold molar excess of each payload to the linker-modified protein from Step 1. The payloads can be added simultaneously if they are intended to be attached randomly to the two available amines, or sequentially with a purification step in between if a more defined product is desired.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Final Purification: Purify the final multivalent conjugate using SEC or TFF to remove unreacted payloads and other small molecules.

  • Characterization: Characterize the final product for purity, concentration, and the degree of conjugation (e.g., drug-to-antibody ratio) using appropriate analytical techniques (see below).

Characterization of Multivalent Ligands

The successful synthesis of a multivalent ligand requires thorough characterization to determine its purity, homogeneity, and the ratio of conjugated molecules.

Analytical TechniquePurposeKey Parameters MeasuredReference
Size-Exclusion Chromatography (SEC-HPLC) To determine the purity and aggregation state of the conjugate.Percentage of monomer, aggregate, and fragment.[10]
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) distribution for cysteine-conjugated ADCs.Distribution of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[11]
Reversed-Phase HPLC (RP-HPLC) To determine the DAR, often after reduction of the conjugate to separate light and heavy chains.Drug load on light and heavy chains.[11]
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and determine the DAR.Intact mass of the conjugate and its different drug-loaded forms.[12]
UV-Vis Spectroscopy To estimate the average DAR by measuring absorbance at two wavelengths.Absorbance of the protein (e.g., at 280 nm) and the conjugated payload (at its specific λmax).[11][]
Enzyme-Linked Immunosorbent Assay (ELISA) To assess the binding affinity of the conjugated protein to its target.Binding affinity (e.g., KD) compared to the unconjugated protein.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Linker-Protein Conjugation cluster_step2 Step 2: Payload Conjugation Protein Thiol-containing Protein Reaction1 Maleimide-Thiol Reaction (pH 6.5-7.5) Protein->Reaction1 Linker N-Mal-N-bis(PEG4-amine) Linker->Reaction1 Purification1 Purification (SEC/TFF) Reaction1->Purification1 Protein_Linker Protein-Linker Conjugate Purification1->Protein_Linker Reaction2 Amine-NHS Ester Reaction (pH 7.0-8.5) Protein_Linker->Reaction2 Payload1 Payload 1 (NHS-ester) Payload1->Reaction2 Payload2 Payload 2 (NHS-ester) Payload2->Reaction2 Purification2 Final Purification (SEC/TFF) Reaction2->Purification2 Final_Product Multivalent Ligand Purification2->Final_Product

Caption: Experimental workflow for creating a multivalent ligand.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Multivalent ADC (Antibody-Linker-Drugs) Receptor Target Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Fluorescent Dye Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the heterobifunctional linker, N-Mal-N-bis(PEG4-amine), for the conjugation of fluorescent dyes to thiol-containing biomolecules such as proteins, antibodies, and peptides. This linker offers a versatile platform for creating fluorescently labeled probes for a wide range of applications, including cellular imaging, flow cytometry, and immunoassays. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the final conjugate, potentially reducing non-specific binding and improving in vivo circulation times.

Principle of Conjugation

The conjugation strategy involves a two-step process. First, an amine-reactive fluorescent dye (e.g., an NHS-ester activated dye) is reacted with one or both of the primary amine groups of the N-Mal-N-bis(PEG4-amine) linker. This reaction forms a stable amide bond. In the second step, the maleimide (B117702) group of the dye-linker conjugate is reacted with a sulfhydryl (thiol) group on the target biomolecule, forming a stable thioether bond. This approach allows for the precise, covalent attachment of a fluorescent dye to a specific site on a biomolecule.

Key Applications

  • Fluorescent Labeling of Antibodies: For use in immunoassays, flow cytometry, and fluorescence microscopy to detect and quantify specific antigens.

  • Protein and Peptide Labeling: To study protein trafficking, localization, and interactions within living cells.

  • Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach fluorescent payloads to antibodies as models for cytotoxic drug conjugation.

  • Surface Modification: Immobilization of fluorescently labeled proteins or peptides onto surfaces for diagnostic assays.

Quantitative Data Summary

The efficiency of the conjugation reactions and the final degree of labeling (DOL) are critical parameters for successful experiments. The following tables provide expected outcomes for the conjugation of a typical IgG antibody with a fluorescent dye using the N-Mal-N-bis(PEG4-amine) linker. These values are representative and may require optimization for specific proteins and dyes.

Table 1: Optimization of Dye-to-Linker Molar Ratio

Molar Ratio (Dye-NHS Ester : Linker)Expected Linker Labeling EfficiencyPredominant Species
1:170-85%Mono-labeled linker
2:1>90%Di-labeled linker
5:1>95%Di-labeled linker

Table 2: Optimization of Maleimide-Linker-Dye to Antibody Molar Ratio

Molar Ratio (Linker-Dye : Antibody)Degree of Labeling (DOL)Antibody Recovery
5:11.5 - 2.5>90%
10:13.0 - 5.0>85%
20:14.0 - 7.0>80%

Experimental Protocols

Protocol 1: Conjugation of an NHS-Ester Fluorescent Dye to N-Mal-N-bis(PEG4-amine)

This protocol describes the first step of labeling the N-Mal-N-bis(PEG4-amine) linker with an amine-reactive fluorescent dye.

Materials:

  • N-Mal-N-bis(PEG4-amine)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N-Mal-N-bis(PEG4-amine) in DMF or DMSO to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][2]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the N-Mal-N-bis(PEG4-amine) solution with the reaction buffer.

    • Slowly add the desired molar excess of the dissolved fluorescent dye to the linker solution while gently vortexing. For mono-labeling, a 1:1 molar ratio is a good starting point. For di-labeling, a 2-5 fold molar excess of the dye can be used.[2]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Quench Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the dye-linker conjugate from excess free dye and reaction byproducts using reverse-phase HPLC.

    • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Conjugation of the Dye-Linker to a Thiol-Containing Protein

This protocol outlines the second step, where the maleimide group of the purified dye-linker conjugate is reacted with a thiol-containing protein, such as a reduced antibody.

Materials:

  • Purified Maleimide-PEG4-Dye conjugate

  • Thiol-containing protein (e.g., IgG antibody)

  • Reduction Reagent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[3]

  • Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column).[3]

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[3][4]

    • (Optional) If the protein's native thiols are in the form of disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before proceeding with the conjugation.[3]

  • Conjugation Reaction:

    • Dissolve the purified Maleimide-PEG4-Dye conjugate in the conjugation buffer.

    • Add a 10-20 fold molar excess of the dye-linker conjugate to the protein solution.[3][5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3][6]

  • Purification:

    • Remove unreacted dye-linker conjugate by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[3]

    • The first colored fraction to elute will be the fluorescently labeled protein.

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[7][8][9]

Procedure:

  • Measure the absorbance of the purified fluorescently labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[3][10]

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free dye / Amax of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[10]

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = Amax / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of the fluorescent dye at its Amax.[10]

Application Example: Tracking Receptor Internalization

This example demonstrates the use of an antibody labeled with a fluorescent dye via the N-Mal-N-bis(PEG4-amine) linker to visualize and quantify the internalization of a cell surface receptor.

Workflow:

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Labeling: Incubate the cells with the fluorescently labeled antibody at 4°C to allow binding to the cell surface without internalization.

  • Induce Internalization: Shift the temperature to 37°C to initiate receptor-mediated endocytosis.

  • Imaging: At various time points, fix the cells and acquire images using a fluorescence microscope.

  • Quantification: Analyze the images to quantify the amount of internalized fluorescent signal over time.

Table 3: Representative Data for Receptor Internalization

Time Point (minutes)Mean Fluorescence Intensity (Cell Surface)Mean Fluorescence Intensity (Internalized)
015,234 ± 876512 ± 123
1510,876 ± 7544,987 ± 432
306,543 ± 5439,123 ± 678
602,134 ± 32113,567 ± 890

Visualizations

experimental_workflow Experimental Workflow for Fluorescent Dye Conjugation cluster_step1 Step 1: Dye-Linker Conjugation cluster_step2 Step 2: Protein Conjugation Dye Amine-Reactive Dye (NHS Ester) Reaction1 Reaction (pH 8.3-8.5) Dye->Reaction1 Linker N-Mal-N-bis(PEG4-amine) Linker->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 DyeLinker Maleimide-PEG4-Dye Purification1->DyeLinker Reaction2 Reaction (pH 7.2-7.5) DyeLinker->Reaction2 DyeLinker->Reaction2 Protein Thiol-Containing Protein (e.g., Reduced Antibody) Protein->Reaction2 Purification2 Size-Exclusion Chromatography Reaction2->Purification2 LabeledProtein Fluorescently Labeled Protein Purification2->LabeledProtein

Caption: Workflow for two-step fluorescent dye conjugation.

signaling_pathway Receptor Internalization Pathway cluster_cell Cell Receptor Cell Surface Receptor Binding Binding Receptor->Binding LabeledAb Labeled Antibody LabeledAb->Binding Complex Receptor-Antibody Complex Binding->Complex Endocytosis Endocytosis Complex->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking

Caption: Visualization of receptor-mediated endocytosis.

References

Surface Modification of Biomaterials Using N-Mal-N-bis(PEG4-amine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of biomaterials using the heterobifunctional linker, N-Mal-N-bis(PEG4-amine). This linker is a valuable tool for creating biocompatible and functionalized surfaces for a wide range of applications, including targeted drug delivery, tissue engineering, and diagnostics.

Introduction to N-Mal-N-bis(PEG4-amine)

N-Mal-N-bis(PEG4-amine) is a branched polyethylene (B3416737) glycol (PEG) linker designed for a two-step conjugation strategy. Its key features include:

  • A Maleimide (B117702) Group: This functional group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and selective under mild conditions.

  • Two Primary Amine Groups: These groups can be conjugated to carboxyl groups or activated esters (such as N-hydroxysuccinimide [NHS] esters) on a biomaterial surface, forming stable amide bonds.

  • Branched PEG4 Spacers: The tetraethylene glycol (PEG4) chains enhance the water solubility and biocompatibility of the modified surface. They act as flexible spacers, reducing steric hindrance and minimizing non-specific protein adsorption, a phenomenon often referred to as an "anti-fouling" effect.

This unique structure allows for the initial immobilization of the linker onto a biomaterial surface via its amine groups, followed by the subsequent capture of a thiol-containing molecule of interest.

Key Applications

The versatility of N-Mal-N-bis(PEG4-amine) lends itself to a variety of applications in biomaterial science and drug development:

  • Targeted Drug Delivery: Biomolecules such as antibodies, antibody fragments, or peptides that specifically recognize disease markers (e.g., tumor antigens) can be conjugated to the linker-modified surface of drug-loaded nanoparticles. This facilitates targeted delivery of the therapeutic payload, enhancing efficacy and reducing off-target side effects.

  • Tissue Engineering: Scaffolds and other biomaterials can be functionalized with cell adhesion peptides (e.g., RGD) or growth factors to promote specific cell attachment, proliferation, and differentiation, guiding tissue regeneration.

  • Biosensors and Diagnostics: The linker can be used to immobilize capture proteins (e.g., antibodies) or enzymes onto sensor surfaces for the specific detection of target analytes. The PEG spacers help to maintain the biological activity of the immobilized molecules and reduce non-specific binding from complex biological samples.

  • Improving Biocompatibility: The hydrophilic PEG chains can be used to create a "stealth" coating on implanted devices or nanoparticles, reducing recognition by the immune system and prolonging circulation time in the body.

Experimental Protocols

This section provides detailed protocols for a two-step surface modification process using N-Mal-N-bis(PEG4-amine). The first protocol describes the immobilization of the linker onto a carboxylated biomaterial surface. The second protocol details the subsequent conjugation of a thiol-containing molecule to the maleimide-functionalized surface.

Protocol 1: Immobilization of N-Mal-N-bis(PEG4-amine) onto a Carboxylated Biomaterial Surface

This protocol utilizes a two-step carbodiimide (B86325) coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl groups on the biomaterial surface for reaction with the amine groups of the linker.

Materials:

  • Carboxylated biomaterial (e.g., nanoparticles, films, beads)

  • N-Mal-N-bis(PEG4-amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or HEPES buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Wash Buffers (e.g., PBS, deionized water)

Procedure:

  • Prepare the Biomaterial:

    • Thoroughly wash the carboxylated biomaterial with deionized water to remove any contaminants.

    • Suspend or place the biomaterial in Activation Buffer.

  • Activate Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting concentration is 10-50 mg/mL.

    • Add EDC and NHS to the biomaterial suspension. A 2-5 fold molar excess of EDC and NHS over the estimated surface carboxyl groups is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Wash:

    • Pellet the biomaterial (if particulate) by centrifugation or allow it to settle.

    • Remove the supernatant and wash the biomaterial 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.

  • Conjugate N-Mal-N-bis(PEG4-amine):

    • Dissolve N-Mal-N-bis(PEG4-amine) in Coupling Buffer. A 10-50 fold molar excess of the linker over the estimated surface carboxyl groups is a good starting point.

    • Immediately add the linker solution to the activated biomaterial.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench and Wash:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to block any unreacted NHS-esters.

    • Wash the biomaterial 3-5 times with Coupling Buffer to remove unreacted linker and quenching agent.

  • Storage:

    • Store the maleimide-functionalized biomaterial in an appropriate buffer (e.g., PBS with a preservative like sodium azide) at 4°C. It is recommended to use the functionalized surface immediately for the next step to minimize hydrolysis of the maleimide group.

Protocol 2: Conjugation of a Thiol-Containing Molecule to the Maleimide-Functionalized Surface

This protocol describes the reaction of a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) with the maleimide-activated biomaterial surface.

Materials:

  • Maleimide-functionalized biomaterial (from Protocol 1)

  • Thiol-containing molecule (e.g., peptide, protein)

  • Conjugation Buffer: PBS, pH 6.5-7.5, or HEPES buffer. The buffer should be deoxygenated by bubbling with nitrogen or argon gas.

  • Reducing Agent (optional, for proteins with disulfide bonds): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

  • Quenching Solution (optional): 1 M β-mercaptoethanol or cysteine in Conjugation Buffer.

  • Wash Buffers (e.g., PBS, deionized water)

Procedure:

  • Prepare the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in deoxygenated Conjugation Buffer.

    • If the molecule is a protein with disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding to the maleimide surface, as it will compete for the reaction.

  • Conjugation Reaction:

    • Resuspend the maleimide-functionalized biomaterial in deoxygenated Conjugation Buffer.

    • Add the solution of the thiol-containing molecule to the biomaterial. A 2-10 fold molar excess of the thiol-containing molecule over the estimated surface maleimide groups is a common starting point. The optimal ratio should be determined experimentally.[1]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quench Unreacted Maleimide Groups (Optional but Recommended):

    • To block any unreacted maleimide groups, add a quenching solution (e.g., β-mercaptoethanol or cysteine) to a final concentration of 10-20 mM.

    • Incubate for 30 minutes at room temperature.

  • Wash:

    • Wash the biomaterial 3-5 times with Conjugation Buffer to remove unreacted thiol-containing molecules and quenching agent.

  • Final Product:

    • The surface-modified biomaterial is now ready for its intended application. Store in an appropriate buffer at 4°C.

Data Presentation: Characterization of Modified Surfaces

Successful surface modification should be verified and quantified using appropriate analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of PEGylated biomaterial surfaces.

Table 1: Surface Elemental Composition and Grafting Density by XPS

SurfaceC 1s (%)O 1s (%)N 1s (%)Si 2p (%)C-O/C-C RatioEstimated PEG Layer Thickness (nm)
Unmodified Silicon25.345.1-29.6--
Amine-silanized Silicon35.838.25.120.9--
PEGylated Silicon65.230.54.3<12.5 - 3.52 - 5

Data is illustrative and will vary based on the specific biomaterial and modification conditions.

Table 2: Physical Characterization of PEGylated Surfaces

Surface ModificationWater Contact Angle (°)Ellipsometric Thickness (nm)Surface Roughness (RMS, nm)
Unmodified Biomaterial75 ± 5-1.2 ± 0.3
Carboxylated Biomaterial55 ± 41.5 ± 0.21.4 ± 0.4
PEGylated Biomaterial35 ± 54.8 ± 0.60.8 ± 0.2

Data is illustrative and will vary based on the specific biomaterial and modification conditions.

Table 3: Functional Performance of Modified Surfaces

SurfaceConjugation Efficiency (%)Non-specific Protein Adsorption (ng/cm²)
EDC/NHS Coupling of Amine-PEG 70 - 90-
Thiol-Maleimide Conjugation 60 - 85[1]-
Unmodified Biomaterial -250 ± 30
PEGylated Biomaterial -25 ± 8

Conjugation efficiency is highly dependent on reaction conditions and the specific molecules involved.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Linker Immobilization cluster_1 Protocol 2: Biomolecule Conjugation A Carboxylated Biomaterial B Activate with EDC/NHS A->B C Wash B->C D Add N-Mal-N-bis(PEG4-amine) C->D E Wash & Quench D->E F Maleimide-Functionalized Biomaterial E->F I Conjugate to Maleimide Surface F->I To Protocol 2 G Thiol-containing Biomolecule H (Optional) Reduce with TCEP G->H H->I J Wash & (Optional) Quench I->J K Functionalized Biomaterial J->K

Caption: Workflow for surface modification using N-Mal-N-bis(PEG4-amine).

Chemical Reaction Pathway

G cluster_step1 Step 1: Amine-Carboxyl Coupling cluster_step2 Step 2: Thiol-Maleimide Coupling A Biomaterial-COOH C Biomaterial-CO-NHS A->C Activation B EDC/NHS E Biomaterial-CO-NH-(PEG)-Mal-(PEG)-NH-CO-Biomaterial C->E Conjugation D H2N-(PEG)-Mal-(PEG)-NH2 F Biomaterial-Linker-Mal E->F Resulting Surface H Biomaterial-Linker-S-Biomolecule F->H Thioether Bond Formation G HS-Biomolecule

Caption: Reaction scheme for surface functionalization.

References

Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Mal-N-bis(PEG4-amine), a heterobifunctional crosslinker, in bioconjugation. This versatile reagent is particularly valuable in the development of advanced biomolecular constructs, such as antibody-drug conjugates (ADCs), due to its unique architecture featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.

Core Concepts and Applications

N-Mal-N-bis(PEG4-amine) facilitates the covalent linkage of a thiol-containing molecule to one or two amine-reactive molecules. The maleimide group exhibits high selectivity for sulfhydryl groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. The two primary amine groups can react with various electrophilic groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

This dual reactivity allows for several strategic conjugation workflows:

  • Sequential Conjugation: In a common two-step process, the amine groups of the linker are first reacted with an amine-reactive molecule (e.g., a cytotoxic drug bearing an NHS ester). Following purification, the maleimide group of the drug-linker conjugate is then reacted with a thiol-containing biomolecule, such as a monoclonal antibody with reduced interchain disulfides. This approach allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two per attachment site.

  • Divergent Synthesis: The linker can be first conjugated to a thiol-containing biomolecule via its maleimide group. Subsequently, the two amine groups can be used to attach other molecules, enabling the creation of multi-functional constructs.

  • Surface Modification: N-Mal-N-bis(PEG4-amine) can be used to functionalize surfaces. For instance, a thiol-modified surface can be reacted with the maleimide group, presenting two amine functionalities for further derivatization.

The PEG4 spacers incorporated into the linker structure provide several advantages, including increased hydrophilicity of the final conjugate, which can mitigate aggregation and improve in vivo stability.

Data Presentation: Reaction Condition Parameters

The efficiency of bioconjugation reactions involving N-Mal-N-bis(PEG4-amine) is influenced by several key parameters. The following tables summarize the recommended conditions for both the maleimide-thiol and amine-NHS ester reactions.

Table 1: Optimal Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol specificity. At pH > 7.5, reaction with amines can occur.[]
Temperature 4°C to 25°C (Room Temp)Lower temperatures can be used for sensitive proteins to minimize degradation.
Reaction Time 1 - 4 hours at RT; 4 - 16 hours at 4°CReaction progress should be monitored to determine the optimal time.
Maleimide:Thiol Molar Ratio 5:1 to 20:1An excess of the maleimide-containing molecule is used to drive the reaction to completion.
Buffer Composition Phosphate-buffered saline (PBS), HEPES, TrisBuffers should be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).[2]

Table 2: Optimal Conditions for Amine-NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.0 - 8.5NHS esters are susceptible to hydrolysis, which is accelerated at higher pH.
Temperature 4°C to 25°C (Room Temp)Reactions are typically performed at room temperature.
Reaction Time 30 minutes to 2 hoursThe half-life of NHS esters in aqueous solution is pH-dependent.
NHS Ester:Amine Molar Ratio 5:1 to 20:1A molar excess of the NHS ester is recommended to ensure efficient conjugation.
Buffer Composition Phosphate-buffered saline (PBS), HEPES, BorateAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction.[2]

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation reaction to create an antibody-drug conjugate (ADC) using N-Mal-N-bis(PEG4-amine). These are starting points and may require optimization for specific molecules.

Part 1: Conjugation of an NHS-Ester Activated Drug to N-Mal-N-bis(PEG4-amine)

This protocol describes the reaction of the two primary amine groups of the linker with an excess of an NHS-ester functionalized payload.

Materials:

  • N-Mal-N-bis(PEG4-amine)

  • NHS-ester activated drug/payload

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve N-Mal-N-bis(PEG4-amine) in DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve the NHS-ester activated drug in DMF or DMSO to a final concentration of 50-100 mM.

  • Conjugation Reaction:

    • In a reaction vessel, add the N-Mal-N-bis(PEG4-amine) solution.

    • Slowly add a 2.5 to 5-fold molar excess of the NHS-ester activated drug solution to the linker solution while gently stirring. This excess ensures that both amine groups on the linker react.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the maleimide-activated drug-linker conjugate from excess drug, quenching reagent, and solvent using an appropriate chromatography method (e.g., RP-HPLC).

    • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

Part 2: Conjugation of the Maleimide-Activated Drug-Linker to a Thiol-Containing Antibody

This protocol outlines the steps for reacting the maleimide-functionalized payload with a reduced antibody.

Materials:

  • Purified maleimide-activated drug-linker from Part 1

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Conjugation Buffer: Degassed PBS, pH 6.5-7.5, containing 1-5 mM EDTA

  • Quenching Solution: 100 mM N-acetylcysteine or cysteine in conjugation buffer

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in degassed conjugation buffer.

    • Add a 10 to 50-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate for 1-2 hours at 37°C.

    • Remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer.

  • Conjugation Reaction:

    • Immediately after desalting, add the purified maleimide-activated drug-linker to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker per reduced disulfide bond is a good starting point.

    • Ensure the final concentration of any organic solvent from the drug-linker stock is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing and protected from light.[3]

  • Quenching the Reaction:

    • Add a 2-fold molar excess of the quenching solution over the initial amount of the maleimide-drug-linker to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using SEC or another suitable chromatography method.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), RP-HPLC, and Mass Spectrometry.

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the two-part synthesis of an Antibody-Drug Conjugate (ADC) using N-Mal-N-bis(PEG4-amine).

ADC_Synthesis_Workflow cluster_part1 Part 1: Drug-Linker Synthesis cluster_part2 Part 2: ADC Formation linker N-Mal-N-bis(PEG4-amine) reaction1 Amine-NHS Ester Conjugation linker->reaction1 drug NHS-Ester Activated Drug drug->reaction1 quenching1 Quenching reaction1->quenching1 purification1 Purification (RP-HPLC) quenching1->purification1 product1 Maleimide-Activated Drug-Linker purification1->product1 reaction2 Maleimide-Thiol Conjugation product1->reaction2 antibody Monoclonal Antibody (mAb) reduction Reduction (TCEP) antibody->reduction reduced_ab Reduced mAb reduction->reduced_ab reduced_ab->reaction2 quenching2 Quenching reaction2->quenching2 purification2 Purification (SEC) quenching2->purification2 adc Antibody-Drug Conjugate (ADC) purification2->adc ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. CancerCell Cancer Cell Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Lysosome Lysosome Internalization->Lysosome 3. Cleavage Linker Cleavage Lysosome->Cleavage 4. DrugRelease Drug Release Cleavage->DrugRelease 5. TargetInteraction Interaction with Intracellular Target (e.g., DNA, Tubulin) DrugRelease->TargetInteraction 6. Apoptosis Apoptosis (Cell Death) TargetInteraction->Apoptosis 7.

References

Application Notes and Protocols: A Step-by-Step Guide for Protein PEGylation with N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a leading strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2][3] This modification can increase the serum half-life by reducing renal clearance, shield antigenic epitopes to lower immunogenicity, enhance protein stability against proteolytic degradation, and improve solubility.[1][4]

The choice of PEG reagent is critical for controlling the extent and location of PEGylation. Maleimide-functionalized PEGs are highly valuable for their ability to selectively react with free sulfhydryl groups, typically found in cysteine residues, under mild physiological conditions (pH 6.5-7.5).[5][6] This specificity allows for more controlled and site-specific PEGylation compared to amine-reactive methods, which can lead to heterogeneous mixtures.[7]

This document provides a detailed guide for the PEGylation of proteins using N-Mal-N-bis(PEG4-amine), a branched PEG reagent. Branched PEGs offer a more compact, globular structure compared to linear PEGs, which can lead to increased solubility, prolonged circulation time, and reduced immunogenicity.[] The described protocols cover protein preparation, optional disulfide bond reduction, the conjugation reaction, and subsequent purification and characterization of the PEGylated protein.

Reaction Principle

The core of the conjugation process is the Michael addition of a thiol group from a cysteine residue on the protein to the double bond of the maleimide (B117702) ring on the N-Mal-N-bis(PEG4-amine) reagent. This reaction forms a stable thioether bond, covalently linking the branched PEG moiety to the protein.[5][6]

Experimental Workflow

The overall workflow for protein PEGylation with a maleimide-activated branched PEG is depicted below. It involves preparing the protein, performing the conjugation reaction, and then purifying and analyzing the final product.

PEGylation_Workflow cluster_prep Protein Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prot_Sol Dissolve Protein in Thiol-Free Buffer Prot_Reduce Optional: Reduce Disulfide Bonds (e.g., with TCEP) Prot_Sol->Prot_Reduce If necessary Reaction Combine Protein and PEG Reagent Incubate (e.g., 2h at RT or overnight at 4°C) Prot_Sol->Reaction Prot_Reduce->Reaction PEG_Sol Dissolve N-Mal-N-bis(PEG4-amine) in Anhydrous Solvent (e.g., DMSO) PEG_Sol->Reaction Purify Purify Conjugate (e.g., SEC, IEX) Reaction->Purify Analyze Characterize Product (e.g., SDS-PAGE, HPLC) Purify->Analyze Stoichiometry_Logic Start Determine Molar Ratio (PEG Reagent : Protein) Low_Ratio Low Molar Ratio (e.g., < 5:1) Start->Low_Ratio Too Low Mid_Ratio Optimal Molar Ratio (e.g., 10:1 - 20:1) Start->Mid_Ratio Optimal High_Ratio High Molar Ratio (e.g., > 30:1) Start->High_Ratio Too High Outcome_Low Incomplete Reaction Low Yield of PEGylated Protein Low_Ratio->Outcome_Low Outcome_Mid High Reaction Efficiency Good Yield of Desired Product Mid_Ratio->Outcome_Mid Outcome_High Potential for Non-specific Modification Increased Purification Challenge High_Ratio->Outcome_High

References

Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-amine) is a versatile, branched polyethylene (B3416737) glycol (PEG)-based linker molecule with significant potential in various proteomics applications. Its unique heterotrifunctional nature, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities, enables the precise conjugation and assembly of complex biomolecular structures. This attribute makes it a valuable tool for researchers engaged in targeted protein degradation, protein-protein interaction studies, and the development of novel bioconjugates.

The maleimide group facilitates specific and stable covalent bond formation with sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides.[1] Concurrently, the two primary amine groups provide handles for conjugation with a variety of molecules, such as E3 ligase ligands, biotin, or fluorescent dyes, through amide bond formation. The PEG4 spacers enhance the solubility and bioavailability of the resulting conjugates.[]

This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) in two key areas of proteomics: the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in cross-linking mass spectrometry (XL-MS) for the study of protein-protein interactions.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5] N-Mal-N-bis(PEG4-amine) can serve as a branched linker to connect a target protein-binding ligand (often a small molecule inhibitor that binds to a cysteine residue) to two E3 ligase-recruiting ligands, potentially enhancing the avidity and efficacy of the resulting PROTAC.

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Proteomics Evaluation A N-Mal-N-bis(PEG4-amine) D PROTAC Conjugate A->D Purification B Target Ligand (Thiol-reactive) B->A Thiol-Maleimide Coupling C E3 Ligase Ligand (Amine-reactive) C->A Amide Bond Formation (x2) E Cell Treatment with PROTAC D->E Biological Testing F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis (Protein Quantification) H->I XLMS_Workflow cluster_crosslinking Cross-Linking cluster_analysis Mass Spectrometry Analysis A Protein Complex C Cross-Linked Protein Complex A->C B N-Mal-N-bis(PEG4-amine) (Amine-activated) B->C Covalent Linkage D Protein Digestion C->D Sample Preparation E Enrichment of Cross-Linked Peptides D->E F LC-MS/MS Analysis E->F G Data Analysis (Identification of Cross-Linked Peptides) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Mal-N-bis(PEG4-amine) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the conjugation efficiency of the heterotrifunctional linker, N-Mal-N-bis(PEG4-amine).

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG4-amine) and what are its primary applications?

A1: N-Mal-N-bis(PEG4-amine) is a heterotrifunctional crosslinker. It features a maleimide (B117702) group at one end and two primary amine groups at the other, separated by flexible polyethylene (B3416737) glycol (PEG) spacers. This structure allows for the covalent linkage of three different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins.[1] The two primary amine groups can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][3] Its primary application is in bioconjugation, particularly in the development of complex molecules like antibody-drug conjugates (ADCs), where it can link a thiol-containing antibody to two amine-reactive payloads or targeting moieties.

Q2: What are the specific reaction chemistries involved?

A2: There are two distinct reactions:

  • Maleimide-Thiol Reaction: The maleimide group undergoes a Michael addition reaction with a sulfhydryl group to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1][4]

  • Amine Reaction: The primary amine groups are nucleophilic and readily react with electrophilic groups. A common reaction is with NHS esters, which forms a stable amide bond and releases N-hydroxysuccinimide. This reaction is most efficient at a pH of 7.2-8.5.[5][6]

Q3: How should N-Mal-N-bis(PEG4-amine) and its derivatives be stored and handled?

A3: Linkers containing maleimide and NHS-ester groups are sensitive to moisture and hydrolysis.[4][7] They should be stored at -20°C with a desiccant.[8] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[8] Stock solutions are typically prepared in anhydrous (dry) water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[9] Unused stock solutions can be stored at -20°C for short periods (up to one month), protected from light.[9]

Q4: What are the most critical parameters to control for a successful conjugation?

A4: The most critical parameters are:

  • pH: The optimal pH for the maleimide-thiol reaction (6.5-7.5) and the amine-NHS ester reaction (7.2-8.5) are different.[4][5] A two-step protocol with buffer exchange is often necessary.

  • Molar Ratio: A molar excess of the linker or payload is typically used to drive the reaction to completion. The optimal ratio must be determined empirically but often starts in the range of 10:1 to 20:1 (linker:protein).[9][10]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) when performing the NHS-ester reaction, as they will compete with the target molecule.[11][12] Similarly, avoid buffers with thiol-containing reagents (e.g., DTT, beta-mercaptoethanol) during the maleimide reaction.[10]

  • Reagent Purity and Stability: Use high-purity reagents and prepare solutions of moisture-sensitive compounds like NHS esters and maleimides immediately before the experiment to avoid hydrolysis.[7][8]

Troubleshooting Guide

Maleimide-Thiol Reaction Issues

Q: My maleimide conjugation yield is low. What are the likely causes?

A: Low yield in the maleimide-thiol step is often due to one of the following:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[10]

    • Solution: Maintain the reaction pH strictly between 6.5 and 7.5.[4] Prepare the maleimide-containing solution immediately before use and avoid prolonged storage in aqueous buffers.[10]

  • Oxidized Thiols: Cysteine residues on the target protein may have formed disulfide bonds (cystine) and are therefore unavailable to react with the maleimide.[10]

    • Solution: Reduce the protein's disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[9][10] Use degassed buffers to prevent re-oxidation of the thiols by atmospheric oxygen.[10]

  • Interfering Buffer Components: The presence of thiol-containing substances (e.g., DTT, beta-mercaptoethanol) will directly compete with the target molecule for reaction with the maleimide group.[10]

    • Solution: Use buffers free of thiols, such as PBS or HEPES.[10] If a reducing agent is required, use TCEP, as it does not contain a free thiol and will not compete in the reaction.[9]

Amine-NHS Ester Reaction Issues

Q: I am observing low efficiency in the amine conjugation step. Why might this be happening?

A: Low efficiency in this step is typically related to the stability of the NHS ester and reaction conditions:

  • NHS Ester Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction. The rate of hydrolysis increases significantly with increasing pH.[5][7]

    • Solution: Prepare NHS ester solutions fresh in an anhydrous organic solvent (e.g., DMSO, DMF) and add them to the reaction mixture immediately.[2] While the reaction requires a slightly alkaline pH to ensure the amine is deprotonated, avoid excessively high pH (>9) to minimize hydrolysis.[7]

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient when the amine is in its unprotonated, nucleophilic state. This typically occurs at a pH range of 7.2 to 8.5.[5] At lower pH, the amine is protonated and non-reactive.[2]

    • Solution: Perform the reaction in a buffer with a pH between 7.2 and 8.5, such as phosphate, borate, or bicarbonate buffer.[2][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester, significantly reducing the yield.[7][12]

    • Solution: Ensure all buffers used for this reaction step are free of extraneous primary or secondary amines. Use buffers like PBS, HEPES, or borate.[12]

General Issues

Q: My conjugated product is precipitating or aggregating. What can I do?

A: Aggregation can occur for several reasons:

  • Poor Reagent Solubility: The linker or payload may have poor solubility in the aqueous reaction buffer.

    • Solution: Prepare a concentrated stock solution of the reagent in a water-miscible organic solvent like DMSO or DMF. Add this stock solution to the reaction mixture slowly and with gentle stirring to avoid localized high concentrations. Keep the final organic solvent concentration below 10% to prevent protein denaturation.[8][11]

  • Hydrophobicity: The conjugation of hydrophobic payloads can decrease the overall solubility of the protein, leading to aggregation.

    • Solution: The PEG spacers on the N-Mal-N-bis(PEG4-amine) linker are designed to increase hydrophilicity and reduce aggregation.[11] If aggregation is still an issue, consider screening different buffer additives (e.g., arginine, glycerol) or optimizing the protein concentration.

  • Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can compromise protein stability.

    • Solution: Ensure the reaction pH is within the stability range of your protein.[10] Perform small-scale pilot experiments to find the optimal buffer conditions before proceeding to a larger scale.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotesSource(s)
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis.[4][10]
Temperature 4°C to Room Temp (20-25°C)4°C for sensitive proteins or overnight reactions.[9]
Reaction Time 2 hours to OvernightTypically complete within 2 hours at room temperature.[9]
Molar Ratio (Linker:Protein) 10:1 to 20:1Should be optimized for each specific protein.[9][10]
Recommended Buffers PBS, HEPESMust be free of thiol-containing compounds.[9][10]

Table 2: Recommended Reaction Conditions for Amine (to NHS Ester) Conjugation

ParameterRecommended RangeNotesSource(s)
pH 7.2 - 8.5Balances amine reactivity with minimizing NHS ester hydrolysis.[2][5]
Temperature 4°C to Room Temp (20-25°C)Hydrolysis is slower at 4°C.[5]
Reaction Time 2 hours to OvernightTypically complete within 4 hours at room temperature.[2]
Molar Ratio (NHS Ester:Amine) 10:1 to 50:1Higher excess may be needed for dilute protein solutions.[8]
Recommended Buffers Phosphate, Borate, BicarbonateMust be free of primary amine-containing compounds.[2][5]

Visualizations

G cluster_0 Reactants cluster_1 Reaction Pathway Thiol Thiol-Molecule (e.g., Protein-SH) Intermediate Intermediate Conjugate Thiol->Intermediate Step 1: Thiol-Maleimide Reaction (pH 6.5-7.5) Linker N-Mal-N-bis(PEG4-amine) Linker->Intermediate NHS_Ester NHS-Ester Payload (x2) Final_Product Final Trifunctional Conjugate NHS_Ester->Final_Product Intermediate->Final_Product Step 2: Amine-NHS Ester Reaction (pH 7.2-8.5)

Caption: N-Mal-N-bis(PEG4-amine) two-step conjugation pathway.

G cluster_maleimide Maleimide-Thiol Reaction Issues cluster_amine Amine-NHS Ester Reaction Issues start Low Conjugation Yield m_hydrolysis Maleimide Hydrolysis? start->m_hydrolysis m_oxidation Thiols Oxidized? start->m_oxidation m_buffer Buffer Interference? start->m_buffer a_hydrolysis NHS Ester Hydrolysis? start->a_hydrolysis a_ph Suboptimal pH? start->a_ph a_buffer Buffer Interference? start->a_buffer sol_m_hydrolysis Adjust pH to 6.5-7.5 Use fresh reagent m_hydrolysis->sol_m_hydrolysis sol_m_oxidation Reduce with TCEP Use degassed buffer m_oxidation->sol_m_oxidation sol_m_buffer Use Thiol-Free Buffer (e.g., PBS, HEPES) m_buffer->sol_m_buffer sol_a_hydrolysis Use fresh NHS Ester Work quickly a_hydrolysis->sol_a_hydrolysis sol_a_ph Adjust pH to 7.2-8.5 a_ph->sol_a_ph sol_a_buffer Use Amine-Free Buffer (e.g., PBS, Borate) a_buffer->sol_a_buffer

Caption: Troubleshooting workflow for low conjugation yield.

Detailed Experimental Protocols

Protocol: Two-Step Conjugation (Maleimide Reaction First)

This protocol describes the conjugation of a thiol-containing protein first to N-Mal-N-bis(PEG4-amine), followed by conjugation of the linker's amine groups to an NHS-ester activated molecule.

Materials:

  • Thiol-containing protein (Protein-SH)

  • N-Mal-N-bis(PEG4-amine) linker

  • NHS-ester activated payload (Payload-NHS)

  • Buffer A (Maleimide Reaction): Phosphate-buffered saline (PBS), pH 7.2, degassed.[10]

  • Buffer B (Amine Reaction): Borate buffer (50 mM), pH 8.5.[5]

  • Reducing Agent (Optional): TCEP-HCl solution (10 mM).[9]

  • Solvent: Anhydrous DMSO.

  • Purification system: Size-exclusion chromatography (SEC) / desalting column.[2]

Procedure:

  • Protein Preparation (Optional Reduction):

    • Dissolve Protein-SH in Buffer A to a concentration of 1-10 mg/mL.

    • If reduction is needed, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[9]

  • Step 1: Maleimide-Thiol Conjugation

    • Immediately before use, dissolve N-Mal-N-bis(PEG4-amine) in DMSO to create a 10 mM stock solution.[9]

    • Add the linker stock solution to the protein solution to achieve a 10-20 fold molar excess.[9]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification of Intermediate:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Buffer B. This step also serves as a buffer exchange for the next reaction.

  • Step 2: Amine-NHS Ester Conjugation

    • Immediately before use, dissolve the Payload-NHS in DMSO to create a 10 mM stock solution.[2]

    • Add the Payload-NHS stock solution to the purified intermediate from Step 3 to achieve a 10-50 fold molar excess over the initial protein amount.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2][5]

  • Quenching and Final Purification:

    • To stop the reaction, add an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

    • Purify the final conjugate from excess payload and reaction byproducts using size-exclusion chromatography or another appropriate method.[2]

  • Analysis:

    • Characterize the final conjugate to determine the degree of labeling and purity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

G start Start: Prepare Protein-SH reduction Optional: Reduce with TCEP in Buffer A (pH 7.2) start->reduction step1 Step 1: Add Linker (10-20x excess) Incubate 2h @ RT reduction->step1 purify1 Purify Intermediate via SEC (Equilibrate with Buffer B) step1->purify1 step2 Step 2: Add Payload-NHS (10-50x excess) Incubate 2-4h @ RT purify1->step2 quench Quench Reaction (e.g., Tris buffer) step2->quench purify2 Final Purification via SEC quench->purify2 end End: Characterize Conjugate purify2->end

Caption: Experimental workflow for a two-step conjugation.

References

Technical Support Center: Purifying N-Mal-N-bis(PEG4-amine) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Mal-N-bis(PEG4-amine) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N-Mal-N-bis(PEG4-amine) conjugates?

The purification of N-Mal-N-bis(PEG4-amine) conjugates presents several challenges stemming from the inherent properties of the branched PEG linker and the complexity of the conjugation reaction mixture. Key challenges include:

  • Product Heterogeneity: The conjugation reaction often results in a complex mixture of desired conjugate, unreacted starting materials (protein/peptide and the PEG linker), partially conjugated species, and isomers with the PEG linker attached at different sites.

  • Structural Similarity of Byproducts: The various species in the reaction mixture can have very similar sizes, charges, and hydrophobicities, making their separation difficult with a single purification technique.

  • Charge Shielding: The PEG chains can mask the surface charges of the conjugated molecule, which can reduce the effectiveness of ion-exchange chromatography (IEX).[1]

  • Polydispersity of PEG: If the starting N-Mal-N-bis(PEG4-amine) reagent is not perfectly monodisperse, it will contribute to the heterogeneity of the final conjugate, further complicating purification.

  • Aggregation: The increased hydrophobicity of some conjugates or the presence of unreacted linker can sometimes lead to aggregation, which requires removal.

Q2: What are the recommended primary purification techniques for N-Mal-N-bis(PEG4-amine) conjugates?

A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): This is often the first step to remove unreacted, smaller molecules like the N-Mal-N-bis(PEG4-amine) linker from the larger conjugate. It separates molecules based on their hydrodynamic radius (size).[1]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be effective in separating the desired conjugate from unreacted protein (which will have a different charge) and species with different degrees of PEGylation.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can often separate different isoforms of the conjugate and remove highly hydrophobic impurities.

  • Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity but under non-denaturing aqueous conditions, which can be beneficial for maintaining the protein's native structure.

Q3: How can I monitor the purity of my N-Mal-N-bis(PEG4-amine) conjugate during and after purification?

Several analytical techniques can be used to assess the purity and integrity of your conjugate:

  • SDS-PAGE: A straightforward method to visualize the increase in molecular weight after conjugation and to get a qualitative idea of the purity.

  • Size Exclusion Chromatography (SEC-HPLC): An analytical SEC column can be used to assess the level of aggregation and the presence of unreacted protein or PEG linker. Purity of over 99% can be achieved and monitored with SEC-HPLC.[2]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the conjugate, helping to determine the number of attached PEG linkers.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analytical RP-HPLC can provide a high-resolution separation of the components in the mixture, allowing for quantification of purity.

  • UV/Vis Spectroscopy: Can be used to determine the concentration of the conjugate and, in some cases, the degree of conjugation if the linker or the attached molecule has a distinct chromophore.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of N-Mal-N-bis(PEG4-amine) conjugates.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of conjugate from unreacted protein. The molecular size difference is too small for the selected column.Use a column with a smaller pore size or a longer column to increase resolution. A general rule is that the molecules should have at least a two-fold difference in molecular weight for efficient separation by SEC.
The sample volume is too large.Reduce the sample injection volume to less than 2-5% of the column volume.
Low recovery of the conjugate. The conjugate is interacting with the column matrix.Add organic modifiers to the mobile phase to reduce non-specific binding. Ensure the column material is appropriate for PEGylated molecules.
The conjugate is aggregating on the column.Optimize the buffer conditions (pH, ionic strength) to improve conjugate solubility.
Presence of high molecular weight aggregates. The conjugation reaction conditions led to aggregation.Optimize the conjugation reaction (e.g., lower the concentration of reactants). Use a high-resolution SEC column to separate monomers from aggregates.
Ion-Exchange Chromatography (IEX) Troubleshooting
Problem Potential Cause Suggested Solution
Conjugate does not bind to the column. The buffer pH is incorrect, resulting in the conjugate having the same charge as the resin.Adjust the buffer pH to be at least one pH unit above (for anion exchange) or below (for cation exchange) the isoelectric point (pI) of the conjugate.
The ionic strength of the loading buffer is too high.Use a buffer with low salt concentration for loading.
Poor separation of different PEGylated species. The charge difference between the species is too small.Use a shallower salt gradient for elution. Optimize the pH to maximize the charge difference.
The PEG chains are shielding the protein's charge.Consider using a different technique like HIC or RP-HPLC if IEX is not providing sufficient resolution.
Low recovery of the conjugate. The conjugate is binding too strongly to the resin.Increase the salt concentration or change the pH of the elution buffer to facilitate elution.
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Broad peaks and poor resolution. The polydispersity of the PEG linker is causing peak broadening.Use a highly monodisperse N-Mal-N-bis(PEG4-amine) reagent for the conjugation.
Suboptimal mobile phase or gradient.Optimize the organic solvent (e.g., acetonitrile, isopropanol) and the gradient slope.
Low recovery of the conjugate. Irreversible binding to the column.Use a column with a larger pore size (e.g., 300 Å) and a shorter alkyl chain (e.g., C4, C8). Elevating the column temperature can also improve recovery.
The conjugate is precipitating on the column.Lower the sample concentration. Adjust the mobile phase composition.
Carryover between injections. The conjugate is not fully eluting during the gradient.Implement a high organic wash step at the end of each run.

Quantitative Data Summary

The following tables provide an overview of typical performance characteristics for the purification of PEGylated conjugates. The actual results will vary significantly depending on the specific molecule, the degree of PEGylation, and the optimized purification conditions.

Table 1: Typical Purity and Yield for Purification Techniques

Purification Technique Typical Purity Achieved Typical Yield Key Application
Size Exclusion Chromatography (SEC)>95%80-95%Removal of unreacted PEG linker and buffer exchange.
Ion-Exchange Chromatography (IEX)>98%70-90%Separation of species with different degrees of PEGylation.
Reverse-Phase HPLC (RP-HPLC)>99%60-85%High-resolution separation of isoforms and final polishing.
Hydrophobic Interaction Chromatography (HIC)>98%75-90%Separation based on hydrophobicity under native conditions.

Table 2: Example of a Two-Step Purification Process for a PEGylated Protein

Purification Step Objective Starting Purity Purity After Step Step Yield Overall Yield
Step 1: SEC Remove unreacted PEG linker~60%~90%~90%~90%
Step 2: IEX Separate unreacted protein and multi-PEGylated species90%>98%~85%~76.5%

Experimental Protocols

Protocol 1: General Maleimide-PEG Conjugation

This protocol provides a general procedure for conjugating a thiol-containing molecule with N-Mal-N-bis(PEG4-amine).

Materials:

  • Thiol-containing molecule (e.g., protein with a free cysteine)

  • N-Mal-N-bis(PEG4-amine)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, or another thiol-free buffer.

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine)

  • Purification columns (SEC, IEX, or RP-HPLC)

Procedure:

  • Dissolve the Thiol-Containing Molecule: Prepare a solution of your protein or peptide in the conjugation buffer.

  • Prepare the PEG Linker Solution: Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in the conjugation buffer.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG4-amine) solution to the thiol-containing molecule solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add a small excess of a quenching reagent like free cysteine.

  • Purification: Proceed immediately to purification using one or more of the methods described below.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Objective: To remove unreacted N-Mal-N-bis(PEG4-amine) linker.

Materials:

  • SEC column with an appropriate molecular weight cutoff.

  • HPLC or FPLC system.

  • SEC Running Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should be less than 5% of the column volume.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The larger conjugate will elute before the smaller, unreacted PEG linker.

  • Analysis: Analyze the collected fractions for purity using analytical SEC or SDS-PAGE. Pool the fractions containing the pure conjugate.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

Objective: To separate the desired conjugate from unreacted protein and species with different degrees of PEGylation.

Materials:

  • IEX column (cation or anion exchange, depending on the pI of the conjugate).

  • HPLC or FPLC system.

  • Binding Buffer (low salt concentration, e.g., 20 mM Tris, pH 8.0).

  • Elution Buffer (high salt concentration, e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer.

  • Sample Loading: Load the SEC-purified sample (after buffer exchange into the Binding Buffer) onto the column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound material.

  • Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes).

  • Fraction Collection: Collect fractions across the gradient and monitor the elution profile.

  • Analysis: Analyze the fractions to identify those containing the desired conjugate with the highest purity.

Visualizations

experimental_workflow cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Molecule Thiol-containing Molecule Reaction Conjugation Reaction Molecule->Reaction PEG_Linker N-Mal-N-bis(PEG4-amine) PEG_Linker->Reaction SEC Size Exclusion Chromatography (SEC) Reaction->SEC Crude Mixture IEX Ion-Exchange Chromatography (IEX) SEC->IEX Removal of free PEG RP_HPLC Reverse-Phase HPLC (RP-HPLC) IEX->RP_HPLC Separation of charge variants Purity_Check Purity & Identity (SDS-PAGE, MS, HPLC) RP_HPLC->Purity_Check Final Polishing Final_Product Final_Product Purity_Check->Final_Product Pure Conjugate troubleshooting_logic Start Purification Issue (e.g., Low Yield, Low Purity) Check_Reaction Verify Conjugation Efficiency (e.g., with MS) Start->Check_Reaction Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Time, pH) Check_Reaction->Optimize_Reaction Incomplete Check_Purification Evaluate Purification Method Check_Reaction->Check_Purification Complete Optimize_Reaction->Start Optimize_SEC Optimize SEC (Column, Flow Rate, Sample Volume) Check_Purification->Optimize_SEC SEC Issue Optimize_IEX Optimize IEX (Gradient, pH, Resin) Check_Purification->Optimize_IEX IEX Issue Optimize_RP Optimize RP-HPLC (Column, Gradient, Temperature) Check_Purification->Optimize_RP RP-HPLC Issue Final_Check Re-analyze Purified Product Optimize_SEC->Final_Check Optimize_IEX->Final_Check Optimize_RP->Final_Check

References

Technical Support Center: N-Mal-N-bis(PEG4-amine) for Protein Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using N-Mal-N-bis(PEG4-amine) to prevent protein aggregation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG4-amine) and how does it function to prevent protein aggregation?

A1: N-Mal-N-bis(PEG4-amine) is a heterobifunctional crosslinking reagent. It features a maleimide (B117702) group at one end and a primary amine at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The maleimide group selectively reacts with free sulfhydryl groups on cysteine residues of a protein. The hydrophilic PEG4 chain then forms a protective layer around the protein surface, which can increase solubility and steric hindrance, thereby preventing protein-protein interactions that lead to aggregation.

Q2: What are the optimal reaction conditions for conjugating N-Mal-N-bis(PEG4-amine) to my protein?

A2: The optimal conditions are protein-dependent. However, a good starting point for the maleimide-thiol reaction is a pH range of 6.5-7.5. Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. Refer to the tables below for more detailed recommendations.

Q3: How can I confirm that the conjugation of N-Mal-N-bis(PEG4-amine) to my protein was successful?

A3: Successful conjugation can be confirmed using several methods. SDS-PAGE analysis will show a shift in the molecular weight of the conjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass of the modified protein, confirming the number of attached molecules.

Q4: Can N-Mal-N-bis(PEG4-amine) be used for intramolecular versus intermolecular crosslinking?

A4: The primary application of this reagent is for intermolecular PEGylation to shield the protein surface. While intramolecular crosslinking between a cysteine and a lysine (B10760008) (after amine activation) is theoretically possible, it is less common. The primary amine is more often used as a secondary conjugation site for other molecules or for surface attachment.

Q5: What is the specific role of the PEG4 spacer in this reagent?

A5: The PEG4 (polyethylene glycol, 4 units) spacer is a flexible, hydrophilic chain. Its primary roles are to increase the hydrodynamic radius of the protein, enhance its solubility in aqueous solutions, and provide a steric barrier that helps to prevent aggregation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Presence of reducing agents (e.g., DTT, BME) in the protein sample.Remove reducing agents by dialysis, desalting columns, or buffer exchange prior to conjugation.
Incorrect pH of the reaction buffer.Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol reactivity.
Hydrolysis of the maleimide group.Prepare the reagent solution immediately before use. Avoid storing the reagent in aqueous solutions for extended periods.
Protein Precipitation/Aggregation During Conjugation High concentration of the crosslinking reagent.Optimize the molar excess of the reagent. Start with a lower ratio (e.g., 5:1) and titrate up.
Sub-optimal buffer conditions (e.g., ionic strength, pH).Screen different buffer compositions. Consider adding stabilizing excipients like arginine or glycerol.
Protein is inherently unstable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Non-specific Modification Reaction pH is too high.Maintain the reaction pH below 8.0 to minimize reaction of the maleimide group with primary amines (e.g., lysine).
Prolonged reaction time.Optimize the reaction time. Quench the reaction with a free thiol-containing compound like L-cysteine or BME once the desired level of conjugation is achieved.
Difficulty Removing Excess Reagent Inappropriate purification method.Use size-based separation methods like dialysis with an appropriate molecular weight cutoff (MWCO) membrane, size exclusion chromatography (SEC), or spin filtration.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with N-Mal-N-bis(PEG4-amine)

  • Protein Preparation:

    • Ensure your protein sample is in a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).

    • The buffer should be free of any primary amines (e.g., Tris) or thiols (e.g., DTT, BME). If present, remove them by dialysis or buffer exchange.

    • The protein concentration should ideally be between 1-10 mg/mL.

  • Reagent Preparation:

    • Dissolve N-Mal-N-bis(PEG4-amine) in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

    • Prepare this solution immediately before use to minimize hydrolysis of the maleimide group.

  • Conjugation Reaction:

    • Add the desired molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent containing a free thiol (e.g., L-cysteine or BME) to a final concentration of 10-50 mM.

  • Purification:

    • Remove excess, unreacted N-Mal-N-bis(PEG4-amine) and quenching reagent by dialysis, size exclusion chromatography, or spin filtration.

Protocol 2: Turbidity Assay for Protein Aggregation

  • Sample Preparation:

    • Prepare samples of both the unmodified and the N-Mal-N-bis(PEG4-amine)-conjugated protein at the same concentration in an appropriate buffer.

  • Inducing Aggregation:

    • Induce aggregation by a chosen stress condition (e.g., thermal stress by heating at a specific temperature, chemical denaturation with a low concentration of guanidine (B92328) HCl, or mechanical stress by agitation).

  • Measurement:

    • Measure the absorbance (optical density) of the samples at a wavelength where light scattering by aggregates is significant (e.g., 340 nm or 600 nm) over time using a spectrophotometer.

    • An increase in absorbance indicates an increase in sample turbidity due to protein aggregation.

  • Data Analysis:

    • Plot the absorbance versus time for both the modified and unmodified protein samples. A lower rate of increase in absorbance for the conjugated protein indicates successful prevention of aggregation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Mix Protein and Reagent) protein_prep->conjugation reagent_prep Reagent Preparation (Dissolve in DMSO) reagent_prep->conjugation quench Quench Reaction (Add L-cysteine) conjugation->quench purification Purification (Dialysis or SEC) quench->purification analysis Analysis (SDS-PAGE, Mass Spec) purification->analysis

Caption: Workflow for protein conjugation with N-Mal-N-bis(PEG4-amine).

G start Low Conjugation Efficiency? check_reducing Reducing agents present? start->check_reducing check_ph pH 6.5-7.5? check_reducing->check_ph No remove_reducing Remove reducing agents check_reducing->remove_reducing Yes check_reagent Reagent freshly prepared? check_ph->check_reagent Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No prepare_fresh Prepare fresh reagent check_reagent->prepare_fresh No optimize_ratio Optimize molar ratio check_reagent->optimize_ratio Yes

Caption: Troubleshooting flowchart for low conjugation efficiency.

G cluster_prevention Prevention Mechanism protein Protein conjugated_protein Conjugated Protein protein->conjugated_protein Reacts with aggregation Aggregation protein->aggregation Unstable Surface (Hydrophobic Patches) reagent N-Mal-N-bis(PEG4-amine) reagent->conjugated_protein Covalent Attachment (Maleimide-Thiol) hydrophilic_shield Hydrophilic Shield (PEG4 Spacer) conjugated_protein->hydrophilic_shield steric_hindrance Steric Hindrance hydrophilic_shield->steric_hindrance steric_hindrance->aggregation Inhibits

Caption: Mechanism of aggregation prevention by N-Mal-N-bis(PEG4-amine).

Technical Support Center: Hydrolysis of Maleimide Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of the maleimide (B117702) group in reagents such as N-Mal-N-bis(PEG4-amine).

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative.[1] This resulting maleamic acid is unreactive towards thiol groups, which are the intended target for conjugation.[1][2] Therefore, premature hydrolysis of your maleimide-containing reagent, such as N-Mal-N-bis(PEG4-amine), will lead to a loss of reactivity and result in low conjugation efficiency.[3]

Q2: What factors influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: Hydrolysis is significantly accelerated at neutral to alkaline pH values (pH > 7).[2][4][5] Maleimides are more stable in acidic solutions.[5]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[6]

  • Buffer Composition: Certain buffer components can influence the rate of hydrolysis.[5]

  • N-Substituent: The chemical group attached to the nitrogen of the maleimide ring can affect its stability. Electron-withdrawing groups can increase the rate of hydrolysis.[7][8]

Q3: How can I prevent premature hydrolysis of my N-Mal-N-bis(PEG4-amine) reagent?

A3: To minimize premature hydrolysis, follow these best practices:

  • Storage: Store the reagent in a dry, biocompatible, water-miscible solvent such as DMSO or DMF at -20°C.[2][3] Do not store maleimide-containing products in aqueous solutions for extended periods.[2]

  • Solution Preparation: Prepare aqueous solutions of the maleimide reagent immediately before use.[2][3]

  • pH Control: Perform conjugation reactions in a pH range of 6.5-7.5, where the reaction with thiols is efficient and hydrolysis is relatively slow.[2][9]

Q4: Can the hydrolysis of the maleimide group be beneficial?

A4: Yes, post-conjugation hydrolysis of the thiosuccinimide ring (the product of the maleimide-thiol reaction) is desirable. This ring-opening stabilizes the conjugate by preventing the reversible retro-Michael reaction, which can lead to deconjugation and off-target effects.[3][9][10] To achieve this, the pH of the conjugate solution can be raised to 8.5-9.0 after the initial conjugation is complete.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency. Premature hydrolysis of the maleimide reagent. - Prepare fresh aqueous solutions of the maleimide reagent for each experiment.[2][3] - Ensure the reagent has been stored properly in a dry organic solvent at -20°C.[2]
Incorrect pH of the reaction buffer. - Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5 for the thiol-maleimide reaction.[2][9]
Oxidized or inaccessible thiol groups on the target molecule. - Ensure the thiol groups on your protein or peptide are reduced and accessible. Consider a pre-reduction step with a reducing agent like TCEP.[3][11]
Inconsistent conjugation results between experiments. Variable levels of maleimide hydrolysis. - Standardize the time between dissolving the maleimide reagent and its use in the reaction. - Precisely control the pH and temperature of the reaction.[6]
Loss of conjugated payload in vivo or in thiol-rich environments. Retro-Michael reaction of the thiosuccinimide linkage. - After the conjugation reaction, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by raising the pH to 8.5-9.0.[3][8]

Quantitative Data on Maleimide Hydrolysis

The rate of maleimide hydrolysis is highly dependent on the specific N-substituent and the reaction conditions. The following table summarizes general trends and specific data points found in the literature.

Maleimide Derivative Condition Observation Reference
N-alkyl maleimidespH 7-9Rate of hydrolysis is proportional to hydroxide (B78521) ion concentration.[12]
N-aryl maleimidespH 7.4, 37°CHydrolyze ~5.5 times faster than N-alkyl maleimides.[7]
8armPEG10k-maleimidepH 5.5, 20°C and 37°CRing-opening hydrolysis is extremely slow.[6]
8armPEG10k-maleimidepH 7.4, 20°CRate constant (k) = 1.24 x 10⁻⁵ s⁻¹[6]
8armPEG10k-maleimidepH 7.4, 37°CRate constant (k) = 6.55 x 10⁻⁵ s⁻¹ (approx. 5 times faster than at 20°C)[6]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general framework. Optimal conditions may vary depending on the specific reactants.

  • Protein Preparation: a. Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[13] b. If disulfide bonds are present, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[3][13]

  • Maleimide Reagent Preparation: a. Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in a dry, water-miscible organic solvent such as DMSO or DMF.[3][11]

  • Conjugation Reaction: a. Add the desired molar excess of the dissolved maleimide reagent to the protein solution. A 10-20 fold molar excess is a common starting point.[3] b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Purification: a. Remove excess, unreacted maleimide reagent using a desalting column, dialysis, or size-exclusion chromatography.[3]

  • (Optional) Stabilization of the Conjugate: a. To stabilize the conjugate and prevent the retro-Michael reaction, adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C.[3] b. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[3]

Visualizations

Hydrolysis_Pathway cluster_0 Maleimide Hydrolysis Active_Maleimide Active Maleimide (Reactive towards thiols) Maleamic_Acid Maleamic Acid (Unreactive towards thiols) Active_Maleimide->Maleamic_Acid H₂O (pH > 7)

Caption: Maleimide hydrolysis pathway.

Conjugation_Workflow start Start: Prepare Reagents prep_protein Prepare Thiol-Containing Molecule (e.g., Protein, Peptide) start->prep_protein prep_maleimide Prepare N-Mal-N-bis(PEG4-amine) (Freshly dissolved in DMSO/DMF) start->prep_maleimide conjugation Thiol-Maleimide Conjugation (pH 6.5 - 7.5) prep_protein->conjugation prep_maleimide->conjugation purification Purify Conjugate (e.g., Desalting column) conjugation->purification stabilization Optional: Stabilize Conjugate (Increase pH to 8.5 - 9.0) purification->stabilization analysis Analyze Final Product (e.g., Mass Spectrometry) purification->analysis Skip Stabilization stabilization->analysis end End analysis->end

Caption: Experimental workflow for thiol-maleimide conjugation.

References

Technical Support Center: Steric Hindrance with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges associated with steric hindrance when using branched Polyethylene Glycol (PEG) linkers in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of branched PEG linkers?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction or interaction. Branched PEG linkers, which consist of multiple PEG chains radiating from a central core, occupy a larger three-dimensional space (hydrodynamic volume) compared to linear PEGs of the same molecular weight.[1][2][3] This increased bulk can physically block or slow down the interaction of the conjugated molecule (e.g., an antibody or enzyme) with its target, such as a receptor or substrate.

Q2: What are the primary advantages of using branched PEG linkers despite the potential for steric hindrance?

A2: Branched PEG linkers offer several key advantages:

  • Enhanced Pharmacokinetics: They are highly effective at increasing the in-vivo circulation half-life of therapeutic proteins, often superior to linear PEGs of the same total molecular weight.[3][4]

  • Improved Stability: The dense PEG shield offers better protection against enzymatic degradation and can reduce the immunogenicity of the bioconjugate.[5][6]

  • Reduced Aggregation: For hydrophobic payloads, such as those in Antibody-Drug Conjugates (ADCs), branched PEGs can improve solubility and reduce the tendency for aggregation.[7]

  • Superior Shielding: The "umbrella-like" structure provides more comprehensive surface coverage, which is highly effective at masking the protein surface from the immune system.[8]

Q3: How does the architecture of a branched PEG linker (e.g., 2-arm vs. 4-arm) affect its properties?

A3: The degree of branching influences the linker's overall shape and density. A 4-arm branched PEG will have a more compact, globular conformation compared to a 2-arm or linear PEG of the same total mass. This denser structure can provide more significant steric shielding, leading to a more pronounced effect on circulation time and a greater potential to hinder binding if the conjugation site is near the active region of the molecule.[4][9]

Troubleshooting Guide

Problem 1: Low Conjugation Yield or Incomplete Reaction

  • Question: I am observing low yields when trying to conjugate my protein with a branched PEG-NHS ester. What could be the cause?

  • Answer:

    • Steric Hindrance at Conjugation Site: The bulky nature of the branched PEG may be sterically hindering its access to the target functional groups (e.g., lysine (B10760008) residues) on the protein surface. This is especially true if the target sites are located in clefts or less accessible regions.

    • Suboptimal Reaction Conditions: The pH of the reaction buffer is critical for NHS ester chemistry (typically optimal at pH 7.5-8.5).[10] Incorrect buffering can lead to hydrolysis of the NHS ester before it can react with the protein.

    • Reagent Quality: Ensure the PEG linker is from a reputable supplier and has not degraded due to improper storage (moisture can hydrolyze NHS esters).

    • Optimization Strategy:

      • Increase Molar Excess: Start by increasing the molar excess of the branched PEG linker relative to the protein (e.g., from a 10-fold to a 50-fold excess).[11]

      • Modify Reaction Time/Temperature: Extend the incubation time (e.g., overnight at 4°C) to allow the reaction to proceed to completion.[11]

      • Screen pH: Perform small-scale reactions across a pH range (e.g., 7.0 to 8.5) to find the optimal condition for your specific protein.

      • Consider a Longer, More Flexible Linker: If steric hindrance is the primary issue, a branched PEG with a longer spacer arm between the reactive group and the branching point may provide the necessary flexibility to reach the target site.[12]

Problem 2: Significant Loss of Biological Activity or Binding Affinity

  • Question: After successfully conjugating a branched PEG linker to my antibody, its binding affinity (Kd) for its antigen has dramatically decreased. Why did this happen and how can I fix it?

  • Answer:

    • Masking of Binding Sites: The most common cause is the PEG chain sterically blocking the antigen-binding site (Fab region) of the antibody.[13] This is a direct consequence of steric hindrance. Random conjugation to lysine residues often results in a heterogeneous mixture where some antibodies are PEGylated at or near the binding domain.

    • Conformational Changes: The attachment of a large PEG molecule could induce subtle conformational changes in the protein that affect its activity.[14]

    • Optimization Strategy:

      • Site-Specific Conjugation: The most effective solution is to move away from random lysine conjugation. Use site-specific methods to attach the PEG linker to a region of the antibody distant from the binding site, such as the Fc region. Techniques include cysteine engineering, enzymatic ligation, or targeting the N-terminus.[7][13][14]

      • Use a Different Linker Architecture: If site-specific conjugation is not feasible, compare different linker types. A linear PEG or a branched PEG with a lower molecular weight might offer a better compromise between pharmacokinetic benefits and retained activity.

      • Protect the Active Site: In some cases, performing the conjugation reaction while the protein is bound to its substrate or an inhibitor can protect the active site from being modified.[13]

Problem 3: Formation of Aggregates During or After Conjugation

  • Question: My PEGylated protein solution shows signs of aggregation and precipitation. I thought PEGylation was supposed to prevent this?

  • Answer:

    • Cross-Linking: If you are using a homobifunctional PEG linker (with reactive groups at both ends), it can act as a cross-linker, causing multiple protein molecules to bind together, leading to large aggregates.[8] Ensure you are using a monofunctional PEG (e.g., mPEG-NHS) for simple conjugation.

    • Hydrophobic Payloads: In ADCs, the cytotoxic drug is often hydrophobic. Even with a hydrophilic PEG linker, achieving a high drug-to-antibody ratio (DAR) can create hydrophobic patches on the antibody surface, leading to aggregation.[7][15]

    • Denaturation: Suboptimal reaction conditions (e.g., presence of organic solvents, incorrect pH) can cause partial denaturation of the protein, exposing hydrophobic cores and promoting aggregation.

    • Optimization Strategy:

      • Verify Linker Functionality: Double-check that you are using a monofunctional PEG linker for your conjugation.

      • Optimize Solvent Conditions: For ADCs with hydrophobic drugs, minimize the amount of organic co-solvent required for the drug-linker. Using a more hydrophilic branched PEG linker can sometimes reduce the need for organic solvents.[7]

      • Purification: Immediately after conjugation, purify the desired monomeric PEG-protein conjugate from aggregates and unreacted species using Size Exclusion Chromatography (SEC).

      • Formulation Screening: Screen different buffer conditions (pH, excipients) for the final formulation to ensure long-term stability of the purified conjugate.

Data Presentation: Comparative Analysis of PEG Linker Architectures

The choice of PEG architecture significantly impacts the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize representative data comparing linear and branched PEG linkers.

Table 1: Impact of PEG Architecture on Nanoparticle (NP) Properties

This table presents data adapted from studies on PEGylated nanoparticles, illustrating how branched architecture enhances stability, which is indicative of superior steric shielding.

ParameterUncoated NPNP + Linear PEG (10 kDa)NP + 4-Arm Branched PEG (10 kDa)
Stability in Serum Visible FlocculationStableStable
Reduction in Protein Adsorption BaselineSignificantMost Significant
Diffusion in ECM Model LowModerateHighest

(Data conceptualized from literature findings indicating branched PEG provides superior reduction in protein binding and can enhance diffusion through certain biological matrices[9][16])

Table 2: Influence of PEG Architecture on Pharmacokinetics (PK) of a 40 kDa PEG-Nanobody Conjugate

This table summarizes pharmacokinetic data for a TNFα nanobody conjugated with PEGs of the same total molecular weight but different architectures.

PEG Conjugate (40 kDa total)ConfigurationRelative In-Vivo Exposure (Area Under the Curve)
Linear PEG 1 x 40 kDa1.0x (Baseline)
2-Arm Branched PEG 2 x 20 kDa~1.5x
4-Arm Branched PEG 4 x 10 kDa~2.0x

(Data adapted from a study by D.G. Covell et al., demonstrating the superior PK profile of branched PEG conjugates compared to a linear conjugate of the same mass[4])

Mandatory Visualizations

Diagram 1: Conceptual Model of Steric Hindrance

StericHindrance cluster_0 Scenario 1: Linear PEG Linker cluster_1 Scenario 2: Branched PEG Linker Protein_L Therapeutic Protein LinearPEG Linear PEG Protein_L->LinearPEG Target_L Target Molecule LinearPEG->Target_L Interaction Possible Protein_B Therapeutic Protein PEG_Shield Steric Shield Target_B Target Molecule Target_B->PEG_Shield Interaction Hindered

Caption: Linear vs. Branched PEG and Target Interaction.

Diagram 2: Experimental Workflow for PEGylation Analysis

PEGylation_Workflow Start Start: Protein + Branched PEG Linker Conjugation Step 1: Conjugation Reaction (e.g., NHS Ester Chemistry, pH 7.5-8.5) Start->Conjugation Purification Step 2: Purification (Size Exclusion Chromatography - SEC) Conjugation->Purification Characterization Step 3: Characterization Purification->Characterization Activity_Assay Step 4: Functional Analysis Purification->Activity_Assay SEC_MALS SEC-MALS: - Degree of PEGylation - Aggregation Analysis - Molar Mass Characterization->SEC_MALS Primary Analysis SDS_PAGE SDS-PAGE: - Confirm MW Shift - Purity Assessment Characterization->SDS_PAGE Qualitative Check End End: Characterized Conjugate SEC_MALS->End SDS_PAGE->End SPR_BLI SPR / BLI Assay: - Binding Kinetics (ka, kd) - Affinity (KD) Activity_Assay->SPR_BLI Cell_Assay Cell-Based Assay: - In-vitro Potency (IC50) Activity_Assay->Cell_Assay SPR_BLI->End Cell_Assay->End

Caption: Workflow for Conjugation and Analysis of PEGylated Proteins.

Experimental Protocols

Protocol 1: Characterization of PEGylation by SEC-MALS

Objective: To determine the degree of PEGylation, molar mass of the conjugate, and quantify the percentage of aggregation in a purified sample.[1][2][17][18]

Materials:

  • Purified PEG-protein conjugate sample

  • Mobile Phase Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC or UHPLC system

  • Size Exclusion Chromatography (SEC) column suitable for the expected size range of the conjugate

  • Multi-Angle Light Scattering (MALS) detector

  • UV Detector

  • Differential Refractive Index (dRI) detector

  • Analysis Software (e.g., ASTRA)

Methodology:

  • System Preparation: Equilibrate the entire SEC-MALS system (SEC column, detectors) with filtered and degassed mobile phase buffer until stable baselines are achieved for all detectors (MALS, UV, dRI).

  • Detector Calibration: Calibrate the detectors according to the manufacturer's instructions, typically using a well-characterized standard like Bovine Serum Albumin (BSA).

  • Parameter Input: In the analysis software, input the known parameters for the protein and the PEG linker:

    • Protein extinction coefficient at the UV wavelength (e.g., 280 nm).

    • Specific refractive index increment (dn/dc) for both the protein (~0.185 mL/g) and the PEG (~0.133 mL/g).

  • Sample Injection: Inject a known concentration of the purified PEG-protein conjugate (typically 50-100 µL) onto the SEC column.

  • Data Acquisition: Collect data from all three detectors (MALS, UV, dRI) as the sample elutes from the column.

  • Data Analysis (Protein Conjugate Method):

    • The software uses the signals from the UV (detects protein) and dRI (detects both protein and PEG) detectors to calculate the concentration of each component at every point in the chromatogram.

    • The MALS detector measures the light scattered by the eluting molecules, which is directly proportional to their molar mass.

    • By combining the concentration data with the light scattering data, the software calculates the absolute molar mass of the protein portion, the PEG portion, and the total conjugate across each eluting peak.

  • Interpretation:

    • Degree of PEGylation: The main peak will correspond to the PEG-protein conjugate. The calculated molar mass will reveal how many PEG chains are attached on average (e.g., a 50 kDa protein conjugated with a 20 kDa PEG should have a total mass of ~70 kDa for mono-PEGylation).

    • Aggregation: Any peaks eluting earlier than the main conjugate peak correspond to higher molecular weight species (aggregates). The software can integrate these peaks to provide a quantitative percentage of aggregation.

    • Unconjugated Species: Peaks eluting later may correspond to unconjugated protein or free PEG linker.

Protocol 2: Measuring Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a PEGylated antibody to its target antigen.[12][19][20][21]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Buffer (e.g., 10 mM Glycine-HCl, pH 1.5)

  • Purified Ligand (Antigen) and Analyte (PEGylated Antibody)

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC/NHS.

    • Inject the antigen (ligand) diluted in immobilization buffer. The antigen will covalently couple to the activated surface. Aim for a low immobilization density (e.g., 100-200 Response Units, RU) to avoid mass transport limitations.

    • Deactivate any remaining active sites by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without injecting the antigen to allow for background subtraction.

  • Binding Analysis (Kinetic Titration):

    • Prepare a series of dilutions of the PEGylated antibody (analyte) in running buffer. It is crucial to use a range of concentrations that spans the expected KD (e.g., 0.1x to 10x KD), including a zero-concentration (buffer only) injection for double referencing.

    • Inject the lowest concentration of the analyte over both the ligand and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 600 seconds).

    • Repeat this for each concentration, from lowest to highest.

  • Regeneration:

    • Between each analyte injection, inject a short pulse of regeneration buffer to remove all bound analyte from the ligand surface, returning the signal to baseline. Test different regeneration conditions to find one that is effective without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data and the zero-concentration (buffer) data from the active flow cell data to obtain clean sensorgrams.

    • Globally fit the resulting set of sensorgrams (for all concentrations) to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The fitting process will yield the kinetic rate constants ka (association) and kd (dissociation).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a higher binding affinity. Compare this value to that of the unconjugated antibody to quantify the impact of steric hindrance.

References

Technical Support Center: N-Mal-N-bis(PEG4-amine) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using N-Mal-N-bis(PEG4-amine) and other maleimide-containing reagents.

Frequently Asked Questions (FAQs)

Q1: What is N-Mal-N-bis(PEG4-amine) and what is its primary application?

N-Mal-N-bis(PEG4-amine) is a branched linker molecule used in bioconjugation.[1] It features a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, to form a stable thioether bond.[1][2] The two terminal primary amine groups can be used for subsequent conjugation to other molecules, making it a useful heterobifunctional crosslinker for applications like creating antibody-drug conjugates (ADCs), PEGylating proteins, or functionalizing surfaces.[]

Q2: What are the primary side reactions associated with maleimide linkers during bioconjugation?

The most common side reactions involving the maleimide group are:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, rendering it inactive and unable to react with thiols.[4][5]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible. In an environment rich in other thiols (e.g., in vivo with glutathione), the conjugated molecule can be transferred to other thiols, leading to off-target effects.[4][5][6]

  • Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues on a protein or the amine groups on the N-Mal-N-bis(PEG4-amine) linker itself) at pH values above 7.5.[2][4][5]

  • Thiazine (B8601807) Rearrangement: If the maleimide reacts with an unprotected N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a stable thiazine derivative, which can complicate purification and analysis.[7][8]

Q3: What is the optimal pH for maleimide-thiol conjugation?

The optimal pH range for a selective and efficient reaction between a maleimide and a thiol is between 6.5 and 7.5.[2][9] Within this range, the reaction with thiols is significantly faster (approximately 1,000 times at pH 7.0) than the competing reaction with amines.[][5] Above pH 7.5, the reaction with amines becomes more competitive, and the rate of maleimide hydrolysis also increases.[2][5]

Q4: My maleimide linker is not reacting with my protein's cysteine residues. What could be the cause?

Several factors could lead to low or no conjugation:

  • Maleimide Hydrolysis: The maleimide linker may have hydrolyzed before it had a chance to react. This can happen if stock solutions are prepared in aqueous buffers and stored for too long.[10]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically inaccessible or may have formed disulfide bonds with other cysteines. Disulfides do not react with maleimides.[4][6]

  • Incorrect Buffer Composition: The reaction buffer may contain nucleophilic components like primary amines (e.g., Tris) or other thiol-containing additives (e.g., DTT) that compete with the target reaction.[2][6]

Q5: My final conjugate is unstable and loses its payload. Why is this happening?

The instability of the final conjugate is often due to the reversibility of the maleimide-thiol linkage, a process known as a retro-Michael reaction.[6][11] This deconjugation can occur, especially in the presence of high concentrations of other thiols like glutathione, which is abundant in cellular environments.[6] This can lead to the exchange of the payload to other molecules.[5]

Key Reaction Pathways

The following diagram illustrates the intended maleimide-thiol conjugation reaction versus the most common side reactions.

cluster_0 Desired Reaction cluster_1 Side Reactions Maleimide_Linker Maleimide-PEG-Amine (Active) Conjugate Stable Thioether Conjugate Maleimide_Linker->Conjugate + Protein-SH (pH 6.5 - 7.5) Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide_Linker->Hydrolyzed_Maleimide + H2O (pH > 7.0) Amine_Adduct Amine Adduct Maleimide_Linker->Amine_Adduct + Protein-NH2 (pH > 7.5) Thiol_Molecule Protein-SH (Cysteine) Deconjugated_Maleimide Released Maleimide-PEG-Amine Conjugate->Deconjugated_Maleimide Retro-Michael (+ Other R-SH) Other_Thiol_Adduct Off-Target Conjugate Deconjugated_Maleimide->Other_Thiol_Adduct + Other R-SH

Caption: Desired maleimide-thiol reaction versus common side reactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during bioconjugation with N-Mal-N-bis(PEG4-amine).

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Maleimide Hydrolysis: The maleimide group on the linker is no longer active.[6][10]• Prepare maleimide stock solutions fresh in a dry, aprotic solvent (e.g., DMSO, DMF) and use them immediately.[10]• Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[6]
2. Thiol Oxidation/Inaccessibility: The target cysteine residues have formed disulfide bonds or are sterically hindered.[4][6]• Reduce disulfide bonds with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP prior to conjugation.[4][6]• Degas buffers and add 1-5 mM EDTA to prevent metal-catalyzed re-oxidation.[6]• Quantify free thiols using Ellman's reagent (DTNB) to confirm their availability before starting.[6][12]
3. Incorrect Buffer: The buffer contains competing nucleophiles (e.g., Tris, DTT).[6]• Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS) or HEPES.[6][10]
Conjugate Instability / Payload Loss 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to deconjugation.[6][10]• After conjugation, consider a controlled hydrolysis step (e.g., incubate at pH 8.5-9.0) to open the succinimide (B58015) ring. The resulting succinamic acid thioether is resistant to thiol exchange.[4][10]• For conjugates with N-terminal cysteines, extended incubation can facilitate rearrangement to a more stable thiazine product.[4][7]
Poor Selectivity / Heterogeneous Product 1. Reaction with Amines: The reaction pH was too high, causing the maleimide to react with lysine residues or the linker's own amine groups.[2][5]• Strictly maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity.[2]• Purify the conjugate using methods like size-exclusion chromatography (SEC) or HPLC to remove side products.[6]
2. Post-conjugation Instability: The conjugate is undergoing both retro-Michael reaction and hydrolysis during storage, creating multiple species.[10]• Analyze the final product immediately after purification.• For storage, ensure the buffer pH is between 6.5 and 7.0 and store at low temperatures (-20°C or -80°C).[10]

Quantitative Data Summary

The efficiency and selectivity of maleimide chemistry are highly dependent on reaction conditions, particularly pH.

ParameterConditionValue/ObservationReference(s)
Optimal pH for Thiol Selectivity Reaction Buffer6.5 - 7.5[2][9]
Relative Reaction Rate pH 7.0Thiol reaction is ~1,000x faster than amine reaction.[][5]
Maleimide Hydrolysis pH 7.4, 22°CHalf-life can be as short as ~25 minutes for some maleimide derivatives.[13]
pH 7.4, 37°C~30% hydrolysis observed over 16 hours for a PEG-maleimide conjugate.[13]
pH 9.2, 37°CComplete hydrolysis observed over 14 hours for a PEG-maleimide conjugate.[13]
Thiazine Formation pH 8.4, 24hNearly 90% of an N-terminal cysteine conjugate converted to the thiazine isomer.[8]

Experimental Protocols

Protocol 1: General Protein-Maleimide Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule like N-Mal-N-bis(PEG4-amine).

  • Protein Preparation:

    • If the protein contains disulfide bonds, reduce them in a degassed buffer (e.g., PBS, pH 7.2) by adding a 10-100 fold molar excess of TCEP.[4]

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column if it interferes with downstream applications. TCEP does not contain thiols and often does not need to be removed before maleimide addition.[2]

    • Confirm the concentration of free thiols using Ellman's Assay (see Protocol 2).[6]

  • Reagent Preparation:

    • Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in a dry, aprotic solvent like DMSO to create a concentrated stock solution.[10]

  • Conjugation Reaction:

    • Adjust the protein solution to the desired concentration in a non-nucleophilic buffer (e.g., PBS, HEPES) at pH 6.5-7.5.[10]

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to thiol is a common starting point).[6][12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • To quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM.[6]

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess linker and quenching reagent.[6]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe a shift in molecular weight.[6]

    • Use mass spectrometry (MS) to confirm the exact mass of the conjugate and determine the degree of labeling.[6][12]

    • Use HPLC to assess purity and quantify the conjugate.[12]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent

This assay quantifies the number of available sulfhydryl groups in a sample before and after conjugation.[12]

  • Prepare a Cysteine Standard Curve:

    • Prepare a series of known concentrations of L-cysteine in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

  • Sample Preparation:

    • Dilute the protein sample to be tested in the same reaction buffer.

  • Reaction:

    • Prepare Ellman's Reagent solution (DTNB) in the reaction buffer.

    • In a 96-well plate, add 50 µL of each standard and sample.

    • Add 5 µL of the Ellman's Reagent solution to each well. Include a blank containing only buffer and the reagent.

    • Incubate for 15 minutes at room temperature.

  • Measurement and Quantification:

    • Measure the absorbance at 412 nm.

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of free thiols in the protein samples.[12]

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving problems with maleimide conjugation.

start Start Conjugation check_yield Low Conjugation Yield? start->check_yield check_stability Conjugate Unstable? check_yield->check_stability No hydrolysis Maleimide Hydrolyzed? check_yield->hydrolysis Yes success Successful Conjugation check_stability->success No retro_michael Evidence of Retro-Michael Reaction? check_stability->retro_michael Yes thiol_issue Thiol Group Issue? hydrolysis->thiol_issue No sol_hydrolysis Use Fresh Maleimide Stock in DMSO. Control pH (6.5-7.5). hydrolysis->sol_hydrolysis Yes buffer_issue Buffer Contains Nucleophiles? thiol_issue->buffer_issue No sol_thiol Reduce Disulfides (TCEP). Degas Buffers. Quantify Thiols (Ellman's). thiol_issue->sol_thiol Yes buffer_issue->start No, Re-evaluate Protocol sol_buffer Use Non-Nucleophilic Buffer (PBS, HEPES). buffer_issue->sol_buffer Yes sol_hydrolysis->start sol_thiol->start sol_buffer->start retro_michael->success No, Analyze Storage Conditions sol_retro Perform Post-Conjugation Hydrolysis (pH 8.5-9.0) to Stabilize Linkage. retro_michael->sol_retro Yes sol_retro->success

Caption: A logical workflow for troubleshooting maleimide conjugation experiments.

References

effect of pH on N-Mal-N-bis(PEG4-amine) reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of N-Mal-N-bis(PEG4-amine).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting N-Mal-N-bis(PEG4-amine) with a thiol-containing molecule?

A1: The optimal pH range for the reaction between the maleimide (B117702) group of N-Mal-N-bis(PEG4-amine) and a sulfhydryl (thiol) group is between 6.5 and 7.5.[1][2][3] Within this range, the thiol is sufficiently deprotonated to be nucleophilic, leading to an efficient and highly selective reaction to form a stable thioether bond.[3]

Q2: What happens if I perform the conjugation reaction at a pH below 6.5?

A2: At a pH below 6.5, the rate of the thiol-maleimide reaction slows down significantly. This is because the thiol group (with a typical pKa of 8-9) is predominantly in its protonated, non-nucleophilic form, which is less reactive towards the maleimide.[3]

Q3: What are the risks of performing the conjugation at a pH above 7.5?

A3: At pH values above 7.5, two primary side reactions become significant:

  • Reaction with amines: The maleimide group can react with primary amines, such as the terminal amines on the N-Mal-N-bis(PEG4-amine) itself or lysine (B10760008) residues in proteins. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[1]

  • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening up to form a non-reactive maleamic acid derivative.[1][4] This hydrolysis is irreversible and will render the N-Mal-N-bis(PEG4-amine) incapable of reacting with thiols.

Q4: Can the amine groups on N-Mal-N-bis(PEG4-amine) interfere with the thiol conjugation?

A4: Yes, the two primary amine groups on the molecule can compete with the target thiol, especially at pH values above 7.5. This can lead to self-polymerization or reaction with other amine-containing molecules in the mixture, reducing the yield of the desired thiol conjugate. It is crucial to maintain the reaction pH within the optimal 6.5-7.5 range to ensure chemoselectivity for the thiol group.

Q5: How stable is the maleimide group on N-Mal-N-bis(PEG4-amine) in aqueous solutions?

A5: The maleimide group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[1][4] Stock solutions of N-Mal-N-bis(PEG4-amine) should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the aqueous reaction buffer immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.

Q6: What is the stability of the resulting thioether bond after conjugation?

A6: The thioether bond formed between the maleimide and the thiol is generally stable. However, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. To create a more permanently stable bond, the resulting thiosuccinimide ring can be hydrolyzed under slightly basic conditions (e.g., pH 8.5-9) after the initial conjugation is complete. This ring-opening reaction forms a stable succinamic acid thioether which is less prone to the reverse reaction.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or no conjugation with the target thiol. 1. Incorrect pH of the reaction buffer. 2. Hydrolysis of the maleimide group. 3. Oxidation of thiol groups on the target molecule. 4. Presence of competing nucleophiles. 1. Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a calibrated pH meter.2. Use Fresh Reagent: Prepare N-Mal-N-bis(PEG4-amine) stock solution in anhydrous DMSO or DMF immediately before use.3. Reduce Disulfide Bonds: If working with proteins, consider pre-treating with a disulfide reducing agent like TCEP. Note that DTT and BME contain thiols and must be removed before adding the maleimide reagent.[3]4. Buffer Exchange: Ensure the reaction buffer is free of primary amines (e.g., Tris) or other extraneous thiols. Phosphate or HEPES buffers are recommended.[5]
Significant side-product formation (e.g., aggregation, unexpected molecular weight). 1. Reaction pH is too high (>7.5). 2. Intra- or intermolecular reactions involving the amine groups of N-Mal-N-bis(PEG4-amine). 1. Lower Reaction pH: Adjust the pH to the 6.5-7.0 range to maximize selectivity for thiols.2. Control Stoichiometry: Use a minimal necessary excess of N-Mal-N-bis(PEG4-amine) to reduce the likelihood of side reactions.
Conjugate is unstable and loses activity over time. Retro-Michael reaction leading to deconjugation. Post-conjugation Hydrolysis: After the initial reaction, consider a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to open the thiosuccinimide ring and form a more stable linkage.

Data Summary

Table 1: Effect of pH on N-Mal-N-bis(PEG4-amine) Reactivity

pH RangeReactivity with ThiolsReactivity with AminesMaleimide StabilityKey Considerations
< 6.5SlowNegligibleHighReaction kinetics are significantly reduced due to protonation of the thiol.
6.5 - 7.5Optimal LowModerateRecommended range for selective thiol conjugation. [1][2]
> 7.5FastIncreasingLowIncreased risk of competing reaction with amines and rapid hydrolysis of the maleimide group.[1]

Table 2: Relative Reaction Rates and Stability

ParameterConditionApproximate Value/ObservationReference
Relative Reaction Rate pH 7.0Thiol reaction is ~1,000 times faster than amine reaction.[1]
Maleimide Hydrolysis Half-life pH 7.4, 37°CRate of hydrolysis increases significantly compared to pH 5.5.[4]
Maleimide Hydrolysis Half-life pH 9.0, 37°CRapid hydrolysis observed.[4]

Experimental Protocols

Protocol 1: General Procedure for Thiol Conjugation

  • Prepare Buffers: Use a non-nucleophilic buffer such as Phosphate Buffered Saline (PBS) or HEPES at a pH between 6.5 and 7.5.[5] Degas the buffer to minimize oxidation of thiols.

  • Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule contains disulfide bonds that need to be reduced, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Prepare N-Mal-N-bis(PEG4-amine): Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess (typically 10-20 fold) of the N-Mal-N-bis(PEG4-amine) stock solution to the solution of the thiol-containing molecule.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if working with light-sensitive molecules.

  • Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol such as cysteine or beta-mercaptoethanol.

  • Purification: Remove excess reagent and byproducts by size exclusion chromatography, dialysis, or other appropriate purification methods.

Protocol 2: Post-Conjugation Stabilization via Hydrolysis

  • Purify Conjugate: Following the conjugation reaction, purify the conjugate to remove unreacted reagents.

  • Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubate: Allow the solution to stand at room temperature for 2-4 hours to promote the hydrolysis of the thiosuccinimide ring.

  • Re-neutralize and Buffer Exchange: Adjust the pH back to the desired range for storage (typically pH 6.5-7.0) and perform a buffer exchange into the final storage buffer.

Visualizations

pH_Effect_on_Reactivity cluster_low_pH pH < 6.5 cluster_optimal_pH pH 6.5 - 7.5 (Optimal) cluster_high_pH pH > 7.5 Protonated_Thiol R-SH (Protonated Thiol) Less Nucleophilic Slow_Reaction Slow Reaction Protonated_Thiol->Slow_Reaction Thiolate R-S⁻ (Thiolate) Nucleophilic Maleimide N-Mal-N-bis(PEG4-amine) Thiolate->Maleimide Fast & Selective Thioether_Bond Stable Thioether Bond (Desired Product) Maleimide->Thioether_Bond Amine_Reaction Reaction with Amines (Side Product) Maleimide_Hydrolysis Maleimide Hydrolysis (Inactive Product) Maleimide_High_pH N-Mal-N-bis(PEG4-amine) Maleimide_High_pH->Amine_Reaction Maleimide_High_pH->Maleimide_Hydrolysis experimental_workflow Start Start: Prepare Reagents Prepare_Thiol Prepare Thiol-Molecule in pH 6.5-7.5 Buffer Start->Prepare_Thiol Reduce_Disulfides Optional: Reduce Disulfides (TCEP) Prepare_Thiol->Reduce_Disulfides Prepare_Maleimide Prepare Fresh Stock of N-Mal-N-bis(PEG4-amine) in DMSO Prepare_Thiol->Prepare_Maleimide Reduce_Disulfides->Prepare_Maleimide Conjugation Mix and Incubate (1-2h RT or O/N 4°C) Prepare_Maleimide->Conjugation Purification Purify Conjugate Conjugation->Purification Stabilization Optional: Post-conjugation Hydrolysis (pH 8.5-9.0) Purification->Stabilization Final_Product Final Conjugate Purification->Final_Product Stabilization->Final_Product

References

N-Mal-N-bis(PEG4-amine) stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-Mal-N-bis(PEG4-amine) in various buffers, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on the general principles of maleimide (B117702) chemistry and should serve as a guide for your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of N-Mal-N-bis(PEG4-amine) in bioconjugation experiments.

Issue 1: Low or No Conjugation Efficiency

  • Possible Cause: The maleimide group may have hydrolyzed before the conjugation reaction.

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare stock solutions of N-Mal-N-bis(PEG4-amine) fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1][2][3]

    • Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH range of 6.5-7.5.[1][2][4] A pH outside this range can either slow down the reaction or lead to maleimide hydrolysis.[2] Use a non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris.[1][4]

    • Degas Buffer: To prevent oxidation of thiol groups on your target molecule, use a degassed buffer for the conjugation reaction.[1][4]

    • Check for Competing Thiols: Ensure your protein or molecule solution does not contain other thiol-containing compounds (e.g., DTT, beta-mercaptoethanol) that would compete with the target thiol for reaction with the maleimide.[1]

Issue 2: Conjugate Instability and Loss of Payload (Deconjugation)

  • Possible Cause: The thioether bond formed between the maleimide and the thiol is undergoing a retro-Michael reaction, leading to the release of the conjugated molecule. This is a known issue for maleimide-thiol conjugates, especially in environments with high concentrations of other thiols like glutathione.[5][6]

  • Troubleshooting Steps:

    • Post-Conjugation Hydrolysis: To stabilize the conjugate, consider a post-conjugation step to hydrolyze the succinimide (B58015) ring. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0) for a few hours.[2][7] This ring-opening reaction prevents the retro-Michael reaction, leading to a more stable conjugate.[6][8]

    • Buffer Composition During Storage: Store the purified conjugate in a buffer at a neutral or slightly acidic pH (e.g., pH 6.5-7.0) to minimize the rate of the retro-Michael reaction if the hydrolysis step is not performed.

    • Alternative Chemistries: For applications requiring very high stability, especially in vivo, consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on haloacetamides or vinyl sulfones.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for conjugating N-Mal-N-bis(PEG4-amine) to a thiol-containing molecule?

A1: The optimal pH for the reaction of a maleimide with a thiol is between 6.5 and 7.5.[2] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group.[2] Recommended buffers are non-nucleophilic and free of thiols, such as PBS, HEPES, and Tris, typically at a concentration of 10-100 mM.[1][3]

Q2: How should I prepare and store stock solutions of N-Mal-N-bis(PEG4-amine)?

A2: Stock solutions of N-Mal-N-bis(PEG4-amine) should be prepared fresh in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of around 10 mM.[1][3] It is recommended to use the solution immediately after preparation. If short-term storage is necessary, unused stock solutions can be stored at -20°C for up to one month, protected from light.[1][3] Avoid preparing stock solutions in aqueous buffers, as the maleimide group is susceptible to hydrolysis.[9]

Q3: What factors can affect the stability of the maleimide group on N-Mal-N-bis(PEG4-amine) before conjugation?

A3: The primary factor affecting the stability of the maleimide group is hydrolysis. The maleimide ring can be opened by water, a reaction that is accelerated at higher pH levels (above 7.5).[2][9] Once hydrolyzed, the resulting maleamic acid is no longer reactive towards thiols.[9] Temperature can also influence the rate of hydrolysis.

Q4: What is the stability of the thioether bond formed after conjugation?

A4: The thioether bond formed from the reaction of a maleimide and a thiol (a thiosuccinimide linkage) can be reversible through a process called a retro-Michael reaction.[5][6] This can lead to deconjugation, especially in the presence of other thiols.[5] The stability of this linkage can be significantly enhanced by hydrolyzing the succinimide ring after conjugation, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[6][8]

Q5: How can I monitor the stability of my N-Mal-N-bis(PEG4-amine) conjugate?

A5: The stability of the conjugate can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By incubating the conjugate in a relevant buffer (e.g., PBS at 37°C) with or without a competing thiol like glutathione, you can track the amount of intact conjugate and the appearance of any degradation or deconjugated products.[9]

Data Summary

The following tables summarize the stability of the maleimide group before conjugation and the resulting thioether linkage after conjugation in different buffer conditions. This data is based on the general behavior of maleimides.

Table 1: Stability of the Maleimide Group (Pre-conjugation)

Buffer ConditionpH RangeTemperatureStabilityRecommendation
PBS, HEPES, Tris6.5 - 7.5Room TemperatureModerately StableOptimal for conjugation. Use freshly prepared solutions.
Acidic Buffers< 6.5Room TemperatureMore StableSlower conjugation reaction rate.[2]
Basic Buffers> 7.5Room TemperatureUnstableProne to rapid hydrolysis, leading to loss of reactivity.[2]
Anhydrous Organic Solvents (DMSO, DMF)N/A-20°CHighly StableRecommended for stock solution preparation and storage.[1]

Table 2: Stability of the Thioether Linkage (Post-conjugation)

Buffer ConditionpH RangeTemperatureStability ConcernMitigation Strategy
Physiological Buffers (e.g., PBS with competing thiols)7.0 - 7.437°CSusceptible to retro-Michael reaction (deconjugation).[5]Induce post-conjugation hydrolysis of the succinimide ring.
Slightly Basic Buffers8.0 - 9.0Room Temperature - 37°CN/APromotes hydrolysis of the succinimide ring, leading to a more stable conjugate.[2][7]
Neutral to Slightly Acidic Buffers6.5 - 7.04°CLower rate of retro-Michael reaction.Recommended for short-term storage of the unhydrolyzed conjugate.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Prepare the Thiol-Containing Molecule: Dissolve your protein, peptide, or other thiol-containing molecule in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH between 7.0 and 7.5.[1][4] The concentration should typically be between 1-10 mg/mL for proteins.[4]

  • Reduce Disulfide Bonds (if necessary): If your molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.

  • Prepare the Maleimide Reagent: Immediately before use, prepare a 10 mM stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF.[1][3]

  • Perform the Conjugation: Add the maleimide stock solution to the thiol-containing molecule solution at a specific molar ratio (e.g., 10-20 fold molar excess of maleimide).[3] Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Purify the Conjugate: Remove excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1][9]

  • Optional Stabilization Step: To create a more stable conjugate, exchange the buffer of the purified conjugate to one with a pH of 8.0-9.0 and incubate at room temperature or 37°C for 2-4 hours to promote hydrolysis of the succinimide ring.[10] Afterwards, exchange back to a neutral storage buffer.

Visualizations

cluster_pre Pre-Conjugation cluster_post Post-Conjugation Maleimide Maleimide Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide->Hydrolyzed_Maleimide Hydrolysis (High pH) Thiol Thiol-containing Molecule Conjugate Thioether Conjugate (Succinimide Ring) Thiol->Conjugate Conjugation (pH 6.5-7.5) Deconjugated Deconjugated Products Conjugate->Deconjugated Retro-Michael Reaction Stable_Conjugate Stable Ring-Opened Conjugate Conjugate->Stable_Conjugate Hydrolysis (Stabilization)

Caption: Stability pathways of the maleimide group before and after conjugation.

start Start prep_thiol Prepare Thiol-containing Molecule in Degassed Buffer (pH 7.0-7.5) start->prep_thiol reduce Reduce Disulfide Bonds (Optional, with TCEP) prep_thiol->reduce prep_mal Prepare Fresh Maleimide Stock Solution (DMSO/DMF) reduce->prep_mal conjugate Incubate Thiol and Maleimide (1-2h RT or overnight 4°C) prep_mal->conjugate purify Purify Conjugate (e.g., Desalting Column) conjugate->purify stabilize Optional: Hydrolyze Succinimide Ring (pH 8.0-9.0, 2-4h) purify->stabilize store Store Purified Conjugate (pH 6.5-7.0, 4°C or -20°C) stabilize->store end End store->end

Caption: Experimental workflow for thiol-maleimide conjugation.

References

troubleshooting low yield in ADC synthesis with N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ADC Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yield when synthesizing Antibody-Drug Conjugates (ADCs) using the N-Mal-N-bis(PEG4-amine) linker.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical strategy for creating an ADC with the N-Mal-N-bis(PEG4-amine) linker?

A1: The synthesis is a two-stage process. First, the maleimide (B117702) group of the linker is conjugated to free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. This reaction is a Michael addition that forms a stable thioether bond.[1] Second, the two primary amine groups on the PEGylated linker are used to attach the drug payload, usually through amide bond formation with an activated form of the drug (e.g., an NHS ester).

Q2: What are the primary causes of instability or payload loss with maleimide-based ADCs?

A2: The main causes are the retro-Michael reaction and hydrolysis of the succinimide (B58015) ring. The retro-Michael reaction is a reversible process where the thioether bond breaks, leading to deconjugation and potential off-target toxicity.[2][3] Hydrolysis of the succinimide ring, while preventing the retro-Michael reaction, can introduce heterogeneity if not controlled.[2][4] A common strategy to improve stability is to intentionally promote ring hydrolysis after conjugation under slightly alkaline conditions.[5]

Q3: Why is the choice of pH so critical for the maleimide-thiol conjugation step?

A3: The pH is critical for balancing reaction efficiency and specificity. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][5] Below this range, the reaction rate slows down. Above pH 7.5, two side reactions become problematic: the maleimide group can react with primary amines (like lysine (B10760008) residues on the antibody), leading to a heterogeneous product, and the rate of maleimide hydrolysis increases significantly, inactivating the linker before it can react with the thiol.[1][5]

Q4: How does the PEG component of the linker influence the ADC synthesis?

A4: The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the linker-payload complex. This is crucial for improving solubility, reducing aggregation of the final ADC (especially with hydrophobic payloads), and potentially improving pharmacokinetics.[6][7] However, very long PEG chains can sometimes cause steric hindrance, which might slightly reduce conjugation efficiency.[7]

Troubleshooting Guide: Low ADC Yield & Low Drug-to-Antibody Ratio (DAR)

This guide addresses common issues encountered during the two main stages of ADC synthesis with the N-Mal-N-bis(PEG4-amine) linker.

Issue 1: Low Yield after Maleimide-Thiol Conjugation (Linker Attachment)

Symptom: Analysis by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) shows a large peak for unconjugated antibody and a low average Drug-to-Antibody Ratio (DAR).

Possible Cause Recommended Solution & Experimental Protocol
1. Incomplete Antibody Reduction The interchain disulfide bonds were not fully reduced, resulting in fewer available thiol groups for conjugation.[2]
Protocol: Antibody Disulfide Bond Reduction 1. Prepare the antibody in a degassed phosphate (B84403) buffer (e.g., PBS, pH 7.2).2. Add a 20-50 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if subsequent steps are sensitive to thiols.3. Incubate for 1-2 hours at 37°C.4. Remove the excess reducing agent immediately before conjugation using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).[5]
2. Maleimide Linker Hydrolysis The maleimide ring is susceptible to hydrolysis in aqueous solutions, rendering it inactive. This is accelerated at pH > 7.5 and over time.[1]
Solution: • Always prepare the aqueous solution of the N-Mal-N-bis(PEG4-amine) linker immediately before adding it to the antibody solution.[1]• For storage, dissolve the linker in a dry, anhydrous organic solvent such as DMSO or DMF.[5]• Ensure the conjugation buffer pH is strictly maintained between 6.5 and 7.5.
3. Re-oxidation of Antibody Thiols Free thiol groups are prone to oxidation, reforming disulfide bonds that are unreactive with maleimides.[1]
Solution: • Use degassed buffers for all steps following the reduction.• Flush reaction vessels with an inert gas like nitrogen or argon to minimize oxygen exposure.[1]• Proceed with the conjugation step immediately after removing the reducing agent.
4. Suboptimal Molar Ratio An insufficient molar excess of the linker can lead to an incomplete reaction.
Solution: • Optimize the molar ratio of linker-to-antibody. Start with a 5-10 fold molar excess of the linker over the antibody. Increase the excess if the DAR remains low, but be aware that very large excesses can complicate purification.[2]
Issue 2: Low Yield after Payload Conjugation (Drug Attachment)

Symptom: The linker is successfully attached to the antibody, but the final DAR is low, indicating inefficient payload conjugation to the linker's amine groups.

Possible Cause Recommended Solution & Experimental Protocol
1. Inefficient Amine Coupling Chemistry The activation of the drug payload's carboxyl group (e.g., to an NHS ester) was incomplete, or the coupling reaction conditions are suboptimal.
Protocol: Payload Conjugation to Amine-Linker-Antibody 1. Prepare the antibody-linker conjugate in a suitable buffer for amine coupling (e.g., PBS, pH 7.4-8.0).2. Dissolve the activated payload (e.g., Payload-NHS ester) in a compatible organic solvent like DMSO.3. Add a 5-15 fold molar excess of the activated payload to the antibody-linker solution. The final DMSO concentration should typically be kept below 10% (v/v).4. Incubate the reaction for 2-4 hours at room temperature or 4°C, with gentle mixing.5. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated payload.
2. Steric Hindrance The drug payload is bulky, and the PEG4 spacers may not provide enough distance from the antibody surface, leading to steric hindrance that prevents the second payload molecule from attaching efficiently.
Solution: • Increase the reaction time or temperature (e.g., incubate overnight at 4°C) to help drive the reaction to completion.• Consider using a linker with longer PEG chains if steric hindrance is a persistent issue.[7]
3. ADC Aggregation & Precipitation The attachment of a hydrophobic payload increases the overall hydrophobicity of the ADC, which can cause aggregation and loss of product during the reaction or purification.[8][9]
Solution: • Perform the conjugation at a lower antibody concentration (e.g., < 5 mg/mL).• Include organic co-solvents (e.g., propylene (B89431) glycol, isopropanol) or solubility enhancers in the reaction buffer, if compatible with the antibody.• Optimize the purification method. Use Size Exclusion Chromatography (SEC) to remove aggregates.[10]

Summary of Recommended Reaction Parameters

ParameterStage 1: Thiol-Maleimide ConjugationStage 2: Amine-Payload ConjugationKey Considerations
pH 6.5 - 7.57.4 - 8.0Critical for maleimide stability and reaction specificity.[1]
Temperature Room Temperature (20-25°C)4°C to Room TemperatureLower temperature can reduce aggregation for hydrophobic payloads.
Reaction Time 1 - 4 hours2 - 12 hoursMonitor reaction progress by HIC or MS if possible.
Linker/Payload Molar Excess 5-10x over Antibody5-15x over Antibody-LinkerMust be optimized for each specific antibody-payload pair.
Buffers Degassed Phosphate Buffers (e.g., PBS)Phosphate or Borate BuffersAvoid amine-containing buffers (e.g., Tris) during Stage 1.

Key Experimental Workflows & Diagrams

The following diagrams illustrate the ADC synthesis workflow and a troubleshooting decision tree.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Linker Conjugation cluster_stage2 Stage 2: Payload Conjugation cluster_final Final Processing Antibody Monoclonal Antibody (mAb) Reduction Disulfide Reduction (e.g., with TCEP) Antibody->Reduction Desalting1 Remove Reducing Agent (Desalting Column) Reduction->Desalting1 Linker Add N-Mal-N-bis(PEG4-amine) Linker Desalting1->Linker Conjugation1 Thiol-Maleimide Reaction (pH 6.5-7.5) Linker->Conjugation1 Purification1 Purify mAb-Linker (Optional) Conjugation1->Purification1 Payload Add Activated Drug Payload Purification1->Payload Conjugation2 Amine Coupling Reaction (pH 7.4-8.0) Payload->Conjugation2 Purification2 Purify Final ADC (e.g., SEC, HIC) Conjugation2->Purification2 Analysis Characterization (HIC, MS, SEC for DAR, Aggregation, Purity) Purification2->Analysis

Caption: General experimental workflow for ADC synthesis.

Troubleshooting_Low_Yield Start Low Final ADC Yield CheckDAR1 Analyze intermediate after Stage 1 (Linker Conjugation). Is Linker:Ab ratio low? Start->CheckDAR1 LowLinker Problem in Stage 1 CheckDAR1->LowLinker Yes GoodLinker Problem in Stage 2 CheckDAR1->GoodLinker No CheckReduction Verify mAb reduction (e.g., Ellman's Assay) LowLinker->CheckReduction CheckLinker Check linker quality/ age of solution LowLinker->CheckLinker CheckConditions1 Confirm pH (6.5-7.5) and degassed buffers LowLinker->CheckConditions1 CheckPayload Verify payload activation (e.g., NMR, MS) GoodLinker->CheckPayload CheckAggregation Analyze for aggregation (SEC) GoodLinker->CheckAggregation CheckConditions2 Optimize payload excess, reaction time, pH (7.4-8.0) GoodLinker->CheckConditions2

Caption: Troubleshooting decision tree for low ADC yield.

References

Technical Support Center: Linker Length & Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the impact of linker length on the stability of bioconjugates, such as antibody-drug conjugates (ADCs).

Frequently Asked questions (FAQs)

Q1: What is the primary role of a linker in a bioconjugate?

A linker is a critical component that covalently connects a biological molecule (like an antibody) to a payload (such as a cytotoxic drug).[1][2][3][4] Its design is crucial for the overall efficacy and safety of the conjugate.[5] An ideal linker must balance two competing requirements: it must be stable enough to keep the payload attached while circulating in the bloodstream to prevent premature release and off-target toxicity, and it must allow for the efficient release of the payload once the conjugate reaches the target cell.[2][6][7]

Q2: How does linker length generally impact the stability of a conjugate?

Linker length is a key parameter that modulates conjugate stability through several mechanisms.[1][2][8] Shorter linkers can increase stability by taking advantage of the steric hindrance provided by the antibody, which can shield the linker and payload from enzymes or other molecules in circulation that might cause degradation or cleavage.[1][2] Conversely, longer linkers, particularly those incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG), can improve stability by increasing the conjugate's solubility and reducing aggregation, especially when dealing with hydrophobic payloads.[6][9]

Q3: What are the stability trade-offs between using a short vs. a long linker?

Choosing a linker length often involves a trade-off between circulatory stability, solubility, and efficacy.

  • Short Linkers: Can enhance in vivo stability by using the antibody's structure as a "steric shield," which protects the linker from premature cleavage in the plasma.[1][2] However, a linker that is too short may cause steric hindrance that prevents the payload from effectively interacting with its target after release.[10]

  • Long Linkers: Are often used to improve the solubility and reduce the aggregation of conjugates, especially those with hydrophobic payloads.[6][9][11] PEG linkers, for example, can increase the hydrodynamic volume of the conjugate, prolonging its half-life in circulation.[9][12] However, longer linkers may expose the payload more, potentially leading to increased off-target toxicity or more rapid clearance if the linker itself is unstable.[11][13][14]

Q4: How does the hydrophobicity of the linker and payload relate to stability?

The hydrophobicity of the linker-payload combination is a major driver of instability, primarily through aggregation.[15][16] Many potent cytotoxic payloads are highly hydrophobic, and conjugating them to an antibody can lead to the formation of soluble or insoluble aggregates.[16][17][18] This aggregation is a critical quality attribute to control, as it can lead to loss of activity, decreased solubility, and increased immunogenicity.[17][19] Using hydrophilic linkers, such as those containing PEG chains, is a primary strategy to counteract the payload's hydrophobicity, improve overall solubility, and prevent aggregation.[6][9][20] The more hydrophobic the payload, the longer the hydrophilic linker may need to be.[6]

Troubleshooting Guide

This section addresses common experimental issues related to conjugate stability where linker length may be a contributing factor.

Problem: My conjugate is showing high levels of aggregation.

High aggregation is a frequent issue, often driven by the hydrophobicity of the payload and linker.[15][18] It can compromise efficacy, pharmacokinetics, and safety.[15]

  • Possible Cause: The linker may be too short or too hydrophobic, failing to mask the hydrophobicity of the payload. This is especially common with high drug-to-antibody ratios (DARs).[15][21]

  • Troubleshooting Steps:

    • Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.[17][19][22][23] SEC is the standard method for this analysis.[17]

    • Modify the Linker: The most effective solution is often to increase the hydrophilicity of the linker.[20] Consider re-synthesizing the conjugate with a linker containing a hydrophilic spacer, such as a PEG chain (e.g., PEG4, PEG8, PEG12).[6][9][24] Longer PEG chains can create a "hydration shell" that improves solubility and reduces non-specific interactions that lead to aggregation.[9]

    • Optimize Conjugation Conditions: Aggregation can also occur during the conjugation process itself due to the use of co-solvents or pH conditions that are suboptimal for antibody stability.[18] Consider alternative conjugation strategies, such as immobilization on a solid support, to prevent antibody-antibody interactions during conjugation.[18]

Problem: I am observing premature payload release in plasma.

Premature release of the payload in circulation can lead to significant off-target toxicity and reduced therapeutic index.[2][16]

  • Possible Cause: The linker, while designed to be cleaved at the target site, may be susceptible to enzymes present in plasma.[7][21] The length of the linker can influence its accessibility to these enzymes. A longer, more flexible linker might be more easily accessed and cleaved compared to a shorter linker that is sterically protected by the antibody.[1][2]

  • Troubleshooting Steps:

    • Assess Plasma Stability: Conduct an in vitro plasma stability assay.[3][25] Incubate the conjugate in plasma from relevant species (e.g., mouse, rat, human) at 37°C and measure the amount of released payload over time using LC-MS.[3][26][27]

    • Shorten the Linker: If the linker is cleavable and appears too exposed, consider synthesizing a version with a shorter spacer. This can increase the steric shielding from the antibody structure, potentially reducing cleavage by circulating enzymes.[1][2][28]

    • Change Linker Chemistry: If shortening the linker is not feasible or effective, evaluate alternative cleavable chemistries that are known to have higher plasma stability.[7][21] For example, if a Val-Cit linker is being cleaved by mouse carboxylesterase, modifying the peptide sequence can reduce this susceptibility.[21] Alternatively, a non-cleavable linker can be used, which generally offers greater plasma stability.[3][4][7]

Quantitative Data Summary

The length of a hydrophilic linker, such as PEG, can significantly alter the biophysical and pharmacokinetic properties of a conjugate. The following table summarizes representative data on how PEG linker length can impact key parameters.

PropertyNo PEG LinkerShort/Mid PEG (e.g., 4 kDa)Long PEG (e.g., 10-45 kDa)Rationale & Reference
In Vivo Half-Life Baseline▲ Increased (e.g., 2.5-fold)▲▲ Significantly Increased (e.g., 11.2-fold)Longer PEG chains increase the hydrodynamic radius, slowing renal clearance and extending circulation time.[9][12]
Tendency for Aggregation High (payload-dependent)▼ Decreased▼▼ Significantly DecreasedThe hydrophilic PEG chain counteracts payload hydrophobicity, forming a hydration shell that prevents aggregation.[6][9][24]
In Vitro Cytotoxicity Baseline▼ Decreased (e.g., 4.5-fold)▼▼ Significantly Decreased (e.g., 22-fold)Longer linkers can introduce steric hindrance that may slightly impede the payload's ability to interact with its intracellular target.[12]
Overall Therapeutic Efficacy Baseline▲ Improved▲▲ Potentially Most ImprovedDespite reduced in vitro cytotoxicity, the dramatically extended half-life often leads to greater tumor accumulation and superior overall in vivo efficacy.[12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a conjugate and monitor payload release in plasma.[3][21][25][29]

Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma from one or more species over time.

Materials:

  • Test conjugate (e.g., ADC) at a known concentration.

  • Frozen, citrate-anticoagulated plasma (e.g., human, mouse).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator set to 37°C.

  • Analysis system (e.g., LC-MS) to quantify the free payload and/or intact conjugate.[3][26][27]

Methodology:

  • Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Pre-warm the plasma to 37°C.

  • Spike the test conjugate into the plasma to a final concentration (e.g., 0.1-1 mg/mL). Mix gently by inversion.

  • Place the sample in the 37°C incubator.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours), withdraw an aliquot of the plasma/conjugate mixture.[21][25]

  • Immediately process the aliquot to stop further degradation. This may involve protein precipitation (e.g., with cold acetonitrile) or immunoaffinity capture of the conjugate.[29]

  • Analyze the samples to determine the concentration of the released payload or the change in the drug-to-antibody ratio (DAR).[27]

  • Plot the amount of released payload or the average DAR over time to determine the stability profile and calculate the conjugate's half-life in plasma.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol describes the standard method for separating and quantifying monomers, dimers, and higher molecular weight species (aggregates).[17][19][22][23]

Objective: To quantify the percentage of aggregates in a purified bioconjugate sample.

Materials:

  • SEC-HPLC system with a UV detector (e.g., monitoring at 280 nm).

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[17][30]

  • Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic conjugates, the addition of an organic modifier (e.g., 10-15% isopropanol (B130326) or acetonitrile) may be necessary to prevent non-specific interactions with the column stationary phase.[17][19]

  • Purified conjugate sample.

Methodology:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the conjugate sample by diluting it in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Inject a defined volume of the sample onto the column.

  • Run the separation using an isocratic flow of the mobile phase. Molecules will separate based on their hydrodynamic size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.[19][22]

  • Integrate the peak areas from the resulting chromatogram.

  • Calculate the percentage of each species (e.g., aggregate, monomer) by dividing the area of its corresponding peak by the total area of all peaks.

Visualizations

The following diagrams illustrate key concepts and workflows related to linker length and conjugate stability.

TroubleshootingWorkflow Start Observed Issue: Conjugate Instability Aggregation High Aggregation (Observed in SEC) Start->Aggregation e.g. Deconjugation Premature Payload Release (Observed in Plasma Assay) Start->Deconjugation e.g. Action_SEC Action: Quantify with SEC Aggregation->Action_SEC Action_Plasma Action: In Vitro Plasma Stability Assay Deconjugation->Action_Plasma Cause_Hydro Cause: High Hydrophobicity of Linker-Payload? Solution_PEG Solution: Increase Linker Hydrophilicity (e.g., add PEG) Cause_Hydro->Solution_PEG Cause_Cleavage Cause: Linker Susceptible to Plasma Enzymes? Solution_Shorten Solution: Shorten Linker to Increase Steric Shielding Cause_Cleavage->Solution_Shorten Solution_Chem Solution: Change Linker Chemistry (e.g., non-cleavable) Cause_Cleavage->Solution_Chem Action_SEC->Cause_Hydro Action_Plasma->Cause_Cleavage

Caption: Troubleshooting workflow for conjugate instability issues related to linker design.

LinkerLengthConcept cluster_short Short Linker cluster_short_pros Pros cluster_short_cons Cons cluster_long Long Hydrophilic Linker (e.g., PEG) cluster_long_pros Pros cluster_long_cons Cons short_linker Short Linker sp1 ✓ Increased Steric Shielding sc1 ✗ Potential Steric Hindrance sp2 ✓ Higher Plasma Stability sc2 ✗ May Increase Aggregation (if hydrophobic) long_linker Long Linker lp1 ✓ Improved Solubility lc1 ✗ May Reduce Potency lp2 ✓ Reduced Aggregation lp3 ✓ Longer PK Half-Life lc2 ✗ Potential for Higher Cleavage if Exposed

Caption: Conceptual trade-offs between short and long hydrophilic linkers in conjugate design.

References

Technical Support Center: Controlling the Degree of PEGylation with Branched Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of PEGylation using branched linkers.

Frequently Asked Questions (FAQs)

Q1: What are branched PEG linkers and how do they differ from linear PEG linkers?

A1: Branched PEG linkers have multiple PEG chains extending from a central core, in contrast to linear PEG linkers which consist of a single, straight PEG chain.[][2] This branched architecture gives them a larger hydrodynamic volume for a given molecular weight, which can enhance the shielding effect and prolong the in-vivo half-life of the conjugated molecule.[3] Common branched structures include Y-shaped and multi-arm PEGs.[4][5]

Q2: What are the main advantages of using branched PEG linkers over linear ones?

A2: Branched PEG linkers offer several advantages, including:

  • Enhanced Shielding: The three-dimensional structure of branched PEGs provides superior protection for the conjugated molecule from enzymatic degradation and the immune system.[6]

  • Improved Pharmacokinetics: Branched PEGs can lead to longer circulation times and reduced renal clearance compared to linear PEGs of similar molecular weight.[][7]

  • Higher Drug-to-Antibody Ratios (DARs): In the context of antibody-drug conjugates (ADCs), branched linkers can enable a higher DAR without causing aggregation.[6]

  • Increased Stability: Nanoparticles coated with branched PEGs have shown increased stability in serum.[8]

Q3: How does the architecture of a branched PEG linker affect the properties of the final conjugate?

A3: The architecture of a branched PEG, including the number of arms and their length, can significantly influence the properties of the PEGylated molecule. Increasing the number of arms, even with shorter individual chains, can lead to a longer plasma half-life.[4] The higher surface density of PEG chains provided by branched structures can enhance the protective efficacy of the PEGylation.[9]

Q4: What are some common chemistries used for conjugating branched PEG linkers to biomolecules?

A4: Common conjugation chemistries target specific functional groups on the biomolecule. The most prevalent is amine-reactive chemistry, which targets the primary amine (-NH₂) groups on lysine (B10760008) residues or the N-terminus of proteins.[3] Other strategies include targeting sulfhydryl groups on cysteine residues using maleimide (B117702) or vinyl sulfone-activated PEGs.[10]

Troubleshooting Guide

Problem 1: Low Degree of PEGylation

Potential Cause Troubleshooting Steps
Inefficient Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time.[11] For amine-reactive PEGs, the pH is a critical factor; controlling the pH can help achieve specific modifications.[12]
Steric Hindrance The accessibility of the target functional groups on the biomolecule may be limited. Consider using a longer or more flexible branched PEG linker to overcome steric hindrance.
PEG Reagent Degradation Ensure the branched PEG linker is properly stored and has not expired. Hydrolysis of the reactive group can lead to low conjugation efficiency.
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris) if you are using an amine-reactive PEG linker, as they will compete with the target molecule for conjugation.

Problem 2: High Degree of PEGylation or Polydispersity

Potential Cause Troubleshooting Steps
Excess PEG Reagent Reduce the molar ratio of the branched PEG linker to the biomolecule in the reaction mixture. It is crucial to control the proportion between PEG and the target protein or peptide.[12]
Multiple Reactive Sites If the goal is site-specific PEGylation, consider protein engineering to reduce the number of available conjugation sites. Alternatively, controlling the reaction pH can favor modification at a specific site, such as the N-terminal α-amino group over lysine ε-amino groups.[10][12]
Prolonged Reaction Time Decrease the incubation time of the PEGylation reaction to limit the extent of modification.

Problem 3: Loss of Biological Activity of the Conjugate

Potential Cause Troubleshooting Steps
PEGylation at an Active Site If the PEGylation occurs at or near a functionally important residue, it can hinder the molecule's biological activity.[13] Attempt site-specific PEGylation at a location distant from the active site. The use of cleavable linkers can also be explored.[14]
Conformational Changes The attachment of a bulky branched PEG linker may induce conformational changes in the biomolecule. Characterize the structure of the conjugate to assess any changes.

Experimental Protocols

Protocol 1: General PEGylation of a Protein with a Branched NHS-Ester PEG Linker

  • Protein Preparation: Prepare a solution of the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]

  • Linker Preparation: In a separate vial, dissolve the branched PEG-NHS ester in a minimal amount of an anhydrous organic solvent like DMF or DMSO.[6]

  • Conjugation Reaction: Add the PEG linker solution to the protein solution with gentle stirring. The molar excess of the PEG linker to the protein may need to be optimized, but a starting point of a 10- to 50-fold excess can be used.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris buffer or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[6]

  • Purification: Remove the unreacted PEG linker and other byproducts using size-exclusion chromatography (SEC).[6]

Protocol 2: Determination of the Degree of PEGylation using TNBS Assay

This protocol quantifies the number of free amino groups remaining after PEGylation.

  • Sample Preparation: Prepare a solution of the PEGylated protein (0.5 mg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.5).[11]

  • TNBS Reaction: Add 250 µL of a 0.01% 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution to 500 µL of the protein solution.[11]

  • Incubation: Shake the reaction mixture at 500 rpm for 2 hours at 37°C.[11]

  • Separation: Centrifuge the sample to separate the nanoparticles or protein aggregates (e.g., 35,000 x g for 30 min).[11]

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 345 nm to determine the amount of unreacted TNBS.[11] The degree of PEGylation can be calculated by comparing the number of free amino groups in the PEGylated sample to that of the unmodified protein.

Protocol 3: Characterization of PEGylated Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool for determining the degree of PEGylation and identifying conjugation sites.

  • Sample Preparation: Dilute the purified PEGylated protein to a suitable concentration for MS analysis (typically in the low µg/mL range).[6]

  • Liquid Chromatography (LC) Separation: Inject the sample into an LC system to separate the conjugated protein from any remaining impurities.[6]

  • Mass Spectrometry (MS) Analysis: Analyze the eluting protein peaks using electrospray ionization mass spectrometry (ESI-MS).[6] Acquire the full mass spectrum.

  • Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its various PEGylated forms.[6]

  • Quantification: The number of attached PEG linkers can be determined from the mass shift between the unmodified and PEGylated protein peaks. The relative abundance of the different conjugated species can be determined from the peak intensities in the deconvoluted mass spectrum to calculate the average degree of PEGylation.[6]

Visualizations

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker (Y-Shape) A Functional Group A B Functional Group B A->B PEG Chain C Core D Functional Group A C->D E PEG Chain C->E F PEG Chain C->F G start Start PEGylation protein_prep 1. Prepare Protein Solution (Amine-free buffer) start->protein_prep conjugation 3. Mix Protein and Linker (Optimize molar ratio) protein_prep->conjugation linker_prep 2. Prepare Branched PEG Linker Solution (DMSO/DMF) linker_prep->conjugation incubation 4. Incubate (RT or 4°C) conjugation->incubation quenching 5. Quench Reaction (e.g., Tris, Glycine) incubation->quenching purification 6. Purify Conjugate (e.g., SEC) quenching->purification characterization 7. Characterize Product (MS, SDS-PAGE, etc.) purification->characterization end End characterization->end G start PEGylation Issue? low_peg Low Degree of PEGylation? start->low_peg Yes ok Successful PEGylation start->ok No high_peg High Degree of PEGylation? low_peg->high_peg No optimize_conditions Optimize reaction conditions (pH, temp, time) low_peg->optimize_conditions Yes activity_loss Loss of Biological Activity? high_peg->activity_loss No reduce_ratio Reduce PEG linker to protein molar ratio high_peg->reduce_ratio Yes site_specific Consider site-specific PEGylation away from the active site activity_loss->site_specific Yes activity_loss->ok No check_reagents Check reagent quality and buffer composition optimize_conditions->check_reagents reduce_time Reduce reaction time reduce_ratio->reduce_time cleavable_linker Use a cleavable linker site_specific->cleavable_linker

References

Technical Support Center: Purification of PEGylated Proteins by Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins using ion-exchange chromatography (IEX).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying PEGylated proteins with Ion-Exchange Chromatography?

The PEGylation process, which involves covalently attaching polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture. This heterogeneity is the main challenge during purification and includes:

  • Unreacted Protein: The original, unmodified protein.

  • Unreacted PEG: Excess PEG reagent from the reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]

Separating these closely related species is difficult because the neutral and hydrophilic PEG polymer can shield the protein's surface charges, altering its interaction with the IEX resin.[1][3]

Q2: How does PEGylation affect a protein's interaction with an IEX resin?

PEGylation can significantly alter a protein's physicochemical properties. The attached PEG chains can shield the protein's surface charges, which is the basis for interaction with the IEX resin.[1][3] This "charge shielding" effect can reduce the protein's net surface charge, leading to weaker binding and changes in elution behavior compared to the non-PEGylated form.[1][] However, this alteration in charge can be exploited to separate PEGylated species from the native protein and from each other.[][3]

Q3: Which type of IEX chromatography (Anion-Exchange or Cation-Exchange) should I use?

The choice between anion-exchange (AEX) and cation-exchange (CEX) chromatography depends on the protein's isoelectric point (pI) and the desired pH for the separation.

  • Anion-Exchanger: Use when the buffer pH is above the protein's pI, giving the protein a net negative charge. The resin will be positively charged.

  • Cation-Exchanger: Use when the buffer pH is below the protein's pI, resulting in a net positive charge on the protein. The resin will be negatively charged.[4]

For successful binding, the pH of the starting buffer should be at least 0.5 to 1 pH unit away from the protein's pI.[4][5]

Q4: Can IEX separate different PEGylated species (e.g., mono- vs. di-PEGylated)?

Yes, IEX is a powerful technique for separating different PEGylated species.[6] The addition of each PEG chain can alter the protein's surface charge to a different extent, allowing for their separation. Even positional isomers, where the PEG chain is attached at different locations, can sometimes be resolved due to subtle differences in how the charge landscape of the protein is masked.[][6] Achieving this level of resolution often requires careful optimization of the elution gradient.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the IEX purification of your PEGylated protein.

Problem 1: Poor Separation of PEGylated Species or from Native Protein

If you are observing broad peaks, co-elution of species, or a lack of resolution between the native and PEGylated protein, consider the following:

Potential CauseSuggested Solution
"Charge shielding" by PEG Optimize the mobile phase pH. Small changes can significantly impact the protein's surface charge and its interaction with the resin.[1]
Inappropriate Salt Gradient For species with small charge differences, a shallow salt gradient is often more effective than a steep or step elution.[1][3] Consider a gradient volume of 10-20 column volumes.[5]
Sample Volume Too Large Ensure the sample volume does not exceed 2-5% of the total column volume to maintain optimal resolution.[1]
Incorrect Buffer Conditions Verify the pH and ionic strength of your buffers. Ensure the starting buffer has a low enough ionic strength to facilitate strong binding.[1][4]
Problem 2: Low or No Binding (Protein Elutes in Flow-Through)

When your target PEGylated protein does not bind to the column and is found in the flow-through, it is typically due to incorrect binding conditions.

Potential CauseSuggested Solution
Incorrect Buffer pH Ensure the loading buffer pH results in a net charge on the protein that is opposite to the charge of the resin. The pH should be at least 0.5 units away from the protein's pI.[1][4]
Ionic Strength of Sample/Buffer Too High The ionic strength of the loading buffer and the sample should be low enough to allow for binding.[1][4] If necessary, perform a buffer exchange on your sample using a desalting column.[4]
Steric Hindrance from PEG Chain The large PEG chain may prevent the protein from accessing the binding sites within the resin pores.[1] Consider using a resin with a larger pore size. Agarose-based resins with open porous structures can offer higher binding capacities for PEGylated proteins.[1]
Column Capacity Exceeded If the amount of protein loaded exceeds the column's binding capacity, the excess will elute in the flow-through.[4] Use a larger column volume or a resin with higher binding capacity.[4]
Problem 3: Low Recovery of PEGylated Protein

If the total amount of recovered PEGylated protein is significantly lower than the amount loaded, you may be facing one of these issues.

Potential CauseSuggested Solution
Protein Precipitation on the Column Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary to improve solubility.[1][3]
Non-specific Binding to the Column Matrix Ensure the column is thoroughly equilibrated with the mobile phase.[1] Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.
Irreversible Binding The protein may be binding too strongly to the resin. To elute it, try increasing the salt concentration in the elution buffer significantly (e.g., up to 1 M NaCl) or changing the pH to reverse the protein's charge.[3][5]

Experimental Protocols

General Protocol for IEX Purification of a PEGylated Protein

This protocol provides a general framework. Specific conditions such as buffer composition, pH, and salt concentrations must be optimized for each specific PEGylated protein.

1. Sample Preparation:

  • Quench Reaction: Stop the PEGylation reaction by adding a suitable quenching reagent (e.g., Tris or glycine).

  • Buffer Exchange: Exchange the reaction mixture into the IEX start buffer using a desalting column or dialysis.[1][4] The start buffer should have a low ionic strength.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulates.[1]

2. Column Equilibration:

  • Equilibrate the IEX column with 5-10 column volumes (CVs) of the start buffer.[5]

  • Monitor the column effluent's pH and conductivity until they are stable and match the start buffer.[5]

3. Sample Application:

  • Load the prepared sample onto the equilibrated column. The sample volume should ideally be between 2-5% of the column volume.[1]

4. Washing:

  • Wash the column with 5-10 CVs of start buffer to remove any unbound molecules.[5]

  • Continue washing until the UV absorbance at 280 nm returns to baseline.

5. Elution:

  • Elute the bound proteins using a linear salt gradient. A typical gradient might be from 0 to 0.5 M NaCl over 10-20 CVs.[5] For PEGylated proteins with small charge differences, a shallower gradient may be necessary.[1][3]

  • Alternatively, a step gradient can be used, where the salt concentration is increased in steps.[5]

  • Collect fractions throughout the elution process.

6. Regeneration:

  • Wash the column with a high salt buffer (e.g., 1 M NaCl) for 5 CVs to remove any remaining tightly bound proteins.[5]

  • Re-equilibrate the column with start buffer if it will be used again shortly, or store it in an appropriate solution (e.g., 20% ethanol).

7. Analysis of Fractions:

  • Analyze the collected fractions using methods like SDS-PAGE to observe the shift in molecular weight due to PEGylation and to identify fractions containing the purified PEGylated protein.

  • Use techniques like SEC-HPLC or RP-HPLC to assess purity and quantify the different species.[3]

  • Mass spectrometry can be used to confirm the identity and degree of PEGylation.[3]

Visualizations

Troubleshooting_Workflow cluster_start Start: Identify Problem cluster_separation Issue: Poor Separation cluster_binding Issue: No/Low Binding cluster_recovery Issue: Low Recovery Start Initial Observation of IEX Chromatogram Poor_Separation Poor Separation / Peak Overlap Start->Poor_Separation No_Binding Protein in Flow-Through Start->No_Binding Low_Recovery Low Protein Recovery Start->Low_Recovery Cause_Gradient Inappropriate Gradient? Poor_Separation->Cause_Gradient Check elution profile Sol_Shallow_Gradient Use a shallower salt gradient Cause_Gradient->Sol_Shallow_Gradient Yes Cause_pH Suboptimal pH? Cause_Gradient->Cause_pH No Sol_Optimize_pH Optimize mobile phase pH Cause_pH->Sol_Optimize_pH Yes Cause_Buffer Incorrect Buffer Conditions? No_Binding->Cause_Buffer Verify buffer prep Sol_Check_pH_Salt Check pH and lower ionic strength of buffer/sample Cause_Buffer->Sol_Check_pH_Salt Yes Cause_Resin Steric Hindrance? Cause_Buffer->Cause_Resin No Sol_Large_Pore_Resin Use resin with larger pore size Cause_Resin->Sol_Large_Pore_Resin Yes Cause_Precipitation Protein Precipitation? Low_Recovery->Cause_Precipitation Inspect column Sol_Solubility Adjust pH/ionic strength to improve solubility Cause_Precipitation->Sol_Solubility Yes Cause_NonSpecific Non-specific Binding? Cause_Precipitation->Cause_NonSpecific No Sol_Additives Add agents like arginine to mobile phase Cause_NonSpecific->Sol_Additives Yes

Caption: Troubleshooting workflow for IEX purification of PEGylated proteins.

References

Technical Support Center: Addressing Polydispersity in PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polydispersity in PEGylated products.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity in the context of PEGylation, and why is it a concern?

A1: Polydispersity refers to the distribution of molecular weights in a given polymer sample. In PEGylation, a polydisperse PEG reagent is a mixture of PEG chains with a range of different lengths and, consequently, different molecular weights.[1][2][] This is a critical quality attribute to monitor because the heterogeneity of PEGylated products can impact the consistency and reproducibility of drug quality.[2] The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 signifies a monodisperse sample with a single, defined molecular weight, while higher values indicate a broader distribution.[1][]

The primary concerns arising from polydispersity include:

  • Difficulty in Characterization: The presence of multiple PEGylated species complicates analytical characterization and purity assessment.[1][4]

  • Inconsistent Product Composition: High polydispersity can lead to batch-to-batch variability, making it challenging to maintain a consistent product profile.[1]

  • Impact on Efficacy and Safety: The size of the PEG chain influences the pharmacokinetic and pharmacodynamic properties of the biotherapeutic, such as its circulation half-life and immunogenicity.[5][6][7] A broad distribution of PEG sizes can result in a heterogeneous mixture of conjugates with varying biological activities and clearance rates.[1][8][9][10]

  • Potential for Immunogenicity: There is growing evidence that polydisperse PEGs may contribute to the development of anti-PEG antibodies, which can lead to reduced efficacy and adverse immune reactions.[1][2]

Q2: What is the difference between polydisperse and monodisperse (or discrete) PEGs?

A2: The key difference lies in the uniformity of the PEG chains.

  • Polydisperse PEGs are a heterogeneous mixture of PEG molecules with a range of molecular weights.[][11] They are typically produced through ring-opening polymerization of ethylene (B1197577) oxide, a process that inherently results in a distribution of chain lengths.[1][2] Most currently approved PEGylated drugs utilize polydisperse PEGs.[2]

  • Monodisperse (or discrete) PEGs are uniform compositions with a precise, single molecular weight.[2][11] These are synthesized through stepwise methods that allow for exact control over the number of ethylene glycol units.[1] The use of monodisperse PEGs can simplify analysis, improve batch-to-batch consistency, and potentially lead to more effective and less immunogenic therapeutics.[1][12][13]

Q3: My Size Exclusion Chromatography (SEC) results for a PEGylated protein show a broad peak or multiple peaks. What could be the cause?

A3: A broad or multi-peak profile in SEC of a PEGylated protein can indicate several possibilities:

  • Inherent Polydispersity: The PEG reagent used was likely polydisperse, resulting in a population of protein conjugates with varying numbers of PEG chains and/or PEG chains of different lengths.

  • Presence of Aggregates: The PEGylation process or subsequent handling may have induced protein aggregation, which would elute as earlier, higher molecular weight peaks.

  • Unconjugated Species: The sample may contain residual unconjugated protein and/or free PEG reagent.

  • Column Interactions: The PEG moiety can sometimes interact with the stationary phase of the SEC column, leading to distorted peak shapes and tailing.[13]

Troubleshooting Flowchart for SEC Analysis

start Broad or Multiple Peaks in SEC check_reagent 1. Review Polydispersity of Starting PEG Reagent start->check_reagent check_aggregation 2. Analyze for Aggregation (e.g., SEC-MALS) check_reagent->check_aggregation Low PDI or Monodisperse reagent_polydisperse Polydisperse Reagent is the Likely Cause check_reagent->reagent_polydisperse High PDI check_free_species 3. Check for Free Protein and PEG check_aggregation->check_free_species No Aggregates aggregation_present Aggregation is Present - Optimize formulation/storage - Purify to remove aggregates check_aggregation->aggregation_present Aggregates Detected check_column_interaction 4. Evaluate Column Interactions check_free_species->check_column_interaction No Free Species free_species_present Free Species Detected - Optimize purification step (e.g., IEX, HIC) check_free_species->free_species_present Free Species Detected interaction_present Column Interaction Suspected - Change mobile phase (e.g., salt concentration) - Use a different column chemistry check_column_interaction->interaction_present

Caption: Troubleshooting broad or multiple peaks in SEC.

Q4: How can I accurately determine the degree of PEGylation (i.e., the number of PEG chains per protein)?

A4: Accurately determining the degree of PEGylation requires techniques that can measure the molecular weight of the intact conjugate.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful for determining the molecular weight of the PEGylated protein.[14] By comparing the molecular weight of the conjugate to the unmodified protein, the mass added by the PEG chains can be calculated. Dividing this by the molecular weight of a single PEG chain provides the degree of PEGylation.[14]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the absolute molar mass of macromolecules in solution without relying on column calibration standards.[13] This is particularly useful for PEGylated proteins, which have a larger hydrodynamic radius than non-PEGylated proteins of the same molecular weight and thus behave differently in conventional SEC.[13]

Q5: My protein loses activity after PEGylation. What are the possible reasons and how can I mitigate this?

A5: Loss of protein activity post-PEGylation can be due to several factors:

  • Steric Hindrance: The PEG chain may be attached at or near the protein's active site or a binding site, sterically blocking its interaction with its target.

  • Conformational Changes: The attachment of PEG can induce conformational changes in the protein that alter its activity.

  • Heterogeneity: If the PEGylation is random, the resulting mixture will contain molecules with varying degrees of PEGylation and different attachment sites. Some of these species may be inactive.

To mitigate activity loss:

  • Site-Specific PEGylation: Employ chemistries that target specific amino acid residues away from the active or binding sites.[13] Computational modeling can help identify suitable sites for PEGylation.[4]

  • Optimize PEG Size: Use different molecular weight PEGs to find a balance between improved pharmacokinetics and retained activity.

  • Control the Degree of PEGylation: Adjust the reaction stoichiometry (PEG:protein ratio) and conditions to control the number of attached PEG chains.[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low PEGylation Efficiency - Suboptimal reaction pH.- Inactive PEG reagent.- Inaccessible target functional groups on the protein.- Optimize the reaction buffer pH for the specific PEGylation chemistry being used.[16]- Verify the activity of the PEG reagent; use a fresh batch if necessary.- Consider using a different PEGylation chemistry that targets more accessible residues.
Batch-to-Batch Variability in Product Profile - Inconsistent quality of the starting PEG reagent (variable PDI).- Poor control over reaction conditions (temperature, time, pH).- Inconsistent purification process.- Source high-quality PEG reagents with a consistent, narrow PDI.[1]- Tightly control all reaction parameters.- Standardize and validate the purification protocol.
Difficulty in Removing Unreacted PEG - Similar size and charge properties between the PEGylated product and excess PEG.- High concentration of excess PEG.- Use a purification method that separates based on properties other than size, such as Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).- Optimize the PEG:protein molar ratio in the reaction to minimize excess PEG.[15]
Inaccurate Quantification of PEGylated Protein - Interference from PEG chains in colorimetric assays (e.g., Bradford, BCA).[13]- Use quantification methods that are less prone to interference, such as amino acid analysis or a specific ELISA for the protein.[13]- A UV absorbance reading at 280 nm can quantify the protein component, but will not account for the PEG.[14]

Key Experimental Protocols

Protocol 1: Characterization of Polydispersity by SEC-MALS

Objective: To determine the absolute molar mass and molar mass distribution (polydispersity) of a PEGylated protein sample.

Methodology:

  • System Setup: An SEC system is coupled in-line with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.[13]

  • Mobile Phase: Use a filtered and degassed mobile phase suitable for the protein and SEC column (e.g., phosphate-buffered saline).[13]

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.

  • Injection and Separation: Inject the sample onto an appropriate SEC column to separate species based on their hydrodynamic volume.

  • Data Acquisition: Collect data simultaneously from the MALS, UV, and dRI detectors as the sample elutes.

  • Data Analysis:

    • Use the UV detector signal to determine the protein concentration of the eluting species.

    • Use the dRI detector signal to determine the overall concentration of the conjugate.

    • The MALS detector measures the light scattered by the eluting molecules at multiple angles.

    • Software is used to process the data from all three detectors to calculate the absolute molar mass at each point across the elution peak. This allows for the determination of the weight-average molar mass (Mw), number-average molar mass (Mn), and the polydispersity index (PDI = Mw/Mn) for the sample.

Experimental Workflow for SEC-MALS Analysis

sample_prep Sample Preparation (Known Concentration) sec_injection Injection onto SEC Column sample_prep->sec_injection separation Separation by Size sec_injection->separation detection In-line Detection separation->detection uv_detector UV Detector (Protein Conc.) detection->uv_detector mals_detector MALS Detector (Light Scattering) detection->mals_detector dri_detector dRI Detector (Conjugate Conc.) detection->dri_detector data_analysis Data Analysis Software uv_detector->data_analysis mals_detector->data_analysis dri_detector->data_analysis results Results: - Molar Mass - PDI data_analysis->results

Caption: Workflow for SEC-MALS analysis of PEGylated proteins.

Protocol 2: Determination of Degree of PEGylation by MALDI-TOF MS

Objective: To determine the average number of PEG chains attached per protein molecule.

Methodology:

  • Sample Preparation:

    • Purify the PEGylated protein to remove any unconjugated PEG and protein.

    • Prepare two samples: one of the unmodified protein and one of the PEGylated protein.

    • Desalt the samples using a suitable method (e.g., dialysis, buffer exchange) to remove salts that can interfere with ionization.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a solvent mixture (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Spotting: On a MALDI target plate, spot a small volume (e.g., 1 µL) of the sample and immediately add an equal volume of the matrix solution. Allow the spot to air dry completely (co-crystallization).

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra for both the unmodified and PEGylated protein samples in linear mode. Calibrate the instrument using protein standards of known molecular weight.

  • Data Analysis:

    • Determine the average molecular weight (MW) of the main peak for both the unmodified protein (MW_protein) and the PEGylated protein (MW_conjugate).

    • Calculate the mass difference: ΔMW = MW_conjugate - MW_protein.

    • Determine the average molecular weight of the PEG reagent used (MW_PEG).

    • Calculate the average degree of PEGylation: Degree = ΔMW / MW_PEG.

Logical Diagram for Degree of PEGylation Calculation

mw_protein Measure MW of Unmodified Protein (MALDI-TOF) calc_delta_mw Calculate Mass Difference (ΔMW = MW_conjugate - MW_protein) mw_protein->calc_delta_mw mw_conjugate Measure MW of PEGylated Protein (MALDI-TOF) mw_conjugate->calc_delta_mw mw_peg Known MW of PEG Reagent calc_degree Calculate Degree of PEGylation (Degree = ΔMW / MW_PEG) mw_peg->calc_degree calc_delta_mw->calc_degree result Average Number of PEG Chains per Protein calc_degree->result

Caption: Calculation of the degree of PEGylation using MS data.

References

Technical Support Center: Optimizing N-Maleimide and N-bis(PEG4-amine) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in optimizing the reaction between N-substituted maleimides and N-bis(PEG4-amine).

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of the maleimide-amine reaction?

The reaction proceeds through a Michael addition mechanism. The nucleophilic primary amine group of the N-bis(PEG4-amine) attacks the electron-deficient carbon-carbon double bond of the maleimide (B117702) ring. This forms a stable, covalent succinimide-amine adduct.

Q2: What is the most critical parameter for switching maleimide reactivity from thiols to amines?

The pH of the reaction buffer is the most critical factor. Maleimides are highly selective for thiol groups at a pH of 6.5-7.5.[1][2] To favor the reaction with primary amines, the pH must be raised to a more alkaline range, typically pH 8.5 or higher.[3] This is because a higher pH deprotonates the primary amine, increasing its nucleophilicity.

Q3: My reaction yield is low. What is the most likely cause?

The most common cause of low yield is the hydrolysis of the maleimide ring.[4] At the elevated pH required for the amine reaction, the maleimide ring is susceptible to opening by hydroxide (B78521) ions in the aqueous buffer. This forms a non-reactive maleamic acid, rendering the maleimide reagent inactive.[3][5] It is a time- and pH-dependent side reaction that directly competes with your desired amine coupling.

Q4: How can I minimize maleimide hydrolysis?

To minimize hydrolysis:

  • Prepare Fresh Reagents: Always prepare stock solutions of the maleimide reagent in a dry, aprotic solvent like DMSO or DMF immediately before use.[6] Do not store maleimides in aqueous buffers.[6]

  • Optimize pH: While a high pH is needed, avoid excessively high pH (e.g., > 9.5) where hydrolysis becomes extremely rapid.[7] An initial optimization between pH 8.5 and 9.0 is recommended.

  • Control Reaction Time: Longer reaction times increase the opportunity for hydrolysis. Monitor the reaction progress to determine the optimal time, avoiding unnecessarily long incubations.

Q5: I am using a bis-amine linker. How do I control whether I get a mono-adduct or a di-adduct?

The stoichiometry (molar ratio) of your reactants is the primary tool for controlling the product distribution:

  • To favor the mono-adduct (only one amine of the linker reacts): Use a molar excess of the N-bis(PEG4-amine) linker relative to the maleimide molecule.

  • To favor the di-adduct (both amines of the linker react, potentially for crosslinking): Use a molar excess of the maleimide molecule relative to the N-bis(PEG4-amine) linker. A 2:1 or slightly higher molar ratio of maleimide to bis-amine linker is a good starting point.

Q6: What buffer should I use for the reaction?

Use a non-nucleophilic buffer that is effective in the pH 8.5-9.0 range. Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[6] Good choices include:

  • Borate buffer (100 mM)

  • Sodium bicarbonate/carbonate buffer (100 mM)

  • HEPES (can be used up to ~pH 8.5)

Reaction Parameter Tables

Table 1: Comparison of Maleimide Reactions with Thiols vs. Amines

ParameterThiol CouplingAmine Coupling
Optimal pH 6.5 - 7.5[1]8.5 - 9.0[3]
Relative Rate Very Fast (approx. 1000x faster than amines at pH 7)[1]Slower
Primary Side Reaction Retro-Michael Reaction (Thiol Exchange)[4]Maleimide Hydrolysis[4]
Nucleophile Thiolate anion (RS⁻)Deprotonated primary amine (R-NH₂)
Recommended Buffer Phosphate (PBS), HEPES[6]Borate, Bicarbonate

Table 2: Recommended Starting Conditions for N-Mal-N-bis(PEG4-amine) Coupling

ParameterRecommended Starting ConditionOptimization Range
pH 8.58.0 - 9.0
Temperature Room Temperature (20-25°C)4°C to 37°C
Reaction Time 4 hours2 - 24 hours
Solvent Aqueous Buffer (e.g., Borate) with <10% DMSO/DMFAdjust co-solvent % if solubility is an issue
Molar Ratio (Mal:Amine) 2.5 : 1 (for di-adduct) or 1 : 2.5 (for mono-adduct)1:5 to 5:1
Concentration 1-10 mg/mL of limiting reagentDependent on reactant solubility

Experimental Protocols

Protocol 1: General Procedure for Coupling

This protocol aims for the di-adduct product by using an excess of the maleimide reagent.

  • Reagent Preparation: a. Equilibrate your N-Maleimide reagent and N-bis(PEG4-amine) linker to room temperature. b. Prepare a 100 mM Borate Buffer at pH 8.5. Degas the buffer by vacuum or by bubbling with nitrogen/argon. c. Immediately before use, dissolve the N-Maleimide reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM or ~10 mg/mL). d. Dissolve the N-bis(PEG4-amine) linker in the pH 8.5 Borate Buffer to a desired concentration (e.g., 10 mg/mL).

  • Conjugation Reaction: a. In a reaction vial, add the N-bis(PEG4-amine) solution. b. Add the N-Maleimide stock solution to the reaction vial to achieve a 2.5-fold molar excess of maleimide over the amine linker. The final DMSO concentration should ideally be below 10%. c. Mix gently by pipetting or brief vortexing. d. Incubate the reaction at room temperature for 4 hours, protected from light.

  • Quenching the Reaction: a. To stop the reaction, add a small molecule with a primary amine or thiol to quench any unreacted maleimide. A 5-fold molar excess of L-cysteine or Tris buffer relative to the initial amount of maleimide is effective. b. Let the quenching reaction proceed for 30 minutes at room temperature.

  • Analysis and Purification: a. Analyze the reaction mixture to confirm product formation. Techniques like LC-MS are ideal for identifying the mono- and di-adducts and any remaining starting materials. b. Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Small-Scale Optimization of Reaction Time

This protocol helps determine the minimum time required for a complete reaction, thereby minimizing hydrolysis.

  • Set up the conjugation reaction as described in Protocol 1 (steps 1a through 2c).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench each aliquot by adding it to a tube containing a quenching agent (e.g., L-cysteine).

  • Analyze each quenched sample by LC-MS or HPLC to determine the relative amounts of product and starting material.

  • Plot the percentage of product formation versus time to identify the optimal reaction duration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Maleimide Hydrolysis: The maleimide reagent was inactivated by exposure to water/buffer before or during the reaction.[4]• Prepare maleimide stock solution in anhydrous DMSO/DMF immediately before use. • Decrease reaction time or pH (e.g., try pH 8.0).
2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris) that competed with the linker.[6]• Use a non-amine buffer like Borate or Bicarbonate.
Low Yield / Incomplete Reaction 1. Suboptimal pH: The pH is too low for efficient deprotonation of the amine, slowing the reaction significantly.• Increase the pH in small increments (e.g., from 8.5 to 8.8 or 9.0) and re-evaluate.
2. Insufficient Reaction Time: The reaction has not proceeded to completion.• Monitor the reaction over a longer period (up to 24 hours). Perform a time-course study (Protocol 2).
3. Low Molar Ratio: Insufficient excess of one reagent is limiting the reaction.• Increase the molar excess of the reagent that is not the limiting factor. A 5-10 fold excess can sometimes be required.
Mix of Mono- and Di-adducts 1. Incorrect Stoichiometry: The molar ratio of maleimide to bis-amine linker is close to 1:1 or 2:1.• To favor the di-adduct, significantly increase the molar excess of the maleimide (e.g., >5-fold). • To favor the mono-adduct, significantly increase the molar excess of the bis-amine linker.
Unidentified Peaks in Analysis 1. Hydrolyzed Maleimide: A peak corresponding to the mass of the maleamic acid may be present.[3]• This confirms that hydrolysis is a significant side reaction. Shorten the reaction time or lower the pH.
2. Product Degradation: The product itself may be unstable under the reaction conditions.• Once the optimal reaction time is found, quench the reaction immediately and proceed to purification. Neutralize the pH of the final product for storage.

Visualizations

G cluster_reactants Reactants cluster_products Products Mal N-Maleimide Mono Mono-Adduct (Maleimide-(PEG)₄-NH₂) Mal->Mono + 1 eq. Amine (Amine Excess) Amine H₂N-(PEG)₄-NH₂ Di Di-Adduct (Maleimide-(PEG)₄-Maleimide) Mono->Di + 1 eq. Maleimide (Maleimide Excess)

Caption: Reaction pathways for mono- and di-adduct formation.

G start Low or No Yield Observed check_mal Is Maleimide Reagent Active? start->check_mal test_mal Test with Thiol (e.g., Cysteine) at pH 7.0 check_mal->test_mal mal_ok Maleimide is Active test_mal->mal_ok Yes mal_bad Maleimide Inactive (Hydrolyzed) test_mal->mal_bad No check_conditions Review Reaction Conditions mal_ok->check_conditions ph_issue Is pH ≥ 8.5? check_conditions->ph_issue time_issue Is Reaction Time Sufficient? ph_issue->time_issue Yes increase_ph Increase pH (e.g., 8.5 -> 9.0) ph_issue->increase_ph No ratio_issue Is Molar Ratio Correct? time_issue->ratio_issue Yes increase_time Increase Reaction Time (Run Time Course) time_issue->increase_time No increase_ratio Increase Molar Excess of Non-Limiting Reagent ratio_issue->increase_ratio No G start Goal: Optimize Reaction set_ph Set Initial pH to 8.5 (Borate Buffer) start->set_ph set_ratio Set Molar Ratio (e.g., 2.5:1 Mal:Amine for Di-adduct) set_ph->set_ratio run_time_course Run Time Course (2-24h, Protocol 2) set_ratio->run_time_course analyze Analyze Time Points (LC-MS) run_time_course->analyze eval_yield Is Yield >90% at a reasonable time? analyze->eval_yield success Optimal Time Found. Use This Condition. eval_yield->success Yes eval_hydrolysis Is Hydrolysis High and Yield Low? eval_yield->eval_hydrolysis No increase_ratio Increase Molar Excess of Maleimide eval_hydrolysis->increase_ratio Yes lower_ph Reaction too slow. Increase pH to 9.0 eval_hydrolysis->lower_ph No increase_ratio->run_time_course lower_ph->run_time_course

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of N-Mal-N-bis(PEG4-amine) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry (MS) techniques for the characterization of biomolecules conjugated with the heterobifunctional N-Mal-N-bis(PEG4-amine) linker. We offer a detailed comparison of common MS approaches, present standardized experimental protocols, and include supporting data to guide researchers in selecting the optimal analytical strategy for their specific needs.

Introduction to N-Mal-N-bis(PEG4-amine) Conjugates

The N-Mal-N-bis(PEG4-amine) linker is a valuable tool in bioconjugation, enabling the covalent linkage of biomolecules. Its structure features a maleimide (B117702) group for reaction with thiol-containing molecules (e.g., cysteine residues in proteins) and a terminal amine for further functionalization. The dual PEG4 (polyethylene glycol) chains enhance solubility and can provide a flexible spacer arm. Accurate characterization of these conjugates is critical to ensure identity, purity, and homogeneity, with mass spectrometry being the primary analytical technique.

This guide focuses on comparing two principal MS workflows for analyzing a model conjugate: a cysteine-containing peptide linked to a reporter molecule via the N-Mal-N-bis(PEG4-amine) linker.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of PEGylated bioconjugates. The two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and are compared below.

Workflow Overview

The general workflow for the analysis of these conjugates involves several key steps, from sample preparation to data interpretation.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation A Conjugate Sample B Buffer Exchange / Desalting (e.g., C4 ZipTip) A->B C Ionization (ESI or MALDI) B->C D Mass Analysis (e.g., TOF, Orbitrap) C->D E Fragmentation (MS/MS) (e.g., CID, HCD, ETD) D->E F Deconvolution of Charge States (for ESI) E->F G Mass Matching & Confirmation F->G H Sequence / Linker Confirmation (from MS/MS) G->H

Caption: General experimental workflow for MS analysis of bioconjugates.

Performance Comparison: ESI vs. MALDI

Electrospray ionization is often coupled with high-resolution mass analyzers (e.g., Orbitrap, Q-TOF) and is ideal for obtaining precise mass measurements and detailed structural information from complex mixtures. MALDI, typically paired with Time-of-Flight (TOF) analyzers, excels in high-throughput screening and the analysis of larger molecules, though often at lower resolution.

Table 1: Quantitative Comparison of ESI-MS and MALDI-TOF for a Model Peptide Conjugate

ParameterESI-QTOF / OrbitrapMALDI-TOF
Typical Mass Accuracy < 5 ppm20-100 ppm
Resolution (FWHM) > 60,00010,000 - 40,000
Ion Species Multiply charged ions (e.g., [M+nH]n+)Predominantly singly charged ions ([M+H]+)
Sample Consumption Low (fmol to low pmol)Very Low (sub-fmol to fmol)
Salt Tolerance Low (requires extensive desalting)High (more tolerant to buffers and salts)
Throughput Lower (LC-MS integration)Higher (direct plate spotting)
Primary Application High-resolution intact mass, fragmentation analysis.Rapid screening, analysis of large proteins.

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is essential for confirming the identity of the conjugate and pinpointing the site of modification. The choice of fragmentation method determines the type of structural information obtained.

Fragmentation Pathways

Collision-Induced Dissociation (CID) is the most common method, typically cleaving the most labile bonds, which in PEGylated peptides are often the peptide backbone amide bonds and the PEG ether linkages. This provides peptide sequence information and can confirm the presence of the linker.

Fragmentation_Logic cluster_structure Model Conjugate Structure cluster_fragments Primary CID Fragmentation Sites Peptide Peptide Backbone (e.g., -NH-CHR-CO-) Cys Cysteine Sidechain (-CH2-S-) Peptide->Cys Covalent Bond Frag1 Peptide Backbone (b- and y-ions) Peptide->Frag1 Cleavage Linker Maleimide-bis(PEG4)-Amine Linker Cys->Linker Thioether Bond (from Maleimide) Frag3 Linker-Peptide Bond Cys->Frag3 Cleavage Reporter Reporter Molecule (e.g., Biotin) Linker->Reporter Amide Bond (from Amine) Frag2 PEG Chain (Neutral loss of 44 Da units) Linker->Frag2 Cleavage

Caption: Key fragmentation sites in a model conjugate during CID-MS/MS.

Table 2: Information Obtained from Different Fragmentation Methods

MethodPrinciplePrimary Information YieldedBest For
CID Collisional activationPeptide sequence (b- and y-ions), PEG neutral losses (44.026 Da)Routine confirmation of peptide identity and presence of PEG modification.
HCD Higher-energy collisional dissociationSimilar to CID but often with higher resolution fragment ions (in Orbitrap).High-resolution characterization of fragment ions.
ETD Electron Transfer DissociationCleaves peptide backbone (c- and z-ions) while preserving labile modifications (linker).Confirming modification site without cleaving the PEG linker itself.

Experimental Protocols

Protocol 1: Sample Preparation for MS Analysis
  • Objective: To desalt and concentrate the N-Mal-N-bis(PEG4-amine) conjugate prior to MS analysis.

  • Materials: C4 ZipTip®, Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA) in water, 50% ACN / 0.1% TFA.

  • Procedure:

    • Equilibrate the C4 ZipTip by aspirating and dispensing 10 µL of 50% ACN / 0.1% TFA three times.

    • Wash the tip by aspirating and dispensing 10 µL of 0.1% TFA three times.

    • Load the sample (1-10 µL containing ~5 pmol of conjugate) by aspirating and dispensing slowly for 10-15 cycles.

    • Wash the bound sample by aspirating and dispensing 10 µL of 0.1% TFA five times.

    • Elute the sample by aspirating and dispensing 2-5 µL of 50% ACN / 0.1% TFA directly into a new tube or onto a MALDI plate.

Protocol 2: ESI-QTOF MS Analysis
  • Objective: To acquire high-resolution intact mass data of the conjugate.

  • Instrumentation: An Agilent 6550 iFunnel Q-TOF LC/MS system (or equivalent).

  • Method:

    • LC Separation (Optional, for complex samples):

      • Column: C4, 1.8 µm, 2.1 x 50 mm.

      • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

      • Mobile Phase B: 0.1% FA in ACN.

      • Gradient: 5% to 95% B over 10 minutes.

    • MS Acquisition Parameters:

      • Ionization Mode: Positive ESI.

      • Gas Temperature: 325 °C.

      • Drying Gas: 10 L/min.

      • Nebulizer: 35 psig.

      • Sheath Gas Temp: 350 °C.

      • Sheath Gas Flow: 11 L/min.

      • Capillary Voltage: 3500 V.

      • Mass Range: 300 - 3000 m/z.

      • Acquisition Rate: 2 spectra/s.

  • Data Analysis: Use vendor software (e.g., MassHunter) to deconvolute the resulting charge state envelope to obtain the neutral, intact mass of the conjugate.

Protocol 3: MALDI-TOF MS Analysis
  • Objective: To rapidly screen for the presence of the conjugate.

  • Instrumentation: A Bruker ultrafleXtreme MALDI-TOF/TOF (or equivalent).

  • Method:

    • Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% ACN / 0.1% TFA.

    • Spotting: Mix 1 µL of the desalted sample (from Protocol 1) with 1 µL of the matrix solution directly on the MALDI target plate. Allow to air dry completely (dried-droplet method).

    • MS Acquisition Parameters:

      • Ionization Mode: Positive, Linear.

      • Laser Intensity: Optimized for signal-to-noise (typically 40-60%).

      • Mass Range: 1000 - 10000 Da.

      • Shots per Spectrum: 500-1000 laser shots.

  • Data Analysis: Identify the peak corresponding to the singly protonated species [M+H]+. The characteristic PEG ladder (peaks separated by 44 Da) may be visible as adducts or unresolved peak broadening.

A Comparative Guide to Characterizing N-Mal-N-bis(PEG4-amine) ADCs by Hydrophobic Interaction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) for the characterization of Antibody-Drug Conjugates (ADCs) featuring the N-Mal-N-bis(PEG4-amine) linker. We will explore the performance of HIC in determining critical quality attributes, compare it with alternative analytical techniques, and provide detailed experimental protocols to support your research and development efforts.

Introduction to N-Mal-N-bis(PEG4-amine) ADCs and the Role of HIC

The N-Mal-N-bis(PEG4-amine) linker is a branched, hydrophilic linker utilized in the development of next-generation ADCs. Its branched structure allows for the attachment of multiple drug molecules, potentially increasing the drug-to-antibody ratio (DAR), while the polyethylene (B3416737) glycol (PEG) chains enhance solubility and can reduce aggregation.[1][2] Characterizing the heterogeneity of these complex biomolecules is critical for ensuring their safety and efficacy.

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique particularly well-suited for the characterization of ADCs.[3] It separates molecules based on their surface hydrophobicity under non-denaturing conditions, which preserves the native structure of the antibody.[4] For ADCs, the addition of a hydrophobic drug-linker moiety increases the overall hydrophobicity of the antibody, allowing HIC to resolve species with different numbers of conjugated drugs.[5] This makes HIC an ideal method for determining the DAR and the distribution of different drug-loaded species.[3][6]

HIC Performance in Characterizing N-Mal-N-bis(PEG4-amine) ADCs

The branched and hydrophilic nature of the N-Mal-N-bis(PEG4-amine) linker influences the HIC profile of the resulting ADC. The PEG chains are hydrophilic and can shield the hydrophobic drug, leading to earlier elution times compared to ADCs with more hydrophobic linkers. However, the overall hydrophobicity will still increase with each conjugated drug-linker, enabling separation of different DAR species.[7]

Key Performance Attributes:

  • DAR Determination: HIC effectively separates ADC species based on their drug load, allowing for the calculation of the average DAR and the assessment of drug distribution.

  • Heterogeneity Profiling: The technique provides a detailed profile of the different drug-loaded species present in the ADC preparation.

  • Non-Denaturing Conditions: HIC is performed in aqueous salt solutions without organic solvents, which helps to maintain the conformational integrity of the ADC.[4]

Comparison with Alternative Analytical Methods

While HIC is a cornerstone for ADC characterization, orthogonal methods are essential for a comprehensive understanding of the molecule.

Analytical MethodPrincipleAdvantages for N-Mal-N-bis(PEG4-amine) ADCsDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity in a decreasing salt gradient.Excellent for DAR determination and heterogeneity profiling under native conditions.[3]High salt concentrations can be incompatible with mass spectrometry (MS) without specialized interfaces.[8] May have lower resolution for very hydrophilic linkers.
Reversed-Phase Liquid Chromatography (RPLC) Separation based on hydrophobicity using a non-polar stationary phase and an organic solvent gradient.High resolution, especially for reduced antibody chains.[1] Readily coupled with MS for mass confirmation of different species.Denaturing conditions can lead to the loss of native structure information.[9] May not be suitable for intact ADC analysis if the branched structure is unstable under these conditions.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective for quantifying aggregates and fragments.[1] Can be performed under native conditions.Does not provide information on DAR. Hydrophobic interactions with the column matrix can sometimes occur.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides accurate mass information for the entire ADC and its subunits, confirming conjugation and identifying modifications.Direct coupling with HIC is challenging due to high salt concentrations.

Experimental Protocols

General HIC Protocol for ADC Analysis

This protocol provides a general framework for the HIC analysis of ADCs. Optimization of specific parameters will be necessary for individual ADCs.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC)[6][10]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-50 µg of the prepared ADC sample.

  • Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the different DAR species to calculate the average DAR and the percentage of each species.

Alternative Method: Reversed-Phase Liquid Chromatography (RPLC) of Reduced ADC

For a detailed analysis of the light and heavy chains and their drug loads, RPLC of the reduced ADC is a valuable orthogonal method.

Materials:

  • RPLC Column (e.g., C4 or C8)

  • Reducing Agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • HPLC or UPLC system, preferably coupled to a mass spectrometer

Procedure:

  • ADC Reduction: Incubate the ADC sample with an excess of DTT (e.g., 10 mM) at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Column Equilibration: Equilibrate the RPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Injection: Inject the reduced ADC sample.

  • Gradient Elution: Elute the separated light and heavy chains using a linear gradient of Mobile Phase B.

  • Detection: Monitor the elution profile at 280 nm and/or by mass spectrometry.

  • Data Analysis: Identify and quantify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

Visualizing the Workflow and Rationale

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilution in High Salt Buffer ADC_Sample->Dilution Injection Injection Dilution->Injection HIC_Column HIC Column Injection->HIC_Column Gradient Salt Gradient (High to Low) HIC_Column->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation

Caption: Experimental workflow for HIC analysis of ADCs.

HIC_Rationale cluster_adc ADC Structure cluster_hic HIC Principle cluster_output Characterization Output Antibody Antibody (Hydrophilic Core) Hydrophobicity Overall ADC Hydrophobicity Antibody->Hydrophobicity Linker N-Mal-N-bis(PEG4-amine) Linker (Hydrophilic) Linker->Hydrophobicity Drug Drug (Hydrophobic) Drug->Hydrophobicity Separation Separation by DAR Hydrophobicity->Separation increases with DAR DAR Drug-to-Antibody Ratio Separation->DAR Distribution Drug Load Distribution Separation->Distribution Purity Purity Assessment Separation->Purity

Caption: Rationale for using HIC to characterize ADCs.

Conclusion

Hydrophobic Interaction Chromatography is an indispensable tool for the characterization of N-Mal-N-bis(PEG4-amine) ADCs. Its ability to provide detailed information on drug-to-antibody ratio and heterogeneity under native conditions is crucial for the development of safe and effective ADC therapeutics. When used in conjunction with orthogonal methods such as RPLC and SEC, HIC provides a comprehensive analytical package for the in-depth characterization of these complex and promising biopharmaceuticals.

References

Trifunctional Linkers: A Leap Forward in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the linker molecule, which bridges a targeting moiety like an antibody to a payload, plays a pivotal role in the overall efficacy and safety of the conjugate. While bifunctional linkers have been the cornerstone of technologies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the advent of trifunctional linkers represents a significant advancement, offering enhanced versatility and the potential for more potent and sophisticated therapeutic strategies. This guide provides a detailed comparison of trifunctional and bifunctional linkers, supported by experimental insights, to assist researchers, scientists, and drug development professionals in navigating the expanding possibilities of drug conjugate design.

At a Glance: Bifunctional vs. Trifunctional Linkers

FeatureBifunctional LinkerTrifunctional Linker
Functionality Connects two molecular entities (e.g., antibody and a single payload).Connects three molecular entities, enabling dual-payload delivery, or the incorporation of a payload and a diagnostic/imaging agent.
Therapeutic Strategy Single-mechanism of action.Multi-pronged attack on diseases, potential to overcome drug resistance, and theranostic applications.
Drug-to-Antibody Ratio (DAR) Typically lower, with challenges in achieving high, homogenous DAR.Can potentially achieve higher and more controlled DAR, especially with branched structures.[1]
Complexity Simpler synthesis and conjugation chemistry.More complex synthesis and requires orthogonal conjugation strategies for selective attachment of different molecules.[1]
Applications Standard ADCs, PROTACs.[2]Dual-payload ADCs, theranostic ADCs, targeted delivery of multiple agents.[3][4]

Key Advantages of Trifunctional Linkers

Trifunctional linkers offer several distinct advantages over their bifunctional counterparts, primarily stemming from their ability to introduce a third functional component to the conjugate. This opens up new avenues for therapeutic intervention and diagnostic applications.

Dual-Payload Delivery for Enhanced Efficacy and Overcoming Resistance:

A primary application of trifunctional linkers is the creation of dual-payload ADCs, which can deliver two different cytotoxic agents to a cancer cell.[4] This approach can lead to synergistic or additive anti-tumor effects and can be particularly effective against heterogeneous tumors or those that have developed resistance to a single-drug therapy.[5][6] By targeting multiple cellular pathways simultaneously, dual-payload ADCs can potentially achieve a more durable therapeutic response. For instance, a trifunctional linker can be designed to carry both a microtubule inhibitor and a DNA-damaging agent, presenting a multi-faceted attack on cancer cells.[4]

Theranostic Applications: Combining Therapy and Diagnostics:

Trifunctional linkers enable the development of "theranostic" agents by allowing the simultaneous attachment of a therapeutic payload and a diagnostic or imaging agent (e.g., a fluorescent dye or a chelator for a radiometal).[3] This allows for real-time monitoring of the drug's biodistribution, target engagement, and therapeutic response, paving the way for personalized medicine approaches.

Modularity and Versatility in Conjugate Design:

The third functional group on a trifunctional linker provides a versatile handle for introducing other functionalities to modulate the properties of the conjugate. This can include molecules to enhance solubility, improve pharmacokinetic profiles, or facilitate cell penetration.[3] The use of orthogonal "click" chemistries allows for the precise and sequential attachment of different molecules to the linker, offering a high degree of control over the final conjugate's architecture.[1]

Structural and Functional Comparisons

The fundamental difference between bifunctional and trifunctional linkers lies in their core structure, which dictates their capabilities.

LinkerComparison cluster_bifunctional Bifunctional Linker cluster_trifunctional Trifunctional Linker bifunctional_structure Antibody -- Linker -- Payload trifunctional_node Linker payload1 Payload 1 trifunctional_node->payload1 payload2 Payload 2 trifunctional_node->payload2 antibody Antibody antibody->trifunctional_node

Figure 1. A simplified comparison of the connectivity of bifunctional and trifunctional linkers.

Experimental Data on Dual-Payload ADCs Enabled by Trifunctional Linkers

One study detailed the development of a dual-payload bispecific ADC using a trifunctional linker to attach both MMAF (monomethyl auristatin F) and SN38 payloads.[5] While a direct comparison to a bifunctional linker was not the focus, the study demonstrated the feasibility and potential of this approach to create more potent ADCs.

Another research effort focused on creating homogeneous dual-drug ADCs with defined drug-to-antibody ratios (DARs) of 2+2, 4+2, and 2+4, showcasing the flexibility in tuning the physicochemical properties and efficacy of the ADC.[7]

The following table summarizes the characteristics of a theranostic ADC developed using a bifunctional molecule that incorporates both a therapeutic and a fluorescent imaging agent, a concept that can be extended with trifunctional linkers.

PropertyValueReference
ADC Mil40-E-15C (Theranostic ADC)[8]
Payload MMAE[8]
Linker Type 7-AHC-based dipeptide (bifunctional with theranostic properties)[8]
In Vitro Stability (t1/2) > 7 days[8]
In Vitro Activity (IC50) 0.09-3.74 nM[8]
In Vivo Efficacy Equivalent to the marketed ADC T-DM1[8]

Experimental Protocols

Protocol for Conjugating a Dual-Payload Linker to an Antibody

This protocol is a generalized procedure based on established methods for cysteine-thiol maleimide (B117702) reaction for site-specific conjugation of a pre-loaded trifunctional linker to a monoclonal antibody (mAb).[9]

1. Antibody Preparation (Partial Reduction):

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).

  • Prepare a 10 mM stock solution of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in the same buffer.

  • Add TCEP to the antibody solution to a final molar ratio of approximately 2.5:1 (TCEP:mAb) to partially reduce the interchain disulfide bonds.

  • Incubate the reaction at 37°C for 2 hours with gentle mixing.

  • Remove excess TCEP by buffer exchange into the reaction buffer using a desalting column or centrifugal filter.

  • Determine the concentration of the reduced antibody spectrophotometrically at 280 nm.

2. Preparation of the Trifunctional Linker-Payload Complex:

  • Synthesize the trifunctional linker with orthogonal reactive groups.

  • Sequentially conjugate the two distinct payloads to the linker using appropriate orthogonal chemistry (e.g., click chemistry and oxime ligation).[1]

  • Purify the linker-payload complex using chromatography (e.g., reversed-phase HPLC).[5]

  • Dissolve the purified linker-payload complex in an anhydrous solvent like DMSO to a concentration of 10 mM.

3. Conjugation and Purification:

  • Add the linker-payload solution to the reduced antibody solution to a final molar ratio of approximately 5:1 (Linker-Payload:mAb).

  • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

  • Quench the reaction by adding a capping agent like L-cysteine to a final concentration of 1 mM to react with any unreacted maleimide groups.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linkers, payloads, and aggregated antibodies.

  • Collect and pool the fractions corresponding to the monomeric ADC peak.

  • Concentrate the purified ADC and determine the final concentration and drug-to-antibody ratio (DAR).

  • Store the purified ADC at 2-8°C.

ConjugationWorkflow start Start: Antibody & Linker-Payloads reduction 1. Antibody Reduction (TCEP) start->reduction buffer_exchange 2. Buffer Exchange reduction->buffer_exchange conjugation 3. Conjugation Reaction buffer_exchange->conjugation quenching 4. Quenching (L-cysteine) conjugation->quenching purification 5. Purification (SEC) quenching->purification characterization 6. Characterization (DAR, etc.) purification->characterization end End: Purified Dual-Payload ADC characterization->end

Figure 2. A generalized workflow for the conjugation of a dual-payload linker to an antibody.

Signaling Pathways and Logical Relationships

The strategic advantage of a dual-payload ADC, enabled by a trifunctional linker, lies in its ability to simultaneously disrupt multiple critical signaling pathways within a cancer cell, thereby increasing the likelihood of inducing apoptosis and overcoming resistance mechanisms.

DualPayloadPathway ADC Dual-Payload ADC (Trifunctional Linker) receptor Tumor Cell Receptor ADC->receptor internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome payload1 Payload 1 (e.g., Microtubule Inhibitor) lysosome->payload1 Release payload2 Payload 2 (e.g., DNA Damaging Agent) lysosome->payload2 Release mitosis Mitotic Arrest payload1->mitosis dna_damage DNA Damage payload2->dna_damage apoptosis Apoptosis mitosis->apoptosis dna_damage->apoptosis

References

A Comparative Guide to the Validation of Conjugation Sites for N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the conjugation of N-Mal-N-bis(PEG4-amine), a branched linker widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] We present supporting experimental data, detailed protocols, and a comparison with alternative reagents to assist researchers in making informed decisions for their bioconjugation strategies.

The maleimide (B117702) group of N-Mal-N-bis(PEG4-amine) reacts specifically with free sulfhydryl groups (-SH) on proteins, such as those from cysteine residues, to form a stable thioether bond.[3][4] The branched polyethylene (B3416737) glycol (PEG) chains enhance solubility and can be functionalized with various moieties, such as amines, for further conjugation.[1][5] Validating the precise location and efficiency of this conjugation is critical for ensuring the homogeneity, stability, and efficacy of the final bioconjugate.[6][7]

Comparative Analysis of Validation Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of bioconjugates.[6][7][8] The primary techniques for validating conjugation sites and determining the drug-to-antibody ratio (DAR) are Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Parameter Hydrophobic Interaction Chromatography (HIC-UV/Vis) Mass Spectrometry (LC-MS) Alternative: UV-Vis Spectroscopy
Primary Measurement Drug-to-Antibody Ratio (DAR) distribution and average DAR.[9]Precise molecular weight of light and heavy chains, confirming conjugation and identifying sites.[9][10]Average DAR based on absorbance differences.[8]
Resolution Provides a profile of different drug-loaded species (e.g., DAR 0, 2, 4).High resolution at the molecular level, can pinpoint specific cysteine residues that have been conjugated.[10][11]Low resolution, provides only an average value.
Sample Preparation Minimal, non-denaturing conditions.Requires denaturation, reduction, and often enzymatic digestion of the protein.[10]Minimal, non-denaturing conditions.
Throughput High, suitable for initial screening.[9]Lower, more time-consuming analysis.High, suitable for quick estimations.
Limitations Ambiguous DAR assignment can occur; does not identify conjugation sites.[9]Can be biased towards certain fragments; complex data analysis.[9]Indirect measurement, prone to interference from other chromophores.[8]

Experimental Protocols

General Conjugation Protocol with N-Mal-N-bis(PEG4-amine)

This protocol describes the conjugation of N-Mal-N-bis(PEG4-amine) to a monoclonal antibody (mAb) with reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N-Mal-N-bis(PEG4-amine)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Conjugation Buffer: PBS, pH 7.2-7.5

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.

    • Add a 2.5-fold molar excess of TCEP to the mAb solution.

    • Incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve N-Mal-N-bis(PEG4-amine) in an appropriate solvent (e.g., DMSO) immediately before use.[12]

    • Add a 5-fold molar excess of the dissolved linker to the reduced antibody solution.

    • Incubate for 1 hour at room temperature with gentle stirring.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 15 minutes.

  • Purification:

    • Remove excess linker and quenching reagent using size-exclusion chromatography (SEC) or centrifugal filter units, exchanging the buffer into a suitable formulation buffer.

Validation by Hydrophobic Interaction Chromatography (HIC)

Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Interpretation Conjugate Purified Conjugate HIC_Column HIC Column Injection Conjugate->HIC_Column Inject Gradient Salt Gradient Elution (e.g., Ammonium (B1175870) Sulfate) HIC_Column->Gradient Separate Detection UV Detection (280 nm) Gradient->Detection Elute Chromatogram Generate Chromatogram Detection->Chromatogram Record DAR_Calc Calculate Average DAR and Species Distribution Chromatogram->DAR_Calc Analyze Peaks

Caption: Workflow for HIC-based analysis of ADC samples.

Method:

  • Column: A non-porous HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Gradient: 0-100% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

Data Interpretation: The unconjugated antibody will elute first, followed by species with increasing DAR values, as the conjugation increases the hydrophobicity of the protein. The peak areas are integrated to determine the relative abundance of each species and calculate the average DAR.

Validation by Mass Spectrometry (LC-MS)

Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Conjugate Purified Conjugate Denature Denature & Reduce (e.g., DTT) Conjugate->Denature Alkylate Alkylate Free Thiols (e.g., Iodoacetamide) Denature->Alkylate Digest Optional: Digest (e.g., IdeS, Trypsin) Alkylate->Digest LC_Column RP-HPLC Separation Digest->LC_Column Inject MS_Detect High-Resolution MS (e.g., Q-TOF, Orbitrap) LC_Column->MS_Detect Elute & Ionize Deconvolution Deconvolute Mass Spectra MS_Detect->Deconvolution Acquire Data Site_ID Identify Conjugated Peptides (Peptide Mapping) Deconvolution->Site_ID Analyze Masses

Caption: Workflow for LC-MS based validation of conjugation.

Method for Intact/Reduced Mass Analysis:

  • Sample Preparation:

    • Dilute the conjugate to 1 mg/mL.

    • For reduced analysis, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • LC Separation:

    • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the light and heavy chains (e.g., 20-80% B over 15 minutes).

  • MS Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data.

    • Deconvolute the resulting spectra to determine the molecular weights of the light and heavy chains.

Data Interpretation: The mass increase on the light or heavy chains corresponds to the mass of the attached N-Mal-N-bis(PEG4-amine) linker. For site identification, the protein is digested with an enzyme like trypsin, and the resulting peptides are analyzed by LC-MS/MS to identify the specific peptide (and thus cysteine residue) that is modified.[10][11]

Comparison with Alternative Linkers

The choice of linker is critical and depends on the desired properties of the final conjugate. N-Mal-N-bis(PEG4-amine) is a branched linker, and its alternatives include other branched linkers with different functionalities.

Linker Reactive Groups Key Features Primary Application
N-Mal-N-bis(PEG4-amine) Maleimide, 2x AmineBranched structure allows for potential dual functionalization via the amine groups. The PEG chains enhance solubility.[1][5]Conjugation to thiols, with subsequent attachment of molecules to the amine groups.
N-Mal-N-bis(PEG4-acid) Maleimide, 2x Carboxylic AcidSimilar to the amine version but with carboxyl groups for conjugation to amines via EDC/NHS chemistry.[2][3]Creating conjugates where the payload is attached via an amide bond.
N-Mal-N-bis(PEG4-NHS ester) Maleimide, 2x NHS EsterThe NHS esters react with primary amines, providing an alternative conjugation strategy.[13]Dual conjugation to both thiols and amines on a protein or linking two different amine-containing molecules to a thiol.
Mal-PEG4-amine (Linear) Maleimide, 1x AmineA linear linker offering a single point for further conjugation.[4]Simpler, single-payload conjugation strategies.

Signaling Pathway and Mechanism of Action

The validation of conjugation is a critical step in the development of ADCs. The overall mechanism of action for a typical ADC is depicted below.

ADC_MoA cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (with N-Mal-N-bis(PEG4-amine) linker) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

This guide provides a framework for the validation of bioconjugates created with N-Mal-N-bis(PEG4-amine). The combination of chromatographic and mass spectrometric techniques is essential for a thorough characterization, ensuring the quality and consistency of these complex therapeutic molecules.[6][7]

References

Navigating the Challenges of Serum Stability for N-Mal-N-bis(PEG4-amine) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of bioconjugates in serum is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of the stability of N-Maleimide-N-bis(PEG4-amine) conjugates, offering insights into their performance against alternative linker technologies, supported by experimental data and detailed protocols.

The utility of maleimide-based linkers, such as N-Mal-N-bis(PEG4-amine), in bioconjugation is well-established, primarily due to their high reactivity and specificity towards thiol groups found in cysteine residues of proteins. This reaction forms a stable thioether bond, a cornerstone of many antibody-drug conjugates (ADCs) and other targeted therapies. However, the long-term stability of the resulting thiosuccinimide linkage in the physiological environment of serum presents a significant challenge.

The Stability Conundrum: Retro-Michael Addition and Hydrolysis

The primary mechanisms compromising the stability of maleimide-thiol conjugates in serum are retro-Michael addition and hydrolysis of the succinimide (B58015) ring. In the retro-Michael reaction, the thioether bond is cleaved, leading to the release of the conjugated payload. This can occur through exchange with thiol-containing serum proteins like albumin, leading to off-target effects and reduced therapeutic efficacy.

Hydrolysis of the succinimide ring, on the other hand, can be a stabilizing event. The ring-opened succinamic acid product is less susceptible to the retro-Michael reaction.[1][2][3][4] The rate of this hydrolysis is influenced by the local microenvironment and the specific substituents on the maleimide (B117702) ring.

Comparative Stability of Maleimide-Based Linkers

Linker Type% Deconjugation in Serum (7 days, 37°C)Key FindingsReference
N-alkyl maleimides35-67%Traditional N-alkyl maleimides exhibit variable and often significant deconjugation in serum over time.[5]
N-aryl maleimides< 20%The addition of an N-phenyl or N-fluorophenyl group accelerates thiosuccinimide hydrolysis, leading to a more stable, ring-opened conjugate and significantly less deconjugation.[5]
Phenyloxadiazole sulfone~10% (after 1 month)Sulfone-based linkers offer a more stable alternative to maleimides for cysteine conjugation, showing minimal degradation over extended periods in human plasma.[6]

Visualizing the Pathways of Instability and Stabilization

The interplay between the destabilizing retro-Michael reaction and the potentially stabilizing hydrolysis is a critical concept for researchers to grasp. The following diagrams illustrate these chemical pathways.

Maleimide-Thiol Conjugate Instability Pathways cluster_instability Instability cluster_stability Stability Thiosuccinimide_Conjugate Thiosuccinimide Conjugate The initial product of the maleimide-thiol reaction. Retro_Michael Retro-Michael Addition Product Results in the premature release of the conjugated molecule. Thiosuccinimide_Conjugate->Retro_Michael Thiol Exchange (e.g., Albumin) Hydrolyzed_Conjugate Ring-Opened Succinamic Acid A more stable form of the conjugate that is resistant to retro-Michael addition. Thiosuccinimide_Conjugate->Hydrolyzed_Conjugate Hydrolysis

Caption: Competing pathways of thiosuccinimide conjugate fate in serum.

Experimental Protocol: Assessing Serum Stability

To empirically determine the stability of an N-Mal-N-bis(PEG4-amine) conjugate, a robust and reproducible experimental protocol is essential. The following method, utilizing High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a standard approach in the field.

Objective:

To quantify the percentage of intact bioconjugate remaining after incubation in serum over a defined time course.

Materials:
  • Bioconjugate of interest (e.g., N-Mal-N-bis(PEG4-amine) conjugated to a protein)

  • Pooled human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system with a suitable column (e.g., C18 reverse-phase)

  • Centrifuge

Procedure:
  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the stock solution into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.

  • Time Points:

    • Withdraw aliquots from each sample at designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Protein Precipitation (for serum samples):

    • To each serum aliquot, add three volumes of cold ACN to precipitate serum proteins.

    • For the PBS control, dilute with the mobile phase as needed.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant and analyze by reverse-phase HPLC or LC-MS.

    • Monitor the peak corresponding to the intact bioconjugate.

  • Data Analysis:

    • Calculate the percentage of intact conjugate at each time point relative to the T=0 time point.

Experimental Workflow Diagram:

cluster_workflow Serum Stability Experimental Workflow Start Start Prepare_Samples Prepare Bioconjugate in Serum and PBS (Control) Start->Prepare_Samples Incubate Incubate at 37°C Prepare_Samples->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Precipitate Precipitate Serum Proteins (ACN) Aliquots->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze End End Analyze->End

Caption: Step-by-step workflow for assessing bioconjugate serum stability.

Conclusion

While N-Mal-N-bis(PEG4-amine) linkers offer a convenient method for bioconjugation, their stability in serum is a critical parameter that must be carefully evaluated. The propensity for retro-Michael addition necessitates a thorough understanding of the factors that influence conjugate stability. As demonstrated, alternative linker technologies, such as N-aryl maleimides and sulfone-based linkers, can offer significantly improved stability profiles. For any given bioconjugate, empirical testing using standardized protocols is paramount to ensure the development of safe and effective therapeutics.

References

A Comparative Guide to Functional Assays for Proteins Modified with N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays for proteins modified with the heterobifunctional crosslinker, N-Mal-N-bis(PEG4-amine). This branched polyethylene (B3416737) glycol (PEG) linker, featuring a maleimide (B117702) group for thiol-specific conjugation and two NHS esters for amine-specific conjugation, offers a versatile platform for creating complex bioconjugates. Understanding the functional consequences of such modifications is paramount for the development of effective protein-based therapeutics and diagnostics. This document outlines key functional assays, provides detailed experimental protocols, and compares the potential impact of this branched PEG linker with other common crosslinking alternatives, supported by experimental data from the literature.

Introduction to N-Mal-N-bis(PEG4-amine) and Its Alternatives

N-Mal-N-bis(PEG4-amine) is a heterotrifunctional linker designed for advanced bioconjugation. The maleimide group selectively reacts with sulfhydryl groups (e.g., from cysteine residues), while the two NHS esters react with primary amines (e.g., from lysine (B10760008) residues or the N-terminus). The branched PEG4 arms enhance hydrophilicity, which can improve the solubility and stability of the resulting conjugate and reduce aggregation.[1][2]

The choice of crosslinker is a critical step in the design of bioconjugates, profoundly influencing their stability, efficacy, and toxicity.[3] Alternatives to N-Mal-N-bis(PEG4-amine) include a variety of linear and branched, as well as cleavable and non-cleavable linkers. A common alternative is Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-PEGylated heterobifunctional linker.[4][5] Other alternatives include linkers with different reactive groups or PEG chain lengths.

Key Functional Assays for Modified Proteins

The modification of a protein with a linker like N-Mal-N-bis(PEG4-amine) can impact its biological activity. A suite of functional assays is essential to characterize these changes.

Ligand-Binding Assays

These assays are crucial for determining if the modified protein can still bind to its target receptor or ligand.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A versatile plate-based assay to quantify binding.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding and dissociation.

Cell-Based Functional Assays

These assays assess the biological effect of the modified protein on living cells.

  • Cytotoxicity Assays (e.g., MTT, XTT): Measure the ability of a protein conjugate (like an antibody-drug conjugate) to kill target cells.[5][6]

  • Internalization Assays: Determine if the modified protein, upon binding to a cell surface receptor, is internalized by the cell. This is critical for drug delivery applications.

Quantitative Data Comparison

Table 1: Comparison of In Vitro Cytotoxicity (IC50) for Antibody-Drug Conjugates with Different Linkers

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (ng/mL)Reference
Protease-Sensitive (Cleavable) Val-CitMMAEHER2+4.5[6]
pH-Sensitive (Cleavable) HydrazoneDoxorubicinVariousVariable[6]
Glutathione-Sensitive (Cleavable) DisulfideMMAFCD30+1.2[6]
Non-Cleavable SMCCDM1HER2+15.2[6]

Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental setups.

Table 2: Comparison of Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleStability MetricValueReference
Protease-Sensitive Val-Cit-PABC% Intact ADC after 7 days (human plasma)>95%[6]
pH-Sensitive HydrazoneHalf-life in mouse plasma~20 hours[6]
Glutathione-Sensitive SPDP% Payload release after 24h (human plasma)<5%[6]

Table 3: Impact of PEGylation on Receptor Binding Affinity

ProteinLinker TypeChange in Binding Affinity (Kd)Reference
Antibody H10Amine-reactive PEG417-fold decrease for Protein G[7]
FGF21Site-specific maleimide PEGLess than 4-fold decrease (internal residue)[8]
Exendin-4C-terminal cysteine PEGylationHighest receptor binding compared to N-terminal and non-specific PEGylation[8]

Experimental Protocols

ELISA-Based Ligand Binding Assay

Objective: To determine the binding affinity of the modified protein to its target.

Methodology:

  • Coating: Coat a 96-well microplate with the target antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% skim milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add serial dilutions of the modified protein and the unmodified control to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add a primary antibody specific for the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature for each antibody.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance versus protein concentration and determine the binding affinity (e.g., EC50).

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a protein conjugate on target cells.[6]

Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the modified protein conjugate, unmodified protein (as a control), and a vehicle control.

  • Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (typically 48-96 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Antibody Internalization Assay (Fluorescence-Based)

Objective: To visualize and quantify the internalization of an antibody-conjugate.

Methodology:

  • Cell Seeding: Seed target cells that express the receptor of interest onto a suitable imaging plate or slide and allow them to adhere.

  • Labeling: Label the antibody-conjugate with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.

  • Treatment: Add the fluorescently labeled antibody-conjugate to the cells.

  • Incubation and Imaging: Incubate the cells at 37°C and acquire images at various time points using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify the internalization by measuring the fluorescence intensity inside the cells over time.

Diagrams

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Target Cells C Treat Cells with Conjugate A->C B Prepare Serial Dilutions of Conjugate B->C D Incubate (48-96h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for a cell-based cytotoxicity (MTT) assay.

signaling_pathway_adc cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Action Apoptosis Apoptosis Target->Apoptosis Cell Death logical_relationship_linkers cluster_linker_types Linker Types cluster_properties Functional Properties A N-Mal-N-bis(PEG4-amine) (Branched, Heterobifunctional) P1 Enhanced Hydrophilicity A->P1 P2 Improved Stability A->P2 P3 Reduced Aggregation A->P3 P5 Potentially Altered Pharmacokinetics A->P5 B Linear PEG Linkers (e.g., SM(PEG)n) B->P1 B->P2 B->P5 C Non-PEGylated Linkers (e.g., SMCC) C->P5 D Cleavable Linkers (e.g., Val-Cit) P4 Controlled Payload Release D->P4 D->P5

References

A Comparative Guide to N-Mal-N-bis(PEG4-amine) and Linear SM(PEG)n Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison between the branched, trifunctional linker N-Mal-N-bis(PEG4-amine) and the class of linear, heterobifunctional SM(PEG)n linkers. This comparison is supported by a summary of experimental data from related studies, detailed experimental methodologies, and visualizations to clarify complex concepts.

Introduction to PEGylated Maleimide (B117702) Linkers

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility and stability of therapeutic molecules, reduce immunogenicity, and prolong circulation half-life.[][2][3] Linkers containing a maleimide group are specifically designed for the covalent attachment to thiol groups, such as those found in cysteine residues of proteins.[4] This guide focuses on two distinct architectures of maleimide-PEG linkers: the branched N-Mal-N-bis(PEG4-amine) and the linear SM(PEG)n series.

N-Mal-N-bis(PEG4-amine) is a branched linker featuring a central maleimide group for thiol conjugation and two terminal primary amine functionalities.[5][6] This trifunctional nature allows for the attachment of two molecules to a single thiol site on a protein, enabling the creation of constructs with a higher payload-to-antibody ratio or dual-functionalized molecules.[2]

SM(PEG)n linkers (Succinimidyl-[(N-maleimidomethyl)-cyclohexane]-1-carboxylate PEG) are linear, heterobifunctional crosslinkers. They possess an N-hydroxysuccinimide (NHS) ester at one end for reaction with primary amines (like those in lysine (B10760008) residues) and a maleimide group at the other for reaction with thiols.[7] The 'n' denotes the number of PEG units in the spacer arm, allowing for precise control over the linker length.

Structural and Functional Comparison

The primary distinction between N-Mal-N-bis(PEG4-amine) and SM(PEG)n linkers lies in their architecture, which in turn dictates their conjugation strategy and potential applications.

FeatureN-Mal-N-bis(PEG4-amine)SM(PEG)n Linkers
Architecture Branched (Trifunctional)Linear (Heterobifunctional)
Reactive Groups 1x Maleimide, 2x Primary Amine1x NHS Ester, 1x Maleimide
Primary Application Dual payload attachment to a single thiol site; PROTAC synthesis.[5]Linking amine-containing and thiol-containing molecules.
Conjugation Strategy Typically a three-step process.Typically a two-step process.[7]
Payload Ratio Can achieve higher drug-to-antibody ratios (DAR) per attachment site.[2]Typically a 1:1 linkage between the two biomolecules.
Hydrophilicity The branched structure can create a superior hydrophilic shield around the payload.[][8]Hydrophilicity increases with the number of PEG units (n).[7]

Performance Comparison: Branched vs. Linear PEG Linkers

Pharmacokinetics

Branched PEGylation has been shown to offer superior pharmacokinetic (PK) profiles compared to linear PEGylation of the same molecular weight.[9][10] This is often attributed to a larger hydrodynamic volume, which reduces renal clearance.[9]

Table 1: Representative Pharmacokinetic Data of ADCs with Linear vs. Branched PEG Linkers

Linker ArchitectureClearance Rate (mL/h/kg)Half-life (t½, hours)Reference
Linear PEGFasterShorter[9][10]
Branched PEGSlowerLonger[9][10][11]

Note: The values are qualitative comparisons based on trends observed in the cited literature. Actual values are dependent on the specific conjugate and experimental model.

Stability of Maleimide-Thiol Conjugate

A critical consideration for all maleimide-based linkers is the stability of the resulting thiosuccinimide bond. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma, leading to premature drug release.[12][13] The rate of this deconjugation can be influenced by the substituents on the maleimide ring and the local chemical environment.[12][14] While specific comparative stability data for N-Mal-N-bis(PEG4-amine) and SM(PEG)n is unavailable, it is a crucial parameter to assess for any ADC.

Table 2: Factors Influencing Maleimide-Thiol Conjugate Stability

FactorImpact on StabilityReference
N-substituent on Maleimide Electron-withdrawing groups can accelerate hydrolysis of the thiosuccinimide ring, which can stabilize the conjugate against retro-Michael addition.[14]
Thiol pKa Higher pKa of the conjugating thiol can decrease the rate of the exchange reaction.[12]
pH The retro-Michael reaction is retarded at lower pH.[12]

Experimental Protocols

Detailed methodologies are essential for the successful application and evaluation of these linkers.

Protocol 1: Two-Step Conjugation with SM(PEG)n Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using an SM(PEG)n linker.[7]

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SM(PEG)n linker dissolved in an organic solvent (e.g., DMSO)

  • Thiol-containing payload

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Dissolve the antibody in conjugation buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the SM(PEG)n linker solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted linker using a desalting column equilibrated with conjugation buffer.

  • Payload Conjugation:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio should be optimized based on the desired DAR.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • The final conjugate can be purified by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Three-Step Conjugation with N-Mal-N-bis(PEG4-amine)

This protocol outlines a general strategy for attaching two payload molecules to an antibody via a single cysteine residue.

Materials:

  • Cysteine-engineered antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • N-Mal-N-bis(PEG4-amine) dissolved in an organic solvent (e.g., DMSO)

  • Payload with a reactive group for amine conjugation (e.g., NHS ester)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification columns (e.g., SEC)

Procedure:

  • Antibody-Linker Conjugation:

    • Reduce the disulfide bond of the engineered cysteine in the antibody using a mild reducing agent like TCEP, followed by removal of the reducing agent.

    • Add a molar excess of N-Mal-N-bis(PEG4-amine) to the reduced antibody.

    • Incubate for 2 hours at room temperature to form the stable thioether bond.

    • Purify the antibody-linker conjugate to remove excess linker.

  • Payload Activation (if necessary):

    • If the payload is not already in an amine-reactive form (e.g., an NHS ester), it should be activated separately according to standard chemical procedures.

  • Final Payload Conjugation:

    • Add a molar excess of the amine-reactive payload to the purified antibody-linker conjugate. The reaction is typically carried out at a pH of 7.5-8.5 to facilitate the reaction with the primary amines of the linker.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding an excess of an amine-containing buffer like Tris.

    • Purify the final ADC using SEC.

Protocol 3: Assessment of Conjugate Stability (Retro-Michael Addition Assay)

This assay can be used to compare the stability of the maleimide-thiol linkage for ADCs constructed with different linkers.

Materials:

  • Purified ADC

  • Phosphate (B84403) buffer (pH 7.4)

  • Glutathione (GSH) stock solution

  • HPLC system (HIC or RP-HPLC)

Procedure:

  • Incubate the ADC at a concentration of 1 mg/mL in phosphate buffer (pH 7.4) at 37°C in the presence of a physiological concentration of a competing thiol, such as 5 mM glutathione.

  • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the reaction mixture.

  • Analyze the samples by HIC-HPLC or RP-HPLC to determine the drug-to-antibody ratio.

  • A decrease in the average DAR over time indicates deconjugation due to the retro-Michael reaction. The rate of deconjugation can be calculated and compared between different linkers.

Visualizing the Concepts

Diagrams created using Graphviz can help to illustrate the key differences in conjugation strategies and linker architecture.

cluster_linear Linear SM(PEG)n Linker cluster_branched Branched N-Mal-N-bis(PEG4-amine) Linker Antibody_L Antibody (with Lysine -NH2) SMPEGn SM(PEG)n (NHS-PEG-Mal) Antibody_L->SMPEGn Step 1: Amine Reaction Payload_L Payload (with Thiol -SH) SMPEGn->Payload_L Step 2: Thiol Reaction ADC_L Antibody-Linker-Payload (Stable Amide and Thioether Bonds) Antibody_B Antibody (with Cysteine -SH) NMal N-Mal-N-bis(PEG4-amine) (Mal-(PEG-NH2)2) Antibody_B->NMal Step 1: Thiol Reaction Payload1_B Payload 1 (Amine-reactive) NMal->Payload1_B Step 2: Amine Reaction Payload2_B Payload 2 (Amine-reactive) NMal->Payload2_B Step 2: Amine Reaction ADC_B Antibody-Linker-(Payload)2 (Stable Thioether and Amide Bonds)

Caption: Comparison of conjugation workflows for linear and branched linkers.

cluster_pathway Signaling Pathway: Linker Architecture and ADC Properties Linker_Choice Linker Choice Linear Linear (e.g., SM(PEG)n) Linker_Choice->Linear Branched Branched (e.g., N-Mal-N-bis(PEG4-amine)) Linker_Choice->Branched DAR Drug-to-Antibody Ratio (DAR) Linear->DAR Lower potential DAR Hydrophilicity Hydrophilicity Linear->Hydrophilicity Increases with 'n' Branched->DAR Higher potential DAR Branched->Hydrophilicity Superior shielding Efficacy Therapeutic Efficacy DAR->Efficacy PK Pharmacokinetics Hydrophilicity->PK Reduces aggregation, improves stability PK->Efficacy Longer half-life, better tumor accumulation

Caption: Logical relationships between linker architecture and ADC performance.

Conclusion

The choice between N-Mal-N-bis(PEG4-amine) and linear SM(PEG)n linkers depends heavily on the specific goals of the bioconjugation strategy.

  • SM(PEG)n linkers are well-established, versatile tools for creating 1:1 conjugates between amine- and thiol-containing molecules. Their defined-length linear PEG spacers offer a straightforward way to improve the physicochemical properties of the resulting bioconjugate.

  • N-Mal-N-bis(PEG4-amine) represents a more advanced linker architecture. Its branched nature provides the potential for creating ADCs with higher drug-to-antibody ratios, which can lead to enhanced potency.[2] Furthermore, the three-dimensional structure of branched PEGs may offer superior shielding of hydrophobic payloads, leading to improved pharmacokinetics and reduced aggregation.[][8]

For drug developers, the potential advantages of branched linkers like N-Mal-N-bis(PEG4-amine) in achieving higher DAR and better PK profiles are compelling. However, this is balanced by a more complex conjugation and purification process. Ultimately, the optimal linker must be determined empirically, with careful consideration of conjugation efficiency, in vitro and in vivo stability, and the overall therapeutic index of the final bioconjugate.

References

A Comparative Guide to DAR Determination of PEGylated ADCs: MALDI-TOF MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their efficacy, safety, and pharmacokinetic profile.[1][2] Accurate and reproducible determination of the average DAR and the distribution of drug-loaded species is essential throughout the development and manufacturing of these complex biotherapeutics.[3] This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) against other common analytical techniques for DAR determination, with a special focus on ADCs utilizing branched polyethylene (B3416737) glycol (PEG) linkers, such as N-Mal-N-bis(PEG4-amine).

While specific experimental data for ADCs using the N-Mal-N-bis(PEG4-amine) linker is not extensively available in public literature, the principles and comparisons drawn here are applicable to this class of molecules. The branched and hydrophilic nature of this PEG linker is designed to enhance solubility and optimize the pharmacokinetic properties of the ADC.

Analytical Methodologies for DAR Determination

Several techniques are employed to measure the DAR of ADCs, each with distinct principles, advantages, and limitations. The most common methods include mass spectrometry-based techniques like MALDI-TOF MS and LC-ESI-MS, and chromatographic methods like Hydrophobic Interaction Chromatography (HIC).[1][4]

Method 1: MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a mass spectrometry technique that allows for the rapid determination of the molecular weight of large biomolecules like monoclonal antibodies (mAbs) and ADCs.[5][6] By measuring the mass difference between the unconjugated antibody and the final ADC, the average number of conjugated drug-linker moieties can be calculated.[5] For a more detailed analysis, the ADC is often reduced to separate the light and heavy chains, and the masses of the individual drug-loaded chains are measured.[3][7]

Experimental Workflow & Protocol

The general workflow for DAR analysis by MALDI-TOF MS involves several key steps, from sample preparation to data analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_maldi MALDI-TOF Analysis cluster_analysis Data Analysis s_adc ADC Sample s_deglyco Deglycosylation (e.g., PNGase F / IgGZERO) s_adc->s_deglyco Optional, but recommended for resolving HC species s_reduce Reduction (e.g., DTT or TCEP) s_deglyco->s_reduce s_clean Desalting / Cleanup (e.g., C4 ZipTips) s_reduce->s_clean s_spot Mix with Matrix & Spot (e.g., Sinapinic Acid, 2,5-DHAP) s_clean->s_spot s_ms Acquire Mass Spectrum (Linear Mode) s_spot->s_ms Laser Desorption/Ionization s_spectra Mass Spectra of Light & Heavy Chains s_ms->s_spectra s_calc Calculate Weighted Average DAR s_spectra->s_calc Based on peak intensities & mass shifts Tech_Comparison center_node ADC DAR Analysis maldi MALDI-TOF MS center_node->maldi hic HIC-HPLC center_node->hic lcms LC-ESI-MS center_node->lcms maldi_p Based on Molecular Mass maldi->maldi_p hic_p Based on Hydrophobicity hic->hic_p lcms_p Based on Mass after Chromatographic Separation lcms->lcms_p

References

The Influence of Linker Architecture: A Comparative Guide to Branched vs. Linear PEG Linkers in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a linker is a critical determinant in the development of advanced bioconjugates, significantly influencing the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final product.[1] Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) has gained prominence for its ability to improve drug solubility, stability, and circulation half-life.[2] The architecture of the PEG linker, specifically whether it is linear or branched, plays a pivotal role in modulating these effects. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to assist researchers in making informed decisions for their drug development programs.

Data Presentation: A Quantitative Comparison

The choice between a linear and a branched PEG linker can significantly impact the hydrodynamic volume, stability, and ultimately, the therapeutic effectiveness of a molecule.[3] Branched PEG linkers can offer advantages in creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[3]

Table 1: Comparative Pharmacokinetics of TNF Nanobodies Conjugated to Linear and Branched 40 kDa PEG
ParameterLinear (1 x 40 kDa)Branched (2 x 20 kDa)Branched (4 x 10 kDa)
Clearance (mL/h/kg) 0.47 ± 0.050.18 ± 0.020.11 ± 0.01
Terminal Half-life (h) 43 ± 473 ± 784 ± 8
Mean Residence Time (h) 55 ± 594 ± 9114 ± 11
Volume of Distribution (mL/kg) 36 ± 324 ± 220 ± 2

Data sourced from a study on TNF nanobodies conjugated to different PEG architectures. The results indicate a superior pharmacokinetic profile for branched versus linear PEG conjugates.[4]

Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

This table summarizes data from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Pharmacokinetic Analysis in Animal Models
  • Animal Model: Studies are typically conducted in relevant animal models, such as mice or rats.[4]

  • Drug Administration: The PEGylated drug conjugates are administered intravenously (IV) to ensure complete bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Drug Concentration Analysis: The concentration of the PEGylated drug in plasma or serum is quantified using methods like enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).[5][6]

  • Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the curve (AUC).

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a refractive index (RI) or multi-angle light scattering (MALS) detector is used.

  • Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS), is used as the mobile phase.

  • Calibration: The column is calibrated using a series of protein standards with known hydrodynamic radii.

  • Sample Analysis: The PEGylated protein samples are injected into the column, and their elution volume is recorded.

  • Data Analysis: The hydrodynamic radius of the sample is calculated based on its elution volume relative to the calibration standards.[7]

Visualizing the Impact and Assessment Workflow

To better understand the logical relationships and experimental processes, the following diagrams are provided.

cluster_0 PEG Linker Architecture cluster_1 Biophysical Properties cluster_2 Pharmacokinetic Outcomes Linear PEG Linear PEG Hydrodynamic Volume Hydrodynamic Volume Linear PEG->Hydrodynamic Volume Smaller Surface Charge Masking Surface Charge Masking Linear PEG->Surface Charge Masking Less Effective Branched PEG Branched PEG Branched PEG->Hydrodynamic Volume Larger Branched PEG->Surface Charge Masking More Effective Reduced Renal Clearance Reduced Renal Clearance Hydrodynamic Volume->Reduced Renal Clearance Decreased Proteolytic Degradation Decreased Proteolytic Degradation Surface Charge Masking->Decreased Proteolytic Degradation Increased In Vivo Half-life Increased In Vivo Half-life Reduced Renal Clearance->Increased In Vivo Half-life Decreased Proteolytic Degradation->Increased In Vivo Half-life

Caption: Impact of PEG architecture on pharmacokinetics.

Start Start Prepare PEG-Drug Conjugates Prepare PEG-Drug Conjugates Start->Prepare PEG-Drug Conjugates Administer to Animal Models Administer to Animal Models Prepare PEG-Drug Conjugates->Administer to Animal Models Collect Blood Samples Over Time Collect Blood Samples Over Time Administer to Animal Models->Collect Blood Samples Over Time Quantify Drug Concentration Quantify Drug Concentration Collect Blood Samples Over Time->Quantify Drug Concentration Pharmacokinetic Analysis Pharmacokinetic Analysis Quantify Drug Concentration->Pharmacokinetic Analysis Compare PK Parameters Compare PK Parameters Pharmacokinetic Analysis->Compare PK Parameters End End Compare PK Parameters->End

References

analytical techniques for characterizing branched PEGylated proteins.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the structural characteristics of branched PEGylated proteins is crucial for the development of effective and safe biotherapeutics. The covalent attachment of branched polyethylene (B3416737) glycol (PEG) chains to a protein can enhance its pharmacokinetic properties, such as increasing its half-life in the bloodstream and reducing immunogenicity.[1] However, the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of molecules with varying degrees of PEGylation and positional isomers, presents significant analytical challenges.[2][3] A multi-faceted analytical approach is therefore essential for the thorough characterization of these complex biomolecules.

This guide provides a comparative overview of key analytical techniques used to characterize branched PEGylated proteins, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific characteristic of the branched PEGylated protein being investigated. The following table summarizes and compares the utility of various methods for key characterization parameters.

Analytical Technique Parameter Measured Advantages Limitations Typical Application
SEC-MALS Molar mass, degree of PEGylation, aggregation, hydrodynamic radiusAbsolute molar mass determination without column calibration; separates species by size.[4][5][6]Limited resolution for positional isomers; requires accurate dn/dc values for the protein and PEG.Analysis of purity, aggregation, and determination of the overall degree of PEGylation.[7]
Mass Spectrometry (MS) Molecular weight, degree of PEGylation, PEGylation site identificationHigh accuracy and sensitivity for mass determination; can identify specific sites of PEG attachment.[3][8][9]Complex spectra due to protein charge states and PEG polydispersity; may require de-PEGylation for site analysis.[1]Definitive mass confirmation of conjugates and identification of PEGylation sites through peptide mapping.[2][9]
Capillary Electrophoresis (CE) Purity, charge heterogeneity, separation of isoformsHigh resolution for separating species with small differences in size or charge; minimal sample consumption.[10][11][12]Can be challenging to develop robust methods; peak broadening can occur with large PEG chains.[13]Purity assessment and separation of different PEGylated forms and positional isomers.[]
NMR Spectroscopy Structural integrity, PEG chain dynamics, quantificationProvides atomic-level structural information; can quantify PEGylated species in complex mixtures.[2][15][16]Lower sensitivity compared to MS; complex spectra for large proteins.[15]Confirmation of protein structural integrity post-PEGylation and characterization of PEG chain conformation.[17][18]
FTIR Spectroscopy Secondary structure, confirmation of PEGylation"Reagent-free" and fast determination of the degree of PEGylation; can monitor changes in protein secondary structure.[19][20]Provides information on the overall structure rather than specific sites; indirect method for quantification.Rapid assessment of the degree of PEGylation and monitoring protein conformational changes.[21][22]

Experimental Workflows and Methodologies

A logical and systematic workflow is crucial for the comprehensive characterization of branched PEGylated proteins. This typically involves an initial separation and assessment of purity and aggregation, followed by more detailed structural analysis.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Data Interpretation Sample Branched PEGylated Protein Sample SEC_MALS SEC-MALS Analysis Sample->SEC_MALS Size-based Separation CE_SDS Capillary Electrophoresis (SDS-CGE) Sample->CE_SDS Charge/Size Separation LC_MS LC-MS/MS (Peptide Mapping) Sample->LC_MS Enzymatic Digestion NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity & Aggregation SEC_MALS->Purity MolarMass Molar Mass & Degree of PEGylation SEC_MALS->MolarMass CE_SDS->Purity LC_MS->MolarMass Site PEGylation Site LC_MS->Site Structure Structural Integrity NMR->Structure FTIR->Structure G cluster_0 Analytical Techniques cluster_1 Protein Characteristics SEC_MALS SEC-MALS MW Molecular Weight & Degree of PEGylation SEC_MALS->MW Purity Purity & Heterogeneity SEC_MALS->Purity Aggregation Aggregation State SEC_MALS->Aggregation MS Mass Spectrometry MS->MW MS->Purity Site PEGylation Site MS->Site CE Capillary Electrophoresis CE->Purity NMR NMR Spectroscopy Structure Higher-Order Structure NMR->Structure FTIR FTIR Spectroscopy FTIR->MW Degree of PEGylation FTIR->Structure

References

Navigating the Maze of ADC Design: A Comparative Guide to Linear and Branched Linkers in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the architecture of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic efficacy. The choice between a linear and a branched linker can significantly impact the ADC's potency, stability, and overall cytotoxic profile. This guide provides an objective comparison of ADCs featuring linear versus branched linkers, supported by experimental data, to inform rational ADC design.

The fundamental role of a linker in an ADC is to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. An ideal linker remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. Upon internalization into the target cancer cell, the linker must efficiently release the cytotoxic agent to induce cell death. The spatial arrangement of the linker, whether in a straight chain (linear) or with multiple attachment points for the payload (branched), can influence these characteristics in distinct ways.

Unpacking the Impact: Linear vs. Branched Linkers on Cytotoxicity

The structural difference between linear and branched linkers has profound implications for the Drug-to-Antibody Ratio (DAR), steric hindrance, and ultimately, the cytotoxic potential of an ADC. Branched linkers, by their very nature, allow for the attachment of multiple payload molecules at a single conjugation site on the antibody, thereby increasing the DAR. A higher DAR can lead to a more potent ADC, as more cytotoxic molecules are delivered to the target cell.

However, the increased bulkiness of branched linkers can introduce steric hindrance, which may affect the binding affinity of the antibody to its target antigen or the efficiency of payload release by intracellular enzymes. The length and composition of the branches are therefore crucial design parameters that need to be optimized to balance payload delivery with unimpeded biological activity.

Quantitative Comparison of Cytotoxicity

To provide a clear understanding of the performance differences, the following table summarizes in vitro cytotoxicity data (IC50 values) from a study comparing ADCs with different linker architectures. The experiments utilized a trastuzumab-based ADC targeting the HER2 receptor on the BT-474 breast cancer cell line, with the cytotoxic payload being monomethyl auristatin E (MMAE).

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Target Cell LineIC50 (nM)
Linear2BT-474~0.5
Branched ("Short")6BT-4740.68
Branched ("Long")6BT-4740.074

IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

The data reveals that the ADC with the "long" branched linker exhibited significantly higher potency (a lower IC50 value) compared to both the ADC with the "short" branched linker and the ADC with a linear linker. This suggests that a well-designed branched linker can substantially enhance the cytotoxicity of an ADC, likely due to the higher DAR and potentially more efficient intracellular processing. The reduced potency of the "short" branched linker highlights the critical role of linker length and spatial arrangement in mitigating steric hindrance.

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of ADC development. Below is a detailed protocol for a typical in vitro cytotoxicity assay used to evaluate and compare the efficacy of ADCs with different linker technologies.

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of ADCs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.

Materials:

  • HER2-positive breast cancer cell line (e.g., BT-474)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • ADCs with linear and branched linkers

  • Unconjugated antibody (negative control)

  • Free cytotoxic payload (positive control)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the BT-474 cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with linear and branched linkers), the unconjugated antibody, and the free payload in complete culture medium. A typical concentration range for ADCs would be from 0.01 pM to 100 nM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control for 100% viability.

    • Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value for each ADC by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism of Action

To better understand the processes involved in ADC-mediated cytotoxicity, the following diagrams illustrate the structural differences between linear and branched linkers and the general workflow of a cytotoxicity assay.

ADC_Linker_Comparison Structural Comparison of ADCs with Linear vs. Branched Linkers cluster_linear Linear Linker ADC cluster_branched Branched Linker ADC Antibody_L Antibody Linker_L { Linear Linker} Antibody_L->Linker_L Payload_L { Payload} Linker_L->Payload_L Antibody_B Antibody Linker_B { Branched Linker} Antibody_B->Linker_B Payload_B1 { Payload} Linker_B->Payload_B1 Payload_B2 { Payload} Linker_B->Payload_B2

Caption: Structural comparison of ADCs with linear and branched linkers.

Cytotoxicity_Workflow Experimental Workflow for ADC Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of ADCs (Linear vs. Branched) A->B C 3. Incubate for 72-96 hours B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability and Determine IC50 F->G

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The choice between a linear and a branched linker is a critical decision in the design of an ADC, with significant consequences for its cytotoxic potency. While branched linkers offer the potential for a higher DAR and enhanced efficacy, careful optimization of their structure, particularly their length, is necessary to avoid detrimental steric effects. The experimental data presented here underscores that a well-designed "long" branched linker can lead to a substantial improvement in cytotoxicity compared to both "short" branched and linear linkers. Ultimately, the optimal linker strategy will depend on the specific antibody, payload, and target antigen, necessitating empirical testing through robust in vitro cytotoxicity assays to guide the development of next-generation ADCs with improved therapeutic windows.

A Comparative Guide to Validating Conjugate Purity by Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complex nature of bioconjugates, such as antibody-drug conjugates (ADCs), necessitates robust analytical strategies to ensure their purity, homogeneity, and stability. Size Exclusion Chromatography (SEC) is a cornerstone technique for characterizing size variants like aggregates and fragments, which are critical quality attributes (CQAs).[1] This guide provides an objective comparison of SEC with other key analytical methods, supported by experimental data and detailed protocols, to assist in the development of comprehensive validation strategies for conjugate purity.

Section 1: Comparison of Key Analytical Techniques for Purity Assessment

The choice of analytical technique for assessing conjugate purity depends on the specific quality attribute being measured. While SEC is the industry standard for analyzing size variants under native conditions, orthogonal methods are essential for a complete understanding of a conjugate's purity profile.[2]

Key Attributes and Corresponding Analytical Methods:

  • Size Variants (Aggregates and Fragments): Size Exclusion Chromatography (SEC) is the primary method for quantifying high-molecular-weight (HMW) and low-molecular-weight (LMW) species.[3] Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) offers a complementary, higher-resolution separation based on molecular weight under denaturing conditions.[4]

  • Drug-to-Antibody Ratio (DAR) and Drug Distribution: For cysteine-linked ADCs, Hydrophobic Interaction Chromatography (HIC) is the preferred method for resolving species with different numbers of conjugated drugs.[5] Reversed-Phase Liquid Chromatography (RPLC) can also be used, often providing better resolution for site-specific ADCs.[3]

  • Overall Purity and Heterogeneity: A combination of these techniques is often necessary to build a complete picture of the conjugate's purity and impurity profile.[2]

The following table summarizes the key performance characteristics of each technique for the analysis of a model antibody-drug conjugate.

ParameterSize Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Reversed-Phase Liquid Chromatography (RPLC)Hydrophobic Interaction Chromatography (HIC)
Primary Application Quantification of aggregates and fragments (size variants)[1]Qualitative and semi-quantitative assessment of size variants under denaturing conditionsAnalysis of drug-to-antibody ratio (DAR) for reduced ADCs and purity of intact ADCs[5]Determination of DAR and drug load distribution for intact cysteine-linked ADCs[5]
Resolution Good for separating monomers from dimers and higher-order aggregates.High resolution for fragments and non-glycosylated heavy chains.High resolution for different drug-loaded chains and positional isomers.Excellent resolution of species with different DARs.
Quantitative Accuracy HighSemi-quantitative; less accurate than SEC or CE-SDS.HighHigh
Throughput HighModerateHighHigh
MS Compatibility Possible with volatile mobile phases.Not directly compatible.Good with volatile mobile phases.Challenging due to high salt concentrations; requires desalting.[6]
Limitations Potential for non-specific interactions leading to peak tailing; may not resolve species of similar size but different composition.Denaturing conditions may not reflect the native state; less accurate quantification.Denaturing conditions; may not be suitable for all intact conjugates.Not suitable for lysine-linked ADCs; high salt concentrations can be problematic.[7]

Section 2: Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.

Size Exclusion Chromatography (SEC) Protocol for Aggregate Analysis

This protocol is designed for the analysis of high and low molecular weight species in a monoclonal antibody or antibody-drug conjugate sample.

Instrumentation:

  • Agilent 1260 Infinity II Bio-inert LC system or equivalent[8]

  • Diode Array Detector (DAD)

Column:

  • Agilent AdvanceBio SEC 300 Å, 7.8 × 300 mm, 2.7 µm (p/n PL1180-5301) or equivalent[8]

Mobile Phase:

  • 150 mM Sodium Phosphate, pH 7.0

LC Method:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 280 nm

| Run Time | 20 minutes |

Sample Preparation:

  • Dilute the conjugate sample to a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.

Non-Reducing SDS-PAGE Protocol for Purity Assessment

This protocol provides a method for the qualitative and semi-quantitative analysis of conjugate purity under denaturing, non-reducing conditions.

Materials:

  • Precast 4-12% Bis-Tris polyacrylamide gels

  • MES or MOPS SDS Running Buffer

  • 2X Laemmli Sample Buffer (without reducing agent)

  • Protein Molecular Weight Markers

  • Coomassie Brilliant Blue R-250 Staining Solution

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Sample Preparation: Mix the conjugate sample with an equal volume of 2X Laemmli Sample Buffer (e.g., 15 µL sample + 15 µL buffer).

  • Heat the mixture at 70-95°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

    • Load 10-20 µg of the prepared sample and molecular weight markers into the wells.

    • Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Image the gel and perform densitometry analysis to determine the relative percentage of the main band and any impurity bands.

Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Analysis

This protocol is suitable for determining the drug-to-antibody ratio of cysteine-linked ADCs.

Instrumentation:

  • Agilent 1290 Infinity II Bio LC System or equivalent[9]

  • Diode Array Detector (DAD)

Column:

  • Agilent AdvanceBio HIC, 4.6 x 100 mm, 3.5 µm or equivalent

Mobile Phases:

  • Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

LC Gradient:

Time (min) %B
0 0
20 100
22 100
23 0

| 28 | 0 |

LC Method:

Parameter Value
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 25°C

| Detection Wavelength | 280 nm |

Sample Preparation:

  • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

Reversed-Phase Liquid Chromatography (RPLC) Protocol for Reduced ADC Analysis

This protocol is designed for the analysis of drug-loaded light and heavy chains of a reduced ADC.

Instrumentation:

  • UHPLC system with a DAD detector

Column:

  • Reversed-phase column suitable for proteins (e.g., C4, 1.7 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

LC Gradient:

  • A linear gradient from approximately 25% to 50% B over 20-30 minutes is a typical starting point. The gradient should be optimized for the specific ADC.

LC Method:

Parameter Value
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 70-80°C

| Detection Wavelength | 280 nm |

Sample Preparation:

  • Reduce the ADC sample using a reducing agent like Dithiothreitol (DTT) at 37°C for 15-30 minutes.

  • Dilute the reduced sample in Mobile Phase A before injection.

Section 3: Visualizing Workflows and Method Selection

Experimental Workflow for Conjugate Purity Validation

The following diagram illustrates a typical workflow for the comprehensive validation of conjugate purity, integrating multiple analytical techniques.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Methods cluster_3 Data Analysis & Reporting start Conjugate Sample sec Size Exclusion Chromatography (SEC) start->sec hic Hydrophobic Interaction Chromatography (HIC) start->hic rplc Reversed-Phase Liquid Chromatography (RPLC) start->rplc sds_page SDS-PAGE (non-reducing & reducing) sec->sds_page Confirm Size Variants analysis Purity Assessment: - % Aggregates/Fragments - DAR & Drug Distribution - Impurity Profiling sec->analysis ms Mass Spectrometry (MS) hic->ms Peak Identification hic->analysis rplc->ms Peak Identification rplc->analysis sds_page->analysis ms->analysis

Caption: A typical workflow for validating conjugate purity.

Logical Comparison of Analytical Techniques

This diagram provides a decision-making framework for selecting the most appropriate analytical technique based on the specific information required.

G start What is the primary analytical question? q_size Size Variants? (Aggregates/Fragments) start->q_size Size q_dar Drug-to-Antibody Ratio (DAR) & Drug Distribution? start->q_dar Composition q_purity Overall Purity & Impurity Profile? start->q_purity Overall ans_sec Primary: SEC (Native Conditions) q_size->ans_sec ans_sds Orthogonal: SDS-PAGE (Denaturing) q_size->ans_sds ans_hic Primary: HIC (Intact, Cys-linked) q_dar->ans_hic ans_rplc Alternative: RPLC (Reduced or Intact) q_dar->ans_rplc ans_multi Multi-technique approach: SEC + HIC/RPLC + MS q_purity->ans_multi

References

Navigating the Bio-Labyrinth: A Comparative Guide to the Biological Activity of Peptides Post-Conjugation with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic peptides is a critical step in enhancing their clinical potential. Conjugation with polyethylene (B3416737) glycol (PEG), or PEGylation, stands out as a leading strategy to improve a peptide's pharmacokinetic profile and in vivo stability. This guide provides a comparative analysis of the biological activity of peptides after conjugation with branched PEG linkers, with a particular focus on structures analogous to N-Mal-N-bis(PEG4-amine). While specific public data for this exact linker is limited, this guide synthesizes available data from similar branched and heterobifunctional PEG linkers to provide valuable insights into the expected effects on peptide bioactivity.

The addition of a branched PEG moiety to a peptide can significantly alter its interaction with its biological target and its overall behavior in a physiological environment. These changes can manifest as increased serum half-life, enhanced stability against enzymatic degradation, and, in some cases, altered receptor binding affinity and in vitro potency. Understanding these trade-offs is paramount for the rational design of next-generation peptide therapeutics.

Quantitative Comparison of Bioactivity: Native vs. PEGylated Peptides

The impact of PEGylation on a peptide's biological activity is multifaceted and is influenced by factors such as the size and architecture of the PEG, the site of conjugation, and the nature of the peptide itself. Below are tables summarizing quantitative data from studies on antimicrobial peptides (AMPs) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, comparing the bioactivity of the native peptides to their counterparts conjugated with branched or maleimide-containing PEG linkers.

Table 1: In Vitro Antimicrobial Activity of a Cationic Antimicrobial Peptide (CaLL) and its PEGylated Derivatives

PeptideTarget OrganismIC50 (µg/mL)Fold Change in Potency vs. Native
CaLL (Native) B. anthracis (spores)1.6-
B. anthracis (vegetative)0.4-
S. aureus3.2-
E. coli6.4-
PEG₂-CaLL B. anthracis (spores)3.22-fold decrease
B. anthracis (vegetative)0.82-fold decrease
S. aureus6.42-fold decrease
E. coli12.82-fold decrease

Data synthesized from studies on antimicrobial peptide PEGylation.[1]

Table 2: Receptor Binding Affinity of GLP-1 Analogs

PeptideReceptor Binding Affinity (IC50, nM)
Native GLP-1 1.5
[Aib⁸]-GLP-1 (DPP-IV resistant analog) 0.45
Exendin-4 (Natural GLP-1R agonist) 6

This table presents data for native GLP-1 and related analogs to provide a baseline for understanding how modifications can affect receptor binding.[2] While specific data for N-Mal-N-bis(PEG4-amine) conjugated GLP-1 is not available, PEGylation is a common strategy to further enhance the pharmacokinetic properties of such analogs.

Table 3: Pharmacokinetic Parameters of a Therapeutic Peptide (CAQK) and its PEGylated Conjugate

ParameterFree CAQK PeptideCAQK-PEG ConjugateFold Change
Blood Half-life ShortExtended~90-fold increase

This data highlights the significant impact of PEGylation on the circulation time of a peptide.[3]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the biological activity of PEGylated peptides. Below are methodologies for key experiments.

In Vitro Bioactivity Assay: Antimicrobial Activity (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide required to inhibit the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial suspension of the test organism (e.g., E. coli, S. aureus) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL

  • Stock solutions of the native and PEGylated peptides of known concentration

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the native and PEGylated peptides in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

  • The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the bacteria.

Receptor Binding Assay: Radioligand Competition Assay

This assay measures the ability of a PEGylated peptide to compete with a radiolabeled ligand for binding to its receptor, providing a measure of its binding affinity (Ki).

Materials:

  • Cell membranes or whole cells expressing the target receptor (e.g., GLP-1 receptor)

  • Radiolabeled ligand (e.g., ¹²⁵I-GLP-1)

  • Unlabeled native and PEGylated peptides at various concentrations

  • Binding buffer (specific to the receptor system)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold for filtration

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled native or PEGylated peptide.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled native peptide).

  • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor peptide by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptide before and after PEGylation to determine if the conjugation process has induced any significant conformational changes.

Materials:

  • CD spectropolarimeter

  • Quartz cuvette with a known path length (e.g., 1 mm)

  • Solutions of the native and PEGylated peptides in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a known concentration (typically 0.1-0.2 mg/mL)

  • Buffer blank

Procedure:

  • Record a baseline spectrum of the buffer in the far-UV region (typically 190-260 nm).

  • Record the CD spectrum of the native peptide solution under the same conditions.

  • Record the CD spectrum of the PEGylated peptide solution.

  • Subtract the buffer baseline from the peptide spectra.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10), where mdeg is the recorded ellipticity, MRW is the mean residue weight of the peptide, c is the peptide concentration in mg/mL, and l is the path length of the cuvette in cm.

  • Analyze the resulting spectra for characteristic secondary structure features (α-helix, β-sheet, random coil).

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Peptide_PEGylation_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Biological Activity Assessment Native_Peptide Native Peptide (with conjugation site) Conjugation Conjugation Reaction (e.g., Thiol-Maleimide) Native_Peptide->Conjugation Linker N-Mal-N-bis(PEG4-amine) Linker Linker->Conjugation PEGylated_Peptide PEGylated Peptide Conjugate Conjugation->PEGylated_Peptide In_Vitro_Activity In Vitro Bioactivity (e.g., MIC, IC50) PEGylated_Peptide->In_Vitro_Activity Compare to Native Peptide Stability_Assay Enzymatic Stability (e.g., in serum) PEGylated_Peptide->Stability_Assay Compare to Native Peptide Structural_Analysis Structural Integrity (e.g., CD Spectroscopy) PEGylated_Peptide->Structural_Analysis Compare to Native Peptide Pharmacokinetics Pharmacokinetics (in vivo) PEGylated_Peptide->Pharmacokinetics Compare to Native Peptide

General workflow for peptide PEGylation and subsequent bioactivity assessment.

GLP1_Signaling_Pathway cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosolic Signaling Cascade GLP1 GLP-1 or PEGylated Agonist GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binds G_Protein Gs Protein GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Concluding Remarks

The conjugation of peptides with branched PEG linkers, such as N-Mal-N-bis(PEG4-amine), represents a powerful strategy to enhance their therapeutic properties. While this modification often leads to a significant improvement in pharmacokinetic profiles and enzymatic stability, it can also result in a modest to significant reduction in in vitro bioactivity. The data presented from analogous branched and maleimide-containing PEG linkers underscore the importance of a comprehensive evaluation of each new peptide-PEG conjugate. The experimental protocols provided in this guide offer a robust framework for conducting such assessments. As the field of bioconjugation continues to evolve, the rational design of peptide-PEG conjugates, informed by detailed bioactivity and structural analysis, will be instrumental in developing safer and more effective peptide-based therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Mal-N-bis(PEG4-amine): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced fields of drug development and scientific research, the proper management and disposal of specialized chemical reagents like N-Mal-N-bis(PEG4-amine) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Mal-N-bis(PEG4-amine), ensuring compliance with safety standards and fostering a culture of trust and operational excellence in the laboratory.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for N-Mal-N-bis(PEG4-amine) (CAS No. 2128735-22-6). While a specific, universally available SDS is not readily found, several suppliers of the compound and its TFA salt offer access to an SDS upon request or via their websites.[1][2][3] Always prioritize the information provided in the SDS for the specific product in your possession.

Personal Protective Equipment (PPE): When handling N-Mal-N-bis(PEG4-amine) in any form (pure, in solution, or as waste), appropriate PPE is mandatory. This includes, but is not limited to:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended disposal procedure for N-Mal-N-bis(PEG4-amine) is to treat it as hazardous chemical waste. In-laboratory neutralization or deactivation is not advised without a specifically validated protocol, as this could lead to the generation of unknown or more hazardous byproducts.

  • Segregation and Waste Collection:

    • Designate a specific, clearly labeled hazardous waste container for N-Mal-N-bis(PEG4-amine) and any materials contaminated with it.

    • This includes unused or surplus reagent, solutions containing the compound, and disposable labware such as pipette tips, tubes, and gloves that have come into direct contact with the chemical.

    • Do not mix N-Mal-N-bis(PEG4-amine) waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. This prevents potentially dangerous chemical reactions.

  • Containerization:

    • Use a container that is chemically compatible with amines and maleimides. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, leak-proof lid to prevent spills and the escape of any potential vapors.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "N-Mal-N-bis(PEG4-amine)"

      • The CAS Number: "2128735-22-6"

      • An indication of the primary hazards (e.g., "Irritant," "Harmful"). Consult the SDS for specific hazard statements.

      • The accumulation start date.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals. The compound should be stored at –20 °C in a sealed, light-protected container.[1]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of N-Mal-N-bis(PEG4-amine) or its containers in the regular trash or down the drain.

Chemical and Safety Data Summary

For quick reference, the following table summarizes key information for N-Mal-N-bis(PEG4-amine).

ParameterValue
Chemical Name N-Mal-N-bis(PEG4-amine)
CAS Number 2128735-22-6
Molecular Formula C₂₇H₅₀N₄O₁₁
Molecular Weight 606.71 g/mol
Primary Functional Groups Maleimide, Primary Amines
Known Hazards Consult specific SDS. Likely to be an irritant.
Storage Conditions -20°C, sealed, dry, and protected from light.[1]
Incompatible Materials Strong oxidizing agents, strong acids.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Mal-N-bis(PEG4-amine).

DisposalWorkflow N-Mal-N-bis(PEG4-amine) Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_donots Prohibited Actions start Start: Have N-Mal-N-bis(PEG4-amine) Waste consult_sds Consult Manufacturer's SDS start->consult_sds First Step wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->wear_ppe segregate_waste Segregate Waste into a Dedicated Container wear_ppe->segregate_waste label_container Label Container Correctly: 'Hazardous Waste' Chemical Name & CAS No. segregate_waste->label_container no_drain Do NOT Pour Down Drain segregate_waste->no_drain no_trash Do NOT Dispose in Regular Trash segregate_waste->no_trash store_securely Store Securely in Satellite Accumulation Area label_container->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs end End: Waste Properly Disposed contact_ehs->end

References

Personal protective equipment for handling N-Mal-N-bis(PEG4-amine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N-Mal-N-bis(PEG4-amine). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the potential hazards associated with its functional groups—amine and maleimide—and general safety practices for handling PEGylated compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure to N-Mal-N-bis(PEG4-amine). The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE Category Specification Purpose
Hand Protection Nitrile or neoprene gloves (minimum 0.2 mm thickness). Double-gloving is recommended.To prevent skin contact, which may cause irritation. Change gloves immediately if contaminated.
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.To protect eyes and face from splashes and aerosols, which could cause serious eye irritation.
Skin and Body Protection A chemically resistant lab coat worn over full-length clothing and closed-toe shoes.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.To minimize the inhalation of any dust or aerosols, which may cause respiratory tract irritation.

Operational and Disposal Plan

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment when working with N-Mal-N-bis(PEG4-amine).

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data and Plan Experiment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare and Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_react Perform Reaction in Fume Hood handle_dissolve->handle_react cleanup_decon Decontaminate Glassware and Surfaces handle_react->cleanup_decon cleanup_dispose_solid Dispose of Contaminated Solids cleanup_decon->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_dispose_solid->cleanup_dispose_liquid cleanup_ppe Doff and Dispose of PPE cleanup_dispose_liquid->cleanup_ppe

Safe Handling Workflow for N-Mal-N-bis(PEG4-amine)
Step-by-Step Handling Procedures

  • Pre-Handling Preparation:

    • Thoroughly review this safety guide and any available safety information for similar compounds.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents within a certified chemical fume hood.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before handling the compound.

  • Handling the Compound:

    • Weighing: Carefully weigh the solid compound inside the fume hood to avoid generating dust.

    • Dissolving: Add the solvent to the solid slowly to avoid splashing.

    • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of N-Mal-N-bis(PEG4-amine) and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Unused Compound: Collect in a clearly labeled hazardous waste container.

    • Contaminated Consumables: Items such as gloves, pipette tips, and weighing paper should be placed in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions: Collect all solutions containing N-Mal-N-bis(PEG4-amine) in a sealed and clearly labeled hazardous waste container. Do not pour down the drain. While polyethylene (B3416737) glycol is biodegradable, the overall compound should be treated as chemical waste.

    • Decontamination Rinses: Rinses from decontaminating glassware should also be collected in the hazardous liquid waste container.

  • General Guidelines:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

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